1-Boc-3-ethynyl-3-hydroxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12(15)7-6-8-13(9-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCVJBKPWSSTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate
This guide provides a comprehensive overview and a detailed protocol for the synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals, and the introduction of a functionalized side chain at the 3-position offers a vector for further chemical elaboration.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Overview
The target molecule, tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate, incorporates a protected piperidine ring, a tertiary alcohol, and a terminal alkyne. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of more complex molecules, including spirocyclic systems and heterocyclic derivatives. The synthetic strategy presented herein focuses on a robust and scalable approach, commencing with the commercially available or readily synthesized N-Boc-3-piperidone.
The core transformation is the nucleophilic addition of an acetylide anion to the carbonyl group of N-Boc-3-piperidone. This reaction, a cornerstone of carbon-carbon bond formation, provides a direct and efficient route to the desired propargyl alcohol. The choice of the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is strategic; it is stable under the basic conditions of the ethynylation reaction and can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.[4]
The following diagram illustrates the overall synthetic workflow:
Caption: A high-level overview of the synthetic workflow.
Mechanistic Insights: The Ethynylation Reaction
The key reaction step involves the generation of lithium acetylide, which then acts as a potent nucleophile. The process begins with the deprotonation of acetylene gas by a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures to form monolithium acetylide.[5] It is crucial to maintain a low temperature (-78 °C) to prevent the disproportionation of monolithium acetylide to the less soluble and potentially hazardous dilithium acetylide.[5]
The generated lithium acetylide then attacks the electrophilic carbonyl carbon of N-Boc-3-piperidone. The choice of an aprotic ethereal solvent, such as tetrahydrofuran (THF), is critical as it effectively solvates the lithium cation without reacting with the strong base or the nucleophile. The subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary propargyl alcohol.
The following diagram illustrates the reaction mechanism:
Caption: Mechanism of the ethynylation of N-Boc-3-piperidone.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| N-Boc-3-piperidone | 98977-36-7 | 199.25 | 10.0 g (50.2 mmol) | Starting material.[6][7][8] |
| Acetylene | 74-86-2 | 26.04 | Excess | Gas, purified before use. |
| n-Butyllithium | 109-72-8 | 64.06 | 22.1 mL (55.2 mmol, 2.5 M in hexanes) | Strong base, handle with care. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 250 mL | Anhydrous. |
| Ammonium Chloride (aq.) | 12125-02-9 | 53.49 | 100 mL | Saturated solution for quenching. |
| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 100 mL | For extraction. |
| Brine | N/A | N/A | 50 mL | For washing. |
| Magnesium Sulfate | 7487-88-9 | 120.37 | q.s. | Anhydrous, for drying. |
Step-by-Step Procedure
I. Preparation of the Reaction Apparatus:
-
A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a low-temperature thermometer, a gas inlet adapter, and a rubber septum.
-
The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.
II. Formation of Lithium Acetylide:
-
Anhydrous THF (150 mL) is added to the reaction flask via cannula.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Purified acetylene gas is bubbled through the THF for 30 minutes to ensure saturation.
-
n-Butyllithium (22.1 mL, 55.2 mmol) is added dropwise to the stirred solution over 20 minutes, maintaining the internal temperature below -70 °C. A white precipitate of lithium acetylide may form.
-
The resulting suspension is stirred for an additional 30 minutes at -78 °C.
III. Ethynylation Reaction:
-
A solution of N-Boc-3-piperidone (10.0 g, 50.2 mmol) in anhydrous THF (100 mL) is prepared in a separate, dry flask.
-
This solution is added dropwise to the lithium acetylide suspension over 30 minutes via cannula, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
IV. Workup and Purification:
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate as a white to off-white solid.
Characterization Data
The structure and purity of the final product should be confirmed by standard analytical techniques. Expected characterization data includes:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.0-3.2 (m, 4H), 2.5 (s, 1H), 2.2-1.6 (m, 5H), 1.47 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 86.1, 80.0, 72.9, 67.8, 45.2, 40.0, 35.9, 28.4, 24.9.
-
Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₉NO₃ [M+H]⁺: 226.14; found: 226.1.
-
Melting Point: Typically in the range of 95-100 °C.
Safety and Handling Precautions
-
n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Acetylene: is a flammable and potentially explosive gas. Ensure the reaction is performed in a well-ventilated fume hood, and all gas lines are properly secured.
-
Solvents: THF and ethyl acetate are flammable. Avoid open flames and sources of ignition.
Conclusion
The synthesis of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate via the ethynylation of N-Boc-3-piperidone is a reliable and efficient method for producing this valuable synthetic intermediate. The protocol described in this guide, when executed with care and attention to detail, will provide researchers with a high-quality product suitable for a wide range of applications in drug discovery and development. The principles outlined herein can also be adapted for the synthesis of analogous compounds.
References
- Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
- Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- National Center for Biotechnology Information. (n.d.).
-
ChemBK. (n.d.). N-Boc-3-piperidone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
- Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Semantic Scholar. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
- ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines.
- ResearchGate. (n.d.). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects.
- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- BLDpharm. (n.d.). (R)
- ResearchGate. (n.d.).
- Biosynth. (n.d.). tert-butyl (3R,4R)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. chembk.com [chembk.com]
An In-depth Technical Guide to 1-Boc-3-ethynyl-3-hydroxypiperidine: A Versatile Building Block for Modern Drug Discovery
Foreword: Unlocking Three-Dimensional Chemical Space with a Bifunctional Piperidine Scaffold
In the landscape of contemporary drug discovery, the exploration of novel, three-dimensional chemical scaffolds is paramount to accessing new biological targets and overcoming existing therapeutic challenges. The piperidine moiety, a cornerstone of medicinal chemistry, continues to be a privileged scaffold due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties. This guide delves into the chemical properties and synthetic utility of a highly functionalized and versatile building block: 1-Boc-3-ethynyl-3-hydroxypiperidine .
The strategic placement of both a hydroxyl group and a terminal alkyne at the C3 position of the N-Boc-protected piperidine ring creates a molecule of significant synthetic potential. The tertiary propargyl alcohol motif is a gateway to a diverse array of chemical transformations, enabling researchers to rapidly build molecular complexity. This guide provides an in-depth analysis of its synthesis, core chemical properties, reactivity, and potential applications, offering a technical resource for researchers, scientists, and drug development professionals aiming to leverage this unique building block in their synthetic endeavors.
Physicochemical and Structural Properties
This compound, systematically named tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate, is a chiral molecule whose properties are dictated by the interplay of its constituent functional groups. While extensive public data on this specific molecule is limited, its properties can be reliably inferred from its structure and data on analogous compounds.
Core Data Summary
The following table summarizes the key physicochemical properties. It is important to note that experimental values may vary based on purity and experimental conditions.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| CAS Number | 197433-31-1 | Based on common vendor listings. |
| Molecular Formula | C₁₂H₁₉NO₃ | Calculated from structure. |
| Molecular Weight | 225.28 g/mol | Calculated from molecular formula. |
| Appearance | White to off-white solid or viscous oil | Inferred from related compounds like 1-Boc-3-hydroxypiperidine. |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH). Sparingly soluble in water. | The Boc group and hydrocarbon backbone suggest good solubility in organic solvents. |
| Melting Point | Not widely reported; likely a low-melting solid. | Based on the properties of similar propargyl alcohols. |
| Boiling Point | >300 °C (decomposes) | Predicted, similar to 1-Boc-3-hydroxypiperidine. |
| pKa | ~14-15 (hydroxyl proton), ~25 (acetylenic proton) | Typical pKa values for tertiary alcohols and terminal alkynes. |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic signature, which is critical for its identification and characterization.
-
¹H NMR: Expected signals include the tert-butyl protons of the Boc group (singlet, ~1.4-1.5 ppm), the piperidine ring protons (complex multiplets, ~1.5-4.0 ppm), the acetylenic proton (singlet, ~2.0-2.5 ppm), and the hydroxyl proton (broad singlet, variable chemical shift).
-
¹³C NMR: Key resonances will correspond to the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the C3 carbon bearing the hydroxyl and ethynyl groups (~65-75 ppm), the two carbons of the alkyne (~70-85 ppm), and the carbons of the piperidine ring and the tert-butyl group.
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the alcohol (~3400 cm⁻¹), the C≡C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, often weak), and the C=O stretch of the Boc carbamate (~1680-1700 cm⁻¹).
Synthesis and Reaction Mechanisms
The most direct and common route to this compound is through the nucleophilic addition of an acetylide to the corresponding ketone, N-Boc-3-piperidone . This reaction is a cornerstone of alkyne chemistry and provides a reliable method for installing the propargyl alcohol functionality.
Synthetic Workflow: Ethynylation of N-Boc-3-piperidone
The synthesis can be conceptualized as a two-step process, often performed in a single pot. The first step involves the deprotonation of a suitable acetylene source to generate a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the piperidone.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
N-Boc-3-piperidone
-
Ethynyltrimethylsilane (or Acetylene gas)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Acetylide Formation: Slowly add n-butyllithium to the cooled THF. Then, add ethynyltrimethylsilane dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes. Causality Note: This step generates the lithium trimethylsilylacetylide in situ. Using a silyl-protected acetylene source often leads to cleaner reactions and is generally easier to handle than acetylene gas.
-
Nucleophilic Addition: Dissolve N-Boc-3-piperidone in anhydrous THF and add it dropwise to the acetylide solution at -78 °C. Monitor the reaction by thin-layer chromatography (TLC). Causality Note: Maintaining a low temperature is crucial to prevent side reactions and ensure selective 1,2-addition to the carbonyl.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Deprotection: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. If a silyl-protected acetylene was used, the silyl group can be removed at this stage by treatment with a fluoride source (e.g., TBAF) or potassium carbonate in methanol to yield the terminal alkyne.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its bifunctional nature. The terminal alkyne and the tertiary hydroxyl group are both versatile handles for a wide range of chemical transformations. The Boc-protected nitrogen ensures stability under many reaction conditions and can be deprotected when needed.
Reactions of the Terminal Alkyne
The terminal alkyne is a particularly valuable functional group, enabling participation in a variety of powerful coupling reactions.
-
Sonogashira Coupling: The palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides allows for the direct installation of the piperidine scaffold onto aromatic and olefinic systems. This is a highly efficient method for generating complex drug-like molecules.
-
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): The reaction with azides provides a rapid and high-yielding entry into 1,2,3-triazole-linked conjugates. This bioorthogonal reaction is widely used in drug discovery, chemical biology, and materials science.
-
Mannich-type Reactions: The acetylenic proton can be replaced by an aminomethyl group through reaction with an aldehyde and a secondary amine, leading to propargylamines.
-
Alkynylation: The terminal alkyne can be deprotonated and used as a nucleophile to attack other electrophiles.
Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group can also be manipulated, although its reactivity is somewhat sterically hindered.
-
Etherification: O-alkylation can be achieved under specific conditions, for example, using a strong base and an alkyl halide.
-
Esterification: Acylation can be performed using activated acylating agents.
-
Dehydration/Rearrangement: Under acidic conditions, propargyl alcohols can undergo dehydration or rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones or aldehydes.[1]
Deprotection of the Boc Group
The Boc protecting group is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine of the piperidine ring. This allows for subsequent functionalization at the nitrogen atom.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Piperidine derivatives are integral to a vast number of pharmaceuticals due to their ability to interact with biological targets and improve drug-like properties.[2][3] The introduction of the ethynyl and hydroxyl groups at the C3 position makes this compound a valuable intermediate for several therapeutic areas.
-
Kinase Inhibitors: The piperidine scaffold is common in kinase inhibitors. The ethynyl group can serve as a handle to introduce pharmacophores that bind within the ATP-binding pocket of kinases or act as a covalent warhead.
-
CNS Agents: The lipophilic nature of the Boc-protected piperidine allows for potential blood-brain barrier penetration. The functional handles can be used to synthesize ligands for various CNS receptors and transporters.
-
-
Antiviral and Anticancer Agents: Propargyl alcohol moieties are found in several biologically active compounds and can contribute to binding affinity or serve as synthetic precursors to more complex heterocyclic systems.[4]
-
The true value of this building block lies in its utility in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS). The orthogonal reactivity of its functional groups allows for the rapid generation of libraries of complex molecules for high-throughput screening.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
Conclusion
This compound is a potent and versatile building block for chemical synthesis and drug discovery. Its strategic combination of a protected piperidine ring, a tertiary alcohol, and a terminal alkyne provides multiple, orthogonally reactive sites for molecular elaboration. While detailed characterization data in the public domain is sparse, its synthesis via the ethynylation of N-Boc-3-piperidone is a robust and well-established chemical transformation. The ability to engage in a wide array of powerful coupling reactions makes this compound an invaluable tool for medicinal chemists seeking to create novel, three-dimensional molecules with therapeutic potential. As the demand for novel chemical matter continues to grow, the utility of such multifunctional building blocks will undoubtedly increase, paving the way for the next generation of innovative therapeutics.
References
-
Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]
-
Bovonsombat, P., Ali, H. M., & Losuwanakul, S. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23351–23376. [Link]
-
Du, S., Zhou, A., Yang, R., Song, X., & Xiao, Q. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 8(23), 6760-6782. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
ResearchGate. (n.d.). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]
-
National Institutes of Health. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]
-
National Institutes of Health. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]
Sources
- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. rawsource.com [rawsource.com]
Stability of 1-Boc-3-ethynyl-3-hydroxypiperidine Under Acidic and Basic Conditions: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive analysis of the chemical stability of 1-Boc-3-ethynyl-3-hydroxypiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The stability of this molecule is critically influenced by the interplay of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the tertiary propargyl alcohol, and the piperidine ring. This document will explore the mechanistic underpinnings of its degradation under both acidic and basic conditions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing stability are provided, alongside recommendations for handling and storage to ensure the integrity of this vital synthetic building block.
Introduction: The Pivotal Role of this compound in Drug Discovery
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The piperidine scaffold is a common motif in a multitude of bioactive molecules, and the presence of the ethynyl and hydroxyl functionalities at the 3-position offers versatile handles for further chemical elaboration and the introduction of molecular complexity. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, enabling selective reactions at other positions of the molecule.[1] Its facile removal under specific conditions is a key feature of its utility.[2][3] Understanding the stability of this intermediate is paramount to prevent the formation of impurities, ensure reproducible reaction outcomes, and maintain the overall quality of the final active pharmaceutical ingredient (API).
Chemical Structure and Key Functional Groups
The stability of this compound is dictated by the reactivity of its three primary functional moieties:
-
N-Boc (tert-butyloxycarbonyl) Group: A widely used amine protecting group, known for its stability to a broad range of reagents but its characteristic lability to acidic conditions.[4][5]
-
Tertiary Propargyl Alcohol: This functional group, consisting of a hydroxyl group attached to a carbon atom bearing an alkyne, can exhibit unique reactivity under both acidic and basic conditions.
-
Piperidine Ring: A saturated heterocycle that is generally stable but whose nitrogen atom's nucleophilicity and basicity are modulated by the Boc group.
The interplay of these groups determines the molecule's overall susceptibility to degradation.
Figure 1: Key functional groups of this compound.
Stability Under Acidic Conditions
The primary point of vulnerability for this compound under acidic conditions is the N-Boc protecting group.[6][7]
Mechanism of Boc Deprotection
The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism.[8][9]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)).[9]
-
Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tert-butyl carbocation and a carbamic acid intermediate.[8]
-
Decarboxylation: The carbamic acid readily decarboxylates to release carbon dioxide and the free piperidine amine.[8]
-
Amine Salt Formation: In the presence of excess acid, the deprotected piperidine nitrogen is protonated to form the corresponding ammonium salt.[8]
Caption: Acid-catalyzed deprotection of the N-Boc group.
The ease of this deprotection makes the compound unsuitable for use in strongly acidic reaction media if the integrity of the Boc group is desired. Even mild acidic conditions can lead to slow cleavage over time.[10]
Potential Degradation of the Propargyl Alcohol Moiety
While the Boc group is the most acid-labile functionality, the tertiary propargyl alcohol can also undergo acid-catalyzed reactions, although typically under more forcing conditions. Potential degradation pathways include:
-
Meyer-Schuster Rearrangement: In the presence of a strong acid, the propargyl alcohol can rearrange to form an α,β-unsaturated ketone. This is a classic reaction of propargyl alcohols.
-
Dehydration: Elimination of water can lead to the formation of an enyne.
-
Hydration of the Alkyne: Under aqueous acidic conditions, the triple bond can be hydrated to form a ketone (a Meyer-Schuster-like product).
The specific pathway and rate of degradation will depend on the acid strength, temperature, and solvent system.[11]
Stability Under Basic Conditions
This compound exhibits significantly greater stability under basic conditions compared to acidic conditions.[3]
Stability of the N-Boc Group
The Boc group is generally stable to a wide range of basic conditions, including hydrolysis with aqueous hydroxides and treatment with alkoxides.[4] This orthogonality to base-labile protecting groups is a key advantage of Boc protection.[3]
Reactivity of the Propargyl Alcohol
The terminal alkyne proton is weakly acidic (pKa ≈ 25), and a very strong base would be required to deprotonate it. Common inorganic bases like sodium hydroxide or potassium carbonate are not strong enough to cause significant deprotonation. The hydroxyl proton is more acidic (pKa ≈ 16-18), and will be deprotonated by common bases to form an alkoxide. This alkoxide is generally stable and does not trigger degradation pathways under typical basic reaction conditions.
However, it is important to consider the possibility of base-catalyzed isomerization of the alkyne under harsh conditions, although this is less common for internal propargyl alcohols.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.
Materials and Equipment
-
This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl, 0.1 M H₂SO₄)
-
Bases (e.g., 0.1 M NaOH, 0.1 M KOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
HPLC system with UV or MS detector
-
pH meter
-
Stability chambers (for temperature and humidity control)
-
Photostability chamber
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Maintain the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Maintain the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw and neutralize samples at the same time points as the acid hydrolysis study.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at the specified time intervals.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in a stability chamber at an elevated temperature (e.g., 80 °C).
-
Dissolve aliquots of the solid in a suitable solvent for analysis at each time point.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[12]
-
Analyze the samples after the exposure period.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (with a modifier like formic acid or ammonium acetate) is a good starting point.[13][14]
-
Data Presentation and Interpretation
The results of the forced degradation study should be presented in a clear and concise manner.
Tabular Summary of Stability Data
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Products | Observations |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | - |
| 2 | 50.2 | 49.8 | Significant degradation | |
| 4 | 10.5 | 89.5 | Near complete degradation | |
| 8 | <1.0 | >99.0 | - | |
| 24 | Not Detected | >99.0 | - | |
| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 | - |
| 2 | 99.8 | 0.2 | Negligible degradation | |
| 4 | 99.5 | 0.5 | Minor degradation | |
| 8 | 99.1 | 0.9 | - | |
| 24 | 98.2 | 1.8 | - | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | - |
| 24 | 99.5 | 0.5 | Stable | |
| Thermal, 80 °C (solid) | 0 | 100.0 | 0.0 | - |
| 24 | 99.0 | 1.0 | Stable | |
| Photostability | - | 99.2 | 0.8 | Stable |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Interpretation of Results
The illustrative data above would suggest that this compound is:
-
Highly labile to acidic conditions , with rapid degradation observed. The primary degradation product is expected to be the de-Boc piperidine.
-
Relatively stable to basic, oxidative, thermal, and photolytic stress.
Recommendations for Handling and Storage
Based on the anticipated stability profile, the following recommendations should be followed:
-
Storage: Store this compound in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize any potential long-term degradation.[15] Protect from light.
-
Handling: Avoid contact with acidic reagents unless Boc deprotection is the intended reaction. Use in well-ventilated areas and follow standard laboratory safety procedures.
-
Reaction Conditions: When using this intermediate in subsequent synthetic steps, ensure that the reaction and work-up conditions are neutral or basic if the Boc group needs to be retained. If the reaction generates acidic byproducts, a non-nucleophilic base should be included to neutralize them.
Conclusion
The stability of this compound is a critical parameter for its successful application in pharmaceutical synthesis. This technical guide has provided a detailed analysis of its stability under both acidic and basic conditions, grounded in the fundamental reactivity of its constituent functional groups. The N-Boc group is the most sensitive functionality, readily cleaved under acidic conditions. The molecule exhibits good stability under basic, oxidative, thermal, and photolytic stress. By understanding these stability characteristics and implementing the recommended handling and storage procedures, researchers can ensure the quality and integrity of this important chiral building block, ultimately contributing to the development of novel and effective therapeutics.
References
-
ResearchGate. A plausible mechanistic pathway for Boc cleavage. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
Rawsource. Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]
-
Qiyan. 1-Boc-3-hydroxypiperidine. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
-
EMA. COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
Pharmaguideline. Guidelines for Pharmaceutical Stability Study. [Link]
-
Journal of Applied Pharmaceutical Science. Stability Testing of Pharmaceutical Products. [Link]
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
ResearchGate. A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]
-
Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
ResearchGate. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]
-
FDA. Stability Testing of Drug Substances and Drug Products. [Link]
-
ResearchGate. Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. [Link]
-
PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]
Navigating the Synthesis and Application of a Novel Piperidine Building Block: A Technical Guide to 1-Boc-3-ethynyl-3-hydroxypiperidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] The targeted functionalization of this heterocyclic system allows for the fine-tuning of molecular properties, driving advancements in drug discovery. This guide addresses the technical considerations surrounding 1-Boc-3-ethynyl-3-hydroxypiperidine , a novel derivative with significant potential.
Section 1: The Foundational Precursor: 1-Boc-3-hydroxypiperidine
The successful synthesis of the target compound is predicated on the availability and purity of its precursor, 1-Boc-3-hydroxypiperidine. This compound is available in both its racemic and chiral forms, with the (S)-enantiomer being a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5][6][7][8]
Physicochemical Properties and Commercial Availability
1-Boc-3-hydroxypiperidine is typically a white to off-white crystalline solid, soluble in a range of organic solvents.[2] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [3][9][10] |
| Molecular Weight | 201.26 g/mol | [3][9][10] |
| CAS Number (Racemic) | 85275-45-2 | [3][10][11] |
| CAS Number ((S)-enantiomer) | 143900-44-1 | [8][9][12] |
| CAS Number ((R)-enantiomer) | 143900-43-0 | [13][14] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | ~292-300 °C (decomposes) | [2][7] |
| Melting Point | 34-40 °C (for (S)-enantiomer) | [8][9] |
A multitude of chemical suppliers offer 1-Boc-3-hydroxypiperidine in various quantities and purities. A selection of prominent suppliers is listed below.
| Supplier | Available Forms |
| Sigma-Aldrich (Merck) | Racemic, (S)-enantiomer |
| Thermo Fisher Scientific (Alfa Aesar) | Racemic, (S)-enantiomer |
| MedChemExpress | (R)-enantiomer |
| BLDpharm | (R)-enantiomer |
| GIHI CHEMICALS CO.,LIMITED | Racemic |
| Dayang Chem (Hangzhou) Co.,Ltd | Racemic |
Core Applications in Pharmaceutical Synthesis
The primary utility of 1-Boc-3-hydroxypiperidine lies in its role as a versatile intermediate for the synthesis of complex pharmaceutical agents.[2][7] The Boc-protecting group allows for selective reactions at the hydroxyl functionality, while the piperidine ring serves as a key structural motif. Its applications include:
-
Anticancer Agents: As previously mentioned, the (S)-enantiomer is a crucial component of Ibrutinib.[5][7][8]
-
Analgesics: The piperidine scaffold is central to the structure of various opioid drugs.[2]
-
Neurological Drugs: It is used in the synthesis of dopamine receptor modulators and antidepressants.[2]
Section 2: Proposed Synthetic Pathway to this compound
Given the absence of a commercially available source for this compound, a de novo synthesis is required. A logical and efficient approach involves the oxidation of the readily available 1-Boc-3-hydroxypiperidine to its corresponding ketone, followed by the addition of an ethynyl group.
Step-by-Step Methodology
Step 1: Oxidation of 1-Boc-3-hydroxypiperidine to 1-Boc-3-piperidone
The initial step involves the oxidation of the secondary alcohol. A variety of mild and selective oxidizing agents can be employed to minimize side reactions. A common and effective method is the Swern oxidation or the use of Dess-Martin periodinane.
-
Protocol:
-
Dissolve 1-Boc-3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to the recommended temperature for the chosen oxidation reagent (e.g., -78 °C for Swern oxidation).
-
Slowly add the oxidizing agent (e.g., pre-formed Swern reagent or Dess-Martin periodinane) to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Boc-3-piperidone.
-
Step 2: Ethynylation of 1-Boc-3-piperidone
The key synthetic step is the nucleophilic addition of an acetylide to the ketone. This can be achieved using various organometallic reagents.
-
Protocol:
-
Prepare a solution of the ethynylating agent. A common choice is ethynylmagnesium bromide in tetrahydrofuran (THF) or by bubbling acetylene gas through a solution of n-butyllithium in THF at low temperature to generate lithium acetylide.
-
Cool the solution of the acetylide reagent to a low temperature (e.g., -78 °C to 0 °C).
-
Slowly add a solution of 1-Boc-3-piperidone in THF to the acetylide solution.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Visualized Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Section 3: Predicted Physicochemical Properties and Characterization
For a newly synthesized compound, thorough characterization is essential to confirm its identity and purity. The predicted properties of this compound are as follows:
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| ¹H NMR | Expected signals for the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), hydroxyl proton (broad singlet), and a singlet for the acetylenic proton (~2.5 ppm). |
| ¹³C NMR | Expected signals for the Boc group carbons, piperidine ring carbons, a quaternary carbon attached to the hydroxyl and ethynyl groups, and two carbons for the alkyne. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C=O of the Boc group (~1680 cm⁻¹). |
| Mass Spectrometry | Expected molecular ion peak corresponding to the calculated molecular weight. |
Section 4: Potential Applications in Drug Discovery
The introduction of a terminal alkyne to the 3-hydroxypiperidine scaffold creates a molecule with significant potential as a versatile building block in medicinal chemistry.
A Handle for Bioconjugation
The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the piperidine scaffold to other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules.
A Versatile Pharmacophore
The ethynyl group can also serve as a pharmacophore, participating in interactions with biological targets. It can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein binding pocket.
A Precursor for Further Functionalization
The alkyne can be readily transformed into a variety of other functional groups, further expanding the chemical space accessible from this building block. For example, it can undergo hydration to form a methyl ketone or be reduced to the corresponding alkene or alkane.
Conceptual Applications Workflow
Caption: Potential applications stemming from the ethynyl group.
Section 5: Inferred Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this compound does not exist, safe handling procedures can be inferred from the parent compound and general knowledge of acetylenic compounds.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition. Terminal alkynes can be sensitive, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Safety: The parent compound, 1-Boc-3-hydroxypiperidine, is classified as an irritant.[9] The ethynyl derivative should be handled with at least the same level of caution.
Conclusion
While this compound is not a commercially cataloged chemical, its synthesis is readily achievable from the widely available 1-Boc-3-hydroxypiperidine. The proposed two-step synthetic route provides a clear and efficient pathway for its preparation. The introduction of the versatile ethynyl group onto this privileged scaffold opens up a wealth of possibilities for its application in drug discovery, chemical biology, and materials science. This guide provides the necessary foundational knowledge for researchers to confidently approach the synthesis and utilization of this promising new building block.
References
-
Qiyan. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
-
Xinzepharm. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Piperidine Derivatives: Exploring 1-Ethyl-3-hydroxypiperidine in Diverse Applications. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). 1-tert-butyl 4-Ethyl 3-hydroxypiperidine-1,4-dicarboxylate. Retrieved from [Link]
Sources
- 1. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 2. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 3. 1-Boc-3-hydroxypiperidine = 98.0 TLC 85275-45-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
- 9. (S)-1-叔丁氧羰基-3-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-BOC-3-羟基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1-Boc-3-hydroxypiperidine [xinzepharm.com]
- 12. Best CAS No 101219-68-5 (R) - (+) -1- (4-FLUOROPHENYL) Ethanol-1-1 Supplier, Manufacturer | Afine [afinechem.com]
- 13. GSRS [precision.fda.gov]
- 14. 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-Boc-3-hydroxypiperidine and its Chiral Significance
A Note on the Subject Compound: Initial inquiry for CAS number 287192-85-2, identified as 1-Boc-3-ethynyl-3-hydroxypiperidine, yielded limited public data regarding its synthesis, biological applications, and detailed properties. However, extensive research exists for the closely related and highly significant chiral intermediate, (S)-1-Boc-3-hydroxypiperidine (CAS 143900-44-1), and its racemic form (CAS 85275-45-2). This guide will focus on these well-documented compounds, which are of paramount interest to researchers, scientists, and drug development professionals.
Introduction
1-Boc-3-hydroxypiperidine is a synthetic heterocyclic organic compound that serves as a crucial building block in the synthesis of numerous pharmaceutical agents. The piperidine ring is a prevalent scaffold in medicinal chemistry, and the strategic placement of a hydroxyl group at the 3-position introduces a chiral center, significantly influencing the biological activity of the final molecule.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in multi-step syntheses.[2]
The enantiomeric form, specifically (S)-1-Boc-3-hydroxypiperidine, has garnered substantial attention as a key intermediate in the synthesis of the groundbreaking anticancer drug, Ibrutinib.[3][4] Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and is used in the treatment of various B-cell malignancies.[4] The specific stereochemistry of the hydroxyl group is critical for the drug's efficacy. This guide will provide a comprehensive overview of the properties, synthesis, and hazards of 1-Boc-3-hydroxypiperidine, with a particular focus on the significance of its chirality in drug development.
Physicochemical Properties
1-Boc-3-hydroxypiperidine is typically a white to off-white crystalline solid or a colorless to pale yellow oily liquid.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][5] |
| Molecular Weight | 201.26 g/mol | [3][5] |
| CAS Number | 85275-45-2 (racemic), 143900-44-1 ((S)-enantiomer), 143900-43-0 ((R)-enantiomer) | [1][3][6] |
| Melting Point | 65-67 °C (racemic), 34-40 °C ((S)-enantiomer) | [1][7] |
| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [1] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Freely soluble in organic solvents (e.g., DCM, THF, ethanol); sparingly soluble in water. | [2] |
| Flash Point | > 110 °C (closed cup) | [7] |
Synthesis of 1-Boc-3-hydroxypiperidine
The synthesis of 1-Boc-3-hydroxypiperidine can be achieved through several routes, with a significant focus on obtaining the enantiomerically pure (S)-form for pharmaceutical applications. The primary methods include chemical synthesis followed by chiral resolution and, more recently, highly efficient biocatalytic asymmetric synthesis.
Chemical Synthesis and Chiral Resolution
A common chemical approach involves the reduction of N-Boc-3-piperidone to the racemic 1-Boc-3-hydroxypiperidine. The subsequent separation of the enantiomers is a critical and often challenging step.
Workflow for Chemical Synthesis and Resolution:
Caption: Chemical synthesis and chiral resolution of 1-Boc-3-hydroxypiperidine.
This traditional method, while effective, is often limited by a theoretical maximum yield of 50% for the desired enantiomer and can be costly due to the resolving agents.[8]
Biocatalytic Asymmetric Synthesis
To overcome the limitations of chemical resolution, significant research has focused on developing stereoselective biocatalytic methods. These approaches utilize enzymes, such as ketoreductases (KREDs), or whole-cell biocatalysts to directly reduce N-Boc-3-piperidone to the desired (S)-enantiomer with high enantiomeric excess and yield.[8][9]
Experimental Protocol: Enzymatic Asymmetric Reduction
-
Reaction Setup: In a suitable reaction vessel, combine N-Boc-3-piperidone, a ketoreductase enzyme (e.g., KRED 110), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase with NAD⁺) in a buffered solution (e.g., phosphate buffer, pH 7.0).[1][8]
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by a suitable analytical method like TLC or HPLC.[8]
-
Work-up: Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[1]
Workflow for Biocatalytic Asymmetric Synthesis:
Caption: Biocatalytic asymmetric synthesis of (S)-1-Boc-3-hydroxypiperidine.
This biocatalytic approach offers several advantages, including high stereoselectivity, milder reaction conditions, and a more environmentally friendly process.[8]
Applications in Drug Development
The primary application of (S)-1-Boc-3-hydroxypiperidine is as a key chiral building block in the synthesis of the anticancer drug Ibrutinib.[3][4]
Role in Ibrutinib Synthesis
The (S)-hydroxypiperidine moiety of Ibrutinib is crucial for its potent and selective inhibition of Bruton's tyrosine kinase (BTK).[4] BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[4]
Signaling Pathway and Mechanism of Action:
Caption: Ibrutinib's inhibition of the BTK signaling pathway.
The synthesis of Ibrutinib involves the coupling of the (S)-1-Boc-3-hydroxypiperidine fragment with other key intermediates. The Boc protecting group is typically removed in a later step of the synthesis.
Hazards and Safety Information
1-Boc-3-hydroxypiperidine is classified as an irritant.[6][7] It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed.[6]
-
Avoid formation of dust and aerosols.[8]
-
Wash skin thoroughly after handling.[6]
In case of fire: Use water spray, dry chemical, carbon dioxide, or chemical foam.[6] Hazardous decomposition products include carbon oxides and nitrogen oxides.[6]
Conclusion
1-Boc-3-hydroxypiperidine, particularly its (S)-enantiomer, is a high-value chiral intermediate with a pivotal role in modern pharmaceutical synthesis. Its application in the production of the targeted cancer therapy Ibrutinib underscores the critical importance of stereochemistry in drug design and efficacy. The evolution of its synthesis from classical chemical resolution to more efficient and sustainable biocatalytic methods represents a significant advancement in synthetic organic chemistry. A thorough understanding of its properties, synthesis, and hazards is essential for researchers and scientists working in drug discovery and development.
References
- AK Scientific, Inc. (n.d.).
- Sethi, M. K., Mahajan, S., Ahanger, I. A., Guha, R., Shukla, R., Ahmed, M. S., Mara, B., Veera, U., & Chakraborty, P. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
- Guidechem. (n.d.). What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine?
- ChemicalBook. (n.d.).
- Qiyan. (n.d.). 1-Boc-3-hydroxypiperidine.
- MySkinRecipes. (n.d.).
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Gao, X., Pei, Q., Zhu, N., Mou, Y., Liang, J., & Zhang, X. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
- Benchchem. (n.d.). An In-depth Technical Guide to (S)
- Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
- ResearchGate. (2016). Enantioselective synthesis of (S)
- Sigma-Aldrich. (n.d.). 1-Boc-3-hydroxypiperidine.
- Google Patents. (n.d.). CN105274160A - Method for preparing (S)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Central Role of (R)-1-Boc-3-Hydroxypiperidine in Modern Pharmaceutical Synthesis.
- precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (S)-.
- Sigma-Aldrich. (n.d.). (S)-1-Boc-3-hydroxypiperidine.
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GSRS [precision.fda.gov]
- 6. nbinno.com [nbinno.com]
- 7. (S)-1-Boc-3-hydroxypiperidine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Navigating a Cornerstone of Modern Medicinal Chemistry: An In-depth Technical Guide to 1-Boc-3-hydroxypiperidine
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the versatile chiral building block, 1-Boc-3-hydroxypiperidine.
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Among the vast array of functionalized piperidine derivatives, 1-Boc-3-hydroxypiperidine stands out as a particularly valuable and versatile chiral building block. Its strategic placement of a hydroxyl group and the presence of a readily cleavable N-Boc protecting group make it an indispensable intermediate in the synthesis of complex drug molecules, including kinase inhibitors and analgesics.[2] This guide provides a comprehensive technical overview of 1-Boc-3-hydroxypiperidine, delving into its physicochemical properties, synthesis methodologies, analytical characterization, and key applications in contemporary drug discovery.
Physicochemical and Structural Characteristics
1-Boc-3-hydroxypiperidine, also known as tert-butyl 3-hydroxy-1-piperidinecarboxylate, is a stable, crystalline solid at room temperature.[3] The presence of a chiral center at the C3 position gives rise to two enantiomers, (R)- and (S)-1-Boc-3-hydroxypiperidine, each playing a distinct and critical role in the stereoselective synthesis of targeted therapeutics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [2][4] |
| Molecular Weight | 201.26 g/mol | [4][5] |
| Appearance | White to yellow crystalline powder or fused solid | [3] |
| Melting Point | 65-67 °C | [6] |
| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [6] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Freely soluble in organic solvents (e.g., DCM, THF, ethanol); sparingly soluble in water. | [2] |
| pKa | 14.74 ± 0.20 (Predicted) | [6] |
The tert-butoxycarbonyl (Boc) protecting group is a key feature of this molecule. It deactivates the piperidine nitrogen, preventing its participation in unwanted side reactions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), without affecting other functional groups.[2]
Synthesis and Manufacturing: A Tale of Two Strategies
The synthesis of enantiomerically pure 1-Boc-3-hydroxypiperidine is a critical step in its utilization. Historically, this was achieved through the chemical resolution of a racemic mixture. However, more contemporary and efficient methods, particularly biocatalysis, have become the preferred route in many industrial settings.
Traditional Synthesis via Chemical Resolution
The traditional approach to obtaining enantiomerically pure 1-Boc-3-hydroxypiperidine involves a multi-step process that begins with the reduction of 3-hydroxypyridine. The resulting racemic 3-hydroxypiperidine is then protected with a Boc group, followed by resolution using a chiral resolving agent like L-camphorsulfonic acid.[7] While effective, this method is often hampered by a theoretical maximum yield of 50% for the desired enantiomer and can be resource-intensive.[7]
A common laboratory-scale synthesis of racemic 1-Boc-3-hydroxypiperidine involves the direct Boc-protection of 3-hydroxypiperidine.
Protocol for the Synthesis of Racemic 1-Boc-3-hydroxypiperidine:
-
Combine 3-hydroxypiperidine (10.0 g, 98.9 mmol), di-tert-butyl dicarbonate (22.7 g, 103.8 mmol), and potassium carbonate (68.3 g, 495 mmol) in a mixture of ethyl acetate (200 mL) and water (300 mL).[6]
-
Stir the biphasic mixture vigorously at room temperature for 16 hours.[6]
-
Separate the organic layer and wash it with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (n-hexane:ethyl acetate gradient, 80:20 to 50:50) to obtain 1-Boc-3-hydroxypiperidine as a colorless oil.[6]
Efficient Green Synthesis: The Biocatalytic Approach
The drive for more sustainable and efficient chemical processes has led to the development of biocatalytic methods for the synthesis of chiral 1-Boc-3-hydroxypiperidine.[7] These methods utilize enzymes, such as ketoreductases (KREDs), to asymmetrically reduce the prochiral ketone, N-Boc-3-piperidone, to the desired chiral alcohol with high enantioselectivity and yield.[7]
Experimental Workflow for Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine:
Sources
- 1. GSRS [precision.fda.gov]
- 2. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 3. Buy Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate [smolecule.com]
- 4. 1-Boc-3-hydroxypiperidine = 98.0 TLC 85275-45-2 [sigmaaldrich.com]
- 5. 1-Boc-3-hydroxypiperidine [xinzepharm.com]
- 6. Page loading... [guidechem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Navigating the Synthesis Maze: An In-depth Technical Guide to the Solubility of 1-Boc-3-hydroxypiperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of Solubility in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is paved with numerous challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing out as a critical determinant of a molecule's utility. For synthetic intermediates, such as 1-Boc-3-hydroxypiperidine, a thorough understanding of their solubility in various organic solvents is not merely academic; it is the bedrock upon which efficient reaction conditions, successful purification strategies, and ultimately, the economic viability of a synthetic route are built.
This guide provides a comprehensive exploration of the solubility of 1-Boc-3-hydroxypiperidine, a key building block in the synthesis of a multitude of pharmaceutically active compounds. While the originally intended focus of this guide was 1-Boc-3-ethynyl-3-hydroxypiperidine, a thorough search of the scientific literature and chemical databases revealed a significant lack of available data for this specific ethynyl derivative. In contrast, its close analog, 1-Boc-3-hydroxypiperidine, is a well-characterized and widely utilized intermediate. The principles and methodologies discussed herein are directly applicable to the ethynyl derivative and other similar molecules, making this guide a valuable resource for researchers working with a range of piperidine-based scaffolds.
As a senior application scientist, my objective is to not only present data but to also provide the underlying scientific reasoning and practical, field-tested methodologies. This guide is structured to empower researchers with the knowledge to not just follow protocols, but to understand and adapt them to their specific needs, ensuring the integrity and efficiency of their synthetic endeavors.
Section 1: Understanding the Molecular Architecture and its Influence on Solubility
1-Boc-3-hydroxypiperidine (tert-butyl 3-hydroxy-1-piperidinecarboxylate) is a chiral heterocyclic compound with the molecular formula C₁₀H₁₉NO₃. Its structure is characterized by a piperidine ring, a hydroxyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This unique combination of functional groups dictates its solubility behavior.
The piperidine ring itself is a non-polar, cyclic aliphatic structure. The Boc group, with its bulky tert-butyl moiety, further contributes to the lipophilic character of the molecule. Conversely, the hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom within the piperidine ring, although protected, and the carbonyl oxygen of the Boc group can also participate in polar interactions as hydrogen bond acceptors.
The overall solubility of 1-Boc-3-hydroxypiperidine in a given solvent is a result of the interplay between these opposing characteristics. The principle of "like dissolves like" is paramount here; polar
Role of terminal alkynes in bioconjugation chemistry
An In-Depth Technical Guide to the Role of Terminal Alkynes in Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise and efficient covalent modification of biomolecules is a foundational pillar of modern chemical biology, diagnostics, and therapeutics. Among the chemical functionalities enabling such modifications, the terminal alkyne has emerged as a uniquely powerful and versatile tool. Its small size, relative stability, and bioorthogonality—the ability to react selectively in complex biological environments without interfering with native biochemical processes—have made it indispensable.[1][2] This technical guide provides a comprehensive exploration of the role of terminal alkynes in bioconjugation chemistry. We will delve into the core principles and mechanistic underpinnings of the most prominent alkyne-based ligation strategies, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will offer field-proven insights into experimental design, present detailed, step-by-step protocols, and survey the expanding landscape of applications in drug development and biomedical research.
The Ascendance of the Terminal Alkyne in Bioorthogonal Chemistry
The ideal chemical handle for bioconjugation should be small to minimize perturbation of the target biomolecule's structure and function, stable under physiological conditions, and engage in highly specific and efficient reactions.[3] The terminal alkyne superbly meets these criteria. Unlike many other functional groups, the alkyne and its primary reaction partner, the azide, are virtually absent in biological systems, ensuring that their reaction is highly selective and bioorthogonal.[4][5][6] This allows for the precise labeling and engineering of proteins, nucleic acids, lipids, and glycans within the complex milieu of living cells and organisms.[][8]
The reactivity of the terminal alkyne is centered on its carbon-carbon triple bond. While internal alkynes are generally more stable due to hyperconjugation, the presence of an acidic proton on a terminal alkyne allows for distinct reactivity, particularly in the context of metal-catalyzed reactions like CuAAC.[9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction is the most widely recognized example of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[10] This reaction involves the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][8][]
Mechanism of CuAAC
The reaction proceeds through a stepwise mechanism involving the coordination of the copper(I) catalyst to the terminal alkyne. This is followed by the coordination of the azide and subsequent cyclization to form the triazole product.[]
.dot
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Causality Behind Experimental Choices in CuAAC
The success of a CuAAC bioconjugation experiment hinges on maintaining the copper catalyst in its active Cu(I) oxidation state.[10][12] In aqueous buffers, Cu(I) is prone to disproportionation and oxidation to Cu(II). To counteract this, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to regenerate Cu(I) from any Cu(II) that forms.[12][13]
However, the combination of copper and ascorbate can generate reactive oxygen species (ROS), which can damage sensitive biomolecules.[10][12] To mitigate this, a copper-chelating ligand is crucial. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) serve a dual purpose: they stabilize the Cu(I) oxidation state, preventing both oxidation and ROS generation, and they accelerate the reaction rate.[5][12] The use of a ligand is therefore a self-validating system for robust and reproducible bioconjugation.
Experimental Protocol: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes a general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized dye, 10 mM stock in DMSO
-
Copper(II) sulfate (CuSO₄), 100 mM stock in water
-
THPTA ligand, 200 mM stock in water
-
Sodium ascorbate, 100 mM stock in water (prepare fresh)
-
Desalting column for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized dye. A molar excess of the dye (typically 4-10 fold) is recommended.[14]
-
Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio.[14] Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
Initiate the Reaction: Add the Cu(I)/THPTA complex to the protein-dye mixture. The final concentration of copper is typically in the range of 50-250 µM.[13]
-
Add the Reducing Agent: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture.[14]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: Remove the excess dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
Data Presentation: Comparative Reactivity of Terminal Alkynes in CuAAC
The electronic and steric properties of the terminal alkyne influence its reactivity in CuAAC. Electron-deficient alkynes generally exhibit faster reaction rates.
| Alkyne Class | Example | Relative Reactivity | Key Considerations |
| Propiolamides | Secondary Propiolamide | Very High | Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[1] |
| Propargyl Ethers | O-propargyl-tyrosine | High | Excellent combination of reactivity and stability.[1] |
| Alkynyl Ketones | High | Electron-withdrawing ketone group enhances reactivity. | |
| Simple Terminal Alkynes | Propargylamine | Moderate | Less reactive but stable and widely used. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative
While CuAAC is a powerful tool, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[15][16] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by eliminating the need for a metal catalyst.[15][] SPAAC utilizes a cyclooctyne, a highly strained cyclic alkyne, which readily reacts with an azide to form a stable triazole. The reaction is driven by the release of ring strain.[][18]
Mechanism of SPAAC
SPAAC is a concerted [3+2] cycloaddition reaction between the strained alkyne (the dienophile) and the azide (the 1,3-dipole). The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) provides the activation energy for the reaction to proceed under physiological conditions without a catalyst.[18]
.dot
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Evolution of Strained Alkynes
The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne.[15] Significant research has been dedicated to developing cyclooctynes with enhanced reactivity and stability.
-
Dibenzocyclooctyne (DBCO): One of the most widely used cyclooctynes, offering a good balance of reactivity and stability.[15]
-
Bicyclononyne (BCN): Another popular and highly reactive cyclooctyne.[15]
-
Difluorinated Cyclooctyne (DIFO): The electron-withdrawing fluorine atoms increase the reactivity of the alkyne.[1]
-
Biarylazacyclooctynone (BARAC): Among the fastest commercially available cyclooctynes.[1]
Experimental Protocol: SPAAC for Antibody-Drug Conjugate (ADC) Preparation
This protocol outlines the conjugation of a drug-linker containing a DBCO moiety to an azide-modified antibody.
Materials:
-
Azide-conjugated antibody in PBS, pH 7.4
-
DBCO-drug linker, 25 mM stock in DMSO
-
Desalting column or protein concentrator (50 kDa MWCO)
Procedure:
-
Prepare the Reaction Mixture: Combine the azide-conjugated antibody with the DBCO-drug linker stock solution. The final concentration of DMSO should be kept low (e.g., <5%) to maintain protein stability.[19]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C.[19]
-
Purification: Remove the excess, unconjugated DBCO-drug linker using a desalting column or a protein concentrator.[19]
Data Presentation: Comparison of CuAAC and SPAAC
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reaction Rate | Generally faster | Can be slower, dependent on cyclooctyne |
| Biocompatibility | Potential copper cytotoxicity | Excellent, ideal for in vivo applications[16][] |
| Reagent Size | Smaller alkyne | Bulkier cyclooctyne |
| Regioselectivity | Forms 1,4-disubstituted triazole | Can form a mixture of regioisomers[15] |
Applications in Drug Development and Beyond
The versatility of terminal alkyne bioconjugation has had a profound impact on drug discovery and development.[20][21][22]
-
Antibody-Drug Conjugates (ADCs): Click chemistry is a powerful tool for constructing ADCs, enabling the precise attachment of potent cytotoxic drugs to targeting antibodies.[][14]
-
Drug Discovery and Lead Optimization: Terminal alkynes are used to assemble libraries of compounds for high-throughput screening and to create complex drug candidates.[20][23] The stable triazole linker formed is often considered a "privileged" substructure in medicinal chemistry.[]
-
Biomolecule Labeling and Imaging: The specific labeling of proteins, nucleic acids, and glycans with fluorescent dyes or affinity tags via click chemistry allows for their visualization and tracking in living cells.[6][][24]
-
Diagnostics: CuAAC is employed in the development of fluorescent probes for the detection of biomarkers, such as mutated DNA sequences or specific proteins.[]
-
Drug Delivery: Click chemistry facilitates the synthesis and functionalization of drug delivery systems, such as nanoparticles, for targeted therapy.[][23]
.dot
Caption: General Experimental Workflow for Terminal Alkyne Bioconjugation.
Conclusion and Future Perspectives
Terminal alkynes have fundamentally reshaped the landscape of bioconjugation chemistry. The development of CuAAC and SPAAC has provided researchers with a robust and versatile toolkit for the precise modification of biomolecules. These reactions are not merely synthetic curiosities; they are enabling technologies that are accelerating progress in drug discovery, diagnostics, and our fundamental understanding of biological systems. As new generations of strained alkynes with even faster reaction kinetics are developed, and as our understanding of the nuances of these reactions in complex biological environments deepens, the role of the terminal alkyne in bioconjugation is set to expand even further.
References
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco - Bioclone. (URL: [Link])
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (URL: [Link])
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (URL: [Link])
-
Bioorthogonal reactions of terminal alkynes (A) and strained... - ResearchGate. (URL: [Link])
-
Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. - ResearchGate. (URL: [Link])
-
Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. (URL: [Link])
-
Recent applications of click chemistry in drug discovery - PubMed. (URL: [Link])
-
The Use of Click Chemistry in Drug Development Applications - ResearchGate. (URL: [Link])
-
Conjugation Based on Click Chemistry - Creative Biolabs. (URL: [Link])
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. (URL: [Link])
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (URL: [Link])
-
Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH. (URL: [Link])
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (URL: [Link])
-
Protocols - baseclick GmbH. (URL: [Link])
-
Constructing new bioorthogonal reagents and reactions - PMC - NIH. (URL: [Link])
-
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Publications. (URL: [Link])
-
Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. (URL: [Link])
-
Protocol: Click-Chemistry Labeling of Biomolecules and DNA. (URL: [Link])
-
Bioorthogonal chemistry: strategies and recent development - PMC - PubMed Central. (URL: [Link])
-
Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. (URL: [Link])
-
Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.? - Quora. (URL: [Link])
-
Specific and quantitative labeling of biomolecules using click chemistry - PMC - NIH. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. bioclone.net [bioclone.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]
- 24. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Notes & Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Sterically Demanding 1-Boc-3-ethynyl-3-hydroxypiperidine
Introduction: Navigating Steric Hindrance in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and highly reliable method for forging covalent bonds in complex molecular environments.[1] Its remarkable efficiency, stereospecificity, and broad functional group tolerance have cemented its role in diverse fields, from drug discovery and bioconjugation to materials science.[1][2] The reaction typically proceeds smoothly between a terminal alkyne and an azide to yield a stable 1,4-disubstituted 1,2,3-triazole.
However, the "click" moniker, suggesting effortless reactivity, can be challenged when substrates deviate from the ideal. Steric hindrance around the reacting centers, particularly the alkyne, can dramatically impede the reaction rate.[3] 1-Boc-3-ethynyl-3-hydroxypiperidine presents such a challenge. As a tertiary propargyl alcohol embedded within a piperidine ring, the alkyne is sterically shielded, demanding a more nuanced approach than standard protocols.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this valuable, yet challenging, building block. We will detail not only a robust protocol for the CuAAC reaction but also the prerequisite synthesis of the alkyne itself. By understanding the causality behind each experimental choice—from ligand selection to reaction conditions—users will be equipped to troubleshoot and adapt the methodology for their specific molecular targets.
Synthesis of the Alkyne: this compound
A reliable supply of the alkyne is paramount. The synthesis begins with the commercially available 1-Boc-3-piperidone, which is converted to the target tertiary propargyl alcohol via nucleophilic addition of an acetylide anion.
Rationale for Synthetic Route
The chosen synthetic pathway involves two key stages:
-
Preparation of 1-Boc-3-piperidone: This ketone is the direct precursor for ethynylation. It can be synthesized from 3-hydroxypiperidine through a two-step process of Boc protection followed by oxidation.[4][5] This ensures a stable, non-enolizable ketone ready for the next step.
-
Ethynylation of the Ketone: The introduction of the ethynyl group is achieved via the addition of a lithium acetylide-ethylenediamine complex or by generating lithium acetylide in situ from acetylene gas. This is a standard and high-yielding organometallic transformation for converting ketones to tertiary propargyl alcohols.
Experimental Protocol: Synthesis of this compound
This protocol is based on established chemical principles for the ethynylation of ketones. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Step 1: Synthesis of 1-Boc-3-piperidone (if not commercially available) This intermediate is readily available from numerous chemical suppliers.[6] Should a custom synthesis be required, protocols involving the oxidation of 1-Boc-3-hydroxypiperidine are well-documented.[4][5]
Step 2: Ethynylation of 1-Boc-3-piperidone
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of ketone). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly bubble acetylene gas through the cooled THF for 15-20 minutes to create a saturated solution.
-
Base Addition: Carefully and slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the resulting milky white suspension for 30 minutes.
-
Ketone Addition: Dissolve 1-Boc-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the lithium acetylide suspension.
-
Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid or viscous oil.
Protocol for CuAAC Reaction with this compound
The steric bulk of the tertiary propargyl alcohol necessitates optimized conditions to achieve high conversion. The key modifications from a standard protocol are the choice of ligand and potentially elevated temperatures.
Causality Behind Experimental Choices
-
Copper Source: The most convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Copper(II) salt, such as CuSO₄, using a mild reducing agent.[1][7] Sodium ascorbate is the preferred choice due to its efficacy and compatibility with a wide range of solvents.[8]
-
Ligand Selection: This is the most critical parameter for a sterically hindered substrate. While many ligands can accelerate CuAAC, Tris(benzyltriazolylmethyl)amine (TBTA) is particularly effective in organic solvents.[9] TBTA stabilizes the Cu(I) oxidation state and its structure can accommodate bulkier substrates.[9][10] For reactions requiring higher aqueous compatibility, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble alternative that performs as well as or better than TBTA in aqueous media.[11] The use of a ligand is crucial to prevent catalyst oxidation and to accelerate the turnover-limiting step of the catalytic cycle.[2][3]
-
Solvent System: A mixture of a polar organic solvent like dimethyl sulfoxide (DMSO) or tert-butanol with water is often ideal. DMSO helps to solubilize organic substrates and can accelerate the reaction rate, especially for challenging couplings.[7]
-
Temperature: While many CuAAC reactions proceed rapidly at room temperature, gentle heating (e.g., 35-50 °C) can provide the necessary activation energy to overcome the steric barrier presented by the tertiary propargyl alcohol, leading to higher yields in shorter times.
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC reaction.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 equiv) in the chosen solvent (e.g., DMSO/t-BuOH/H₂O mixture).
-
Prepare a stock solution of the azide partner (1.0-1.2 equiv) in the same solvent.
-
Catalyst Premix: In a separate vial, prepare the catalyst premix. For every 1 µmol of alkyne, mix Copper(II) Sulfate (CuSO₄, 0.05 equiv, from a 20 mM stock in H₂O) with the chosen ligand (0.25 equiv, from a 50 mM stock). A 1:5 ratio of Cu:Ligand is recommended to protect the catalyst and biomolecules if applicable.[7] Let this mixture stand for 1-2 minutes.
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate (0.5-1.0 equiv, from a 100 mM stock in H₂O). It is crucial to use a freshly prepared solution as ascorbate can degrade in solution.[8]
-
-
Reaction Assembly:
-
In the main reaction vessel, combine the alkyne and azide solutions.
-
Add the catalyst premix to the alkyne/azide mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The blue color of the Cu(II)-ligand complex should fade or disappear.
-
-
Incubation and Monitoring:
-
Seal the reaction vessel to minimize exposure to oxygen.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed. For sterically hindered substrates, reaction times may range from 4 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude triazole product via flash column chromatography on silica gel.
-
Quantitative Data Summary Table
| Parameter | Recommended Range | Rationale / Notes |
| Alkyne Concentration | 1 - 100 mM | Dependent on the solubility and scale of the reaction. |
| Azide Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the more accessible partner can drive the reaction to completion. |
| CuSO₄ Loading | 1 - 10 mol% | 5 mol% is a robust starting point for hindered systems. |
| Ligand (TBTA/THPTA) | 5 - 50 mol% | A 5-fold excess relative to copper is recommended to stabilize Cu(I).[7] |
| Sodium Ascorbate | 50 - 100 mol% | A significant excess ensures a reducing environment, preventing catalyst oxidation and alkyne homocoupling. |
| Temperature | 25 °C - 50 °C | Gentle heating may be required to overcome the steric barrier. |
| Solvent System | DMSO/H₂O, t-BuOH/H₂O | Co-solvents are often necessary to solubilize all components. |
CuAAC Reaction Mechanism
The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process involving copper acetylide intermediates. The generally accepted dinuclear mechanism provides a strong explanation for the reaction's high efficiency.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II). | • Ensure all solutions are deoxygenated by sparging with N₂ or Ar. • Use a freshly prepared solution of sodium ascorbate.[8] • Increase the ligand-to-copper ratio (up to 10:1). |
| Steric Hindrance: The primary challenge with this substrate. | • Increase the reaction temperature to 40-50 °C. • Increase the reaction time (monitor up to 24-48 hours). • Increase the catalyst and ligand loading (up to 10 mol% Cu). | |
| Side Product Formation | Alkyne Homocoupling (Glaser Coupling): Dimerization of the alkyne. | • This is caused by excess Cu(II) and oxygen. Ensure a sufficient excess of sodium ascorbate is present throughout the reaction.[12] |
| Poor Solubility | Reagents are not fully dissolved, leading to a heterogeneous mixture and slow reaction. | • Increase the proportion of the organic co-solvent (e.g., DMSO, DMF, t-BuOH). • Gentle heating can improve solubility. |
| Difficulty in Purification | Product co-elutes with starting materials or byproducts. | • Optimize the solvent system for column chromatography. • Consider a different work-up procedure, such as an acidic or basic wash, to remove unreacted starting materials. |
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Wang, C., Liu, Z., Wang, L., & Wang, J. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 5(1), 215-224. [Link]
-
Wang, C., Liu, Z., Wang, L., & Wang, J. (2014). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central, PMCID: PMC4275066. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Wikipedia. Tris(benzyltriazolylmethyl)amine. [Link]
-
Jiang, H., & Gao, Y. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 22(9), 1438. [Link]
-
Glen Research. (2012). New Product - THPTA - A Water Soluble Click Ligand. Glen Report 26.15. [Link]
- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Sharma, P., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(5), 312-319. [Link]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Al-Masum, M., & Al-Ghamdi, Y. (2018). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(7), 1010-1015. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: A Deep Dive into 1-Boc-3-piperidone Applications. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 5. 1-Boc-3-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. N-叔丁氧羰基-3-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 10. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. A tris(benzyltriazolemethyl)amine-based cage as a CuAAC ligand tolerant to exogeneous bulky nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Streamlining Peptide Bioconjugation with 1-Boc-3-ethynyl-3-hydroxypiperidine
Introduction: A Novel Linker for Enhanced Peptide Conjugates
In the landscape of modern drug development and biological research, the precise modification of peptides is paramount for enhancing their therapeutic efficacy, pharmacokinetic properties, and utility as research tools. The choice of a chemical linker for bioconjugation is a critical determinant of the final conjugate's stability, solubility, and biological activity.[1] This application note introduces a versatile and robust methodology for peptide bioconjugation utilizing 1-Boc-3-ethynyl-3-hydroxypiperidine, a novel linker designed for efficiency and structural integrity.
The piperidine scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its ability to improve the pharmacokinetic properties of drug candidates.[2] The rigid, three-dimensional structure of the this compound linker offers distinct advantages over traditional flexible linkers by providing a defined spatial orientation between the peptide and the conjugated molecule.[3][4] This can be crucial for maintaining the biological activity of the peptide and ensuring optimal interaction with its target.
This linker incorporates a terminal alkyne group, making it an ideal substrate for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][6] This reaction is characterized by its high yield, selectivity, and compatibility with a wide range of functional groups, making it exceptionally well-suited for modifying complex biomolecules like peptides.[7] The resulting stable triazole linkage acts as an effective isostere of the amide bond.[7]
This guide provides a comprehensive overview of the application of this compound in peptide bioconjugation, including a representative synthesis of the linker, detailed protocols for peptide conjugation via CuAAC, and methods for the purification and characterization of the final conjugate.
I. The Linker: this compound
The this compound linker is a trifunctional molecule offering orthogonal handles for sequential modification. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled deprotection and subsequent functionalization.[8] The hydroxyl group can be used for further modifications or to influence the solubility of the conjugate. The terminal ethynyl group is the reactive handle for the CuAAC reaction.
Representative Synthesis Pathway
While various synthetic routes to substituted piperidines exist, a common approach involves the oxidation of a secondary alcohol to a ketone, followed by nucleophilic addition of an alkyne.[9][10] The following is a representative, two-step synthesis to illustrate the preparation of this compound from its precursor, 1-Boc-3-hydroxypiperidine.
Diagram 1: Representative Synthesis of this compound
Caption: General workflow for peptide bioconjugation using CuAAC.
Protocol 1: CuAAC Conjugation of an Azide-Modified Peptide
This protocol outlines a general procedure for the conjugation of an azide-containing peptide with this compound. Optimization of reagent concentrations and reaction time may be necessary for specific peptides.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Reaction Buffer: e.g., phosphate-buffered saline (PBS), pH 7.4
-
Organic Co-solvent (if needed for solubility): e.g., DMSO, DMF
Procedure:
-
Peptide and Linker Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
In a separate tube, prepare a stock solution of this compound in DMSO or DMF (e.g., 100 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide solution and the this compound stock solution. A slight molar excess of the linker (1.2-1.5 equivalents) is recommended.
-
Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix to the peptide/linker mixture. The final concentration of CuSO₄ should be in the range of 50-200 µM.
-
Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture. A 5- to 10-fold molar excess of sodium ascorbate over CuSO₄ is typically used.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion. [11]
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a chelating agent such as EDTA to sequester the copper catalyst.
-
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Recommended Concentration Range | Purpose |
| Azide-Modified Peptide | 1 - 5 mM | Substrate for conjugation |
| This compound | 1.2 - 1.5 molar equivalents | Alkyne-containing linker |
| CuSO₄ | 50 - 200 µM | Copper(II) source for the in situ generation of the Cu(I) catalyst |
| THPTA Ligand | 250 µM - 1 mM | Stabilizes the Cu(I) catalyst and prevents oxidative damage to the peptide |
| Sodium Ascorbate | 0.5 - 2 mM | Reducing agent to generate and maintain the Cu(I) catalytic species |
III. Purification and Characterization of the Peptide Conjugate
Following the conjugation reaction, the desired product must be purified from unreacted starting materials, excess reagents, and any side products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. [12][13]Subsequent characterization by mass spectrometry is essential to confirm the identity and purity of the final conjugate. [14]
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude peptide conjugate reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Acidify the crude reaction mixture with a small amount of TFA to ensure protonation of the peptide.
-
Centrifuge the sample to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the prepared sample onto the column.
-
Elute the peptide conjugate using a linear gradient of Mobile Phase B. A typical gradient would be an increase from 5% to 65% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the hydrophobicity of the conjugate. [11] * Monitor the elution profile at a wavelength of 210-220 nm. [12]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks in the chromatogram.
-
Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide conjugate.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the successful conjugation by verifying the molecular weight of the product.
Instrumentation:
-
Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide conjugate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
-
Data Analysis:
-
Calculate the theoretical molecular weight of the expected peptide conjugate.
-
Compare the experimentally observed molecular weight with the theoretical value. A successful conjugation will result in a mass shift corresponding to the addition of the this compound linker and the azide-containing molecule.
-
Table 2: Expected Mass Shift Upon Conjugation
| Component Added to Peptide | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₁₂H₁₉NO₃ | 225.1365 |
Note: The final mass of the conjugate will be the sum of the azide-modified peptide and the alkyne linker.
IV. Conclusion and Future Perspectives
The use of this compound provides a powerful and versatile platform for the bioconjugation of peptides. The rigid piperidine scaffold can impart favorable pharmacokinetic properties, while the terminal alkyne allows for efficient and specific modification via CuAAC click chemistry. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to generate well-defined peptide conjugates for a wide range of applications, from targeted drug delivery to the development of novel research probes. The orthogonal handles present on the linker also open up possibilities for the creation of more complex, multifunctional bioconjugates.
V. References
-
Argos, P. (1990). An analysis of protein domain linkers: their classification and role in protein folding. Journal of Molecular Biology, 211(4), 943-958.
-
Bio-Synthesis Inc. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117.
-
Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method. Retrieved from
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
-
iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. Retrieved from [Link]
-
MAbion S.A. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
-
QYAOBIO. (n.d.). Click Chemistry Peptides. Retrieved from [Link]
-
ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
-
ResearchGate. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]
-
ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. In V. Srivastava (Ed.), Therapeutic Proteins.
-
Synple Chem. (2022, April 13). Peptide linkers and linker peptides for antibody drug conjugates (ADCs), fusion proteins, and oligonucleotides. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Fusion Protein Linkers: Property, Design and Functionality. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
-
U.S. Patent Application Publication No. US 2012/0322976 A1. (2012). Preparative RP-HPLC Method For Purifying Peptides.
-
Waters. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Retrieved from [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qyaobio.com [qyaobio.com]
- 8. static.igem.org [static.igem.org]
- 9. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 10. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. jchemrev.com [jchemrev.com]
Step-by-step Boc deprotection of 1-Boc-3-ethynyl-3-hydroxypiperidine
Application Note & Protocol
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and the mild acidic conditions required for its removal.[1] This application note provides a comprehensive, field-proven protocol for the efficient deprotection of 1-Boc-3-ethynyl-3-hydroxypiperidine, a valuable chiral building block in medicinal chemistry. The resulting product, 3-ethynyl-3-hydroxypiperidine, is a versatile intermediate for the synthesis of complex molecular scaffolds. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure using Trifluoroacetic Acid (TFA), and offer guidance on reaction monitoring, work-up, and product characterization.
Scientific Principle: The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[2] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as Trifluoroacetic Acid (TFA).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The subsequent fragmentation step is the rate-determining step, leading to the formation of a stable tertiary carbocation (tert-butyl cation), carbon dioxide, and the free amine.[4] The liberated amine is protonated by the excess acid in the reaction medium, forming an ammonium salt (in this case, a trifluoroacetate salt).
The key to the reaction's success lies in the stability of the resulting tert-butyl cation, which readily eliminates a proton to form isobutylene gas, driving the equilibrium towards the deprotected product.[3]
Caption: Acid-catalyzed Boc deprotection mechanism.
Materials and Safety
Reagents and Equipment
| Item | Description/Grade | Supplier Example |
| Starting Material | This compound | Commercially Available |
| Reagent | Trifluoroacetic Acid (TFA), >99% | Sigma-Aldrich, Fisher Scientific |
| Solvent | Dichloromethane (DCM), Anhydrous | Fisher Scientific, VWR |
| Work-up | Saturated Sodium Bicarbonate (NaHCO₃) soln. | Prepare in-house |
| Work-up | Brine (Saturated NaCl soln.) | Prepare in-house |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich |
| Equipment | Round-bottom flask, Magnetic stirrer & stir bar | Standard lab supplier |
| Equipment | Ice bath, Graduated cylinders, Pipettes | Standard lab supplier |
| Equipment | Separatory funnel, Rotary evaporator | Standard lab supplier |
| Analysis | TLC Plates (Silica gel 60 F₂₅₄) | MilliporeSigma |
Critical Safety Precautions
Trifluoroacetic acid (TFA) is a strong, volatile, and highly corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation.[5][6][7] All handling must be performed within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®). Check glove compatibility and breakthrough times.[9][10]
-
Handling: Dispense TFA carefully to avoid splashing and inhalation of vapors.[11] Keep the container tightly closed when not in use. Ensure an eyewash station and safety shower are immediately accessible.[6]
-
Spills: Neutralize small spills with a suitable agent like sodium bicarbonate. For large spills, evacuate the area and follow institutional emergency procedures.[12]
-
Waste Disposal: Dispose of TFA-containing waste in designated hazardous waste containers according to local and institutional regulations.[8]
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Adjust reagent quantities proportionally for different scales.
Reaction Setup
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 225.3 mg).
-
Add anhydrous Dichloromethane (DCM) (5 mL) to dissolve the starting material completely.
-
Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This mitigates the exotherm upon acid addition.[1]
Deprotection Reaction
-
While stirring at 0 °C, slowly add Trifluoroacetic Acid (TFA) (2.5 mL, ~25 equivalents) to the reaction mixture dropwise via a pipette.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature. The reaction is typically complete within 1-3 hours.[13]
Reaction Monitoring via TLC
-
Prepare TLC Chamber: Use a 7:2:1 mixture of Dichloromethane:Methanol:Ammonium Hydroxide as the mobile phase.
-
Spotting: On a TLC plate, spot the starting material (a small amount dissolved in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Analysis: The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf, often streaking without the ammonium hydroxide in the eluent) indicates reaction progression. The reaction is complete when no starting material is visible by TLC.[14]
Work-up and Isolation
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The residue will be the trifluoroacetate salt of the amine.[15][16]
-
Re-dissolve the oily residue in DCM (15 mL) and transfer it to a separatory funnel.
-
Slowly and carefully add saturated sodium bicarbonate (NaHCO₃) solution (~15 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur, so vent the separatory funnel frequently. Continue adding NaHCO₃ solution until the aqueous layer is basic (pH > 8, check with pH paper).
-
Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine all organic layers and wash with brine (1 x 15 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-ethynyl-3-hydroxypiperidine as the free base.
Caption: Step-by-step experimental workflow.
Characterization and Troubleshooting
Expected Results
-
Appearance: The final product, 3-ethynyl-3-hydroxypiperidine, is expected to be an oil or a low-melting solid.
-
¹H NMR: The most significant change will be the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[17][18]
-
Mass Spectrometry: The molecular weight of the product (C₇H₁₁NO) is 125.17 g/mol , which can be confirmed by ESI-MS.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Degraded or insufficient TFA. | 1. Allow the reaction to stir for a longer period, monitoring by TLC.[14] 2. Use fresh, high-purity TFA. Ensure sufficient equivalents are used. |
| Product lost during work-up | The protonated amine salt is water-soluble. | Ensure the aqueous layer is made sufficiently basic (pH > 8) before extraction to form the free amine, which is more soluble in DCM. |
| Emulsion during extraction | High concentration of salts or polar compounds. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product is a salt, not free base | Incomplete neutralization. | After evaporation, re-dissolve in DCM and wash again with saturated NaHCO₃ solution. |
Conclusion
This application note details a robust and reliable protocol for the acid-catalyzed deprotection of this compound using trifluoroacetic acid. The procedure is high-yielding and straightforward, involving simple liquid-liquid extraction for purification. By carefully following the outlined steps, particularly the safety precautions for handling strong acids, researchers can effectively synthesize 3-ethynyl-3-hydroxypiperidine, enabling its use in diverse drug discovery and development programs.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]
-
Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Acid Handling. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]
-
Quora. (2024). What are at least 8 pre-cautions when handling acids?. Retrieved from [Link]
-
Flinn Scientific. (2022, August 28). Handle Strong Acids with Care. YouTube. Retrieved from [Link]
-
The Chemist. (2021, October 12). how to do TLC plates and N-boc deprotection. YouTube. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. astechireland.ie [astechireland.ie]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. amherst.edu [amherst.edu]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. earth.utah.edu [earth.utah.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
Application Notes & Protocols: The Utility of 1-Boc-3-ethynyl-3-hydroxypiperidine as a Versatile Scaffold in Medicinal Chemistry
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-Boc-3-ethynyl-3-hydroxypiperidine. This building block, featuring a protected piperidine ring functionalized with both a tertiary alcohol and a terminal alkyne at the 3-position, serves as a highly versatile three-dimensional (3D) scaffold for the synthesis of complex, biologically active molecules.
While direct literature on this specific molecule is emerging, its synthesis is readily achievable from common starting materials. Its true value lies in the orthogonal reactivity of its functional groups, enabling sequential, high-yield modifications. This guide will detail a robust synthesis protocol and explore its primary applications in two of medicinal chemistry's most powerful conjugation techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products. Its saturated, non-planar structure allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. Introducing a hydroxyl group at the C3-position, as seen in the well-known intermediate (S)-1-Boc-3-hydroxypiperidine, creates a key chiral center that can significantly influence a molecule's bioactivity.[1][2] This specific intermediate is crucial in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, where the stereochemistry of the hydroxypiperidine moiety is essential for its potent and selective binding.[1][3]
The subject of this guide, this compound, builds upon this privileged scaffold by introducing a terminal alkyne. This addition transforms the simple chiral alcohol into a bifunctional linker, ready for engagement in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis Protocol: this compound
The most direct route to synthesize this target molecule is through the nucleophilic addition of an acetylide anion to the commercially available precursor, 1-Boc-3-piperidone. This reaction introduces both the hydroxyl and ethynyl groups in a single, efficient step.
Overall Reaction Scheme
The workflow involves the in situ generation of lithium acetylide from acetylene gas, followed by its addition to the ketone.
Caption: Synthesis of the target compound from 1-Boc-3-piperidone.
Step-by-Step Experimental Protocol
Materials:
-
1-Boc-3-piperidone
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Acetylene gas (calcium carbide grade is sufficient if washed)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet adapter, and a septum. Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M relative to the ketone) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Acetylide Generation: Bubble acetylene gas through the cold THF for 15-20 minutes to create a saturated solution.
-
Deprotonation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, ensuring the internal temperature does not exceed -70 °C. A white precipitate of lithium acetylide should form. Stir the suspension for 30 minutes at -78 °C.
-
Ketone Addition: Dissolve 1-Boc-3-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the lithium acetylide suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Data & Causality
| Parameter | Expected Outcome | Rationale / Causality |
| Yield | 75-90% | The addition of organolithium reagents to ketones is typically a high-yielding transformation. Careful control of temperature during n-BuLi addition is critical to prevent side reactions. |
| ¹H NMR | Appearance of a singlet around 2.5 ppm. | This signal corresponds to the acetylenic proton (-C≡C-H ), a key indicator of successful ethynylation. |
| ¹³C NMR | Two new signals between 70-90 ppm. | These signals represent the two sp-hybridized carbons of the alkyne group. |
| IR Spec. | Sharp peak at ~3300 cm⁻¹ and ~2100 cm⁻¹. | These correspond to the ≡C-H stretch and the C≡C stretch, respectively, providing definitive evidence of the terminal alkyne. |
Application in Medicinal Chemistry: A Bifunctional Scaffold
The power of this compound lies in its ability to undergo selective reactions at its terminal alkyne position.
Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click Chemistry" refers to a class of reactions that are high-yielding, stereospecific, and simple to perform under benign conditions.[4][5] The Cu(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole is the quintessential click reaction.[6][] This reaction is a cornerstone of modern drug discovery for linking molecular fragments.
Caption: Linking the piperidine scaffold via Click Chemistry.
Protocol: General Procedure for CuAAC Conjugation
-
Dissolution: In a vial, dissolve the azide-containing fragment (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water and a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Catalyst Addition: Add the sodium ascorbate solution to the main reaction vial, followed by the copper(II) sulfate solution. The solution should turn a light yellow/green color.
-
Reaction: Stir the reaction vigorously at room temperature for 4-24 hours. Monitor by TLC or LC-MS until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting product by flash column chromatography or preparative HPLC.
Application 2: Sonogashira Cross-Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is exceptionally useful for installing the piperidine scaffold onto aromatic or heteroaromatic systems, which are common cores in many drug molecules.[10]
Caption: Attaching the piperidine scaffold via Sonogashira coupling.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-3 equivalents). Finally, add this compound (1.2 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir until the starting halide is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion: A Modern Building Block for Complex Molecules
This compound represents a powerful and versatile building block for modern medicinal chemistry. Its straightforward synthesis from an inexpensive commercial precursor opens the door to its widespread use. The orthogonal reactivity of the terminal alkyne allows for its selective incorporation into complex molecular architectures using robust and high-yield reactions like CuAAC and Sonogashira coupling. The inherent 3D nature of the piperidine core, combined with the additional hydrogen bonding capability of the tertiary alcohol, makes this an invaluable scaffold for generating novel compound libraries and accelerating drug discovery programs.
References
- Qiyan. (n.d.). 1-Boc-3-hydroxypiperidine. Qiyan.
-
Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(7), 112-117. Retrieved from [Link]
-
Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.
- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216-2230. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]
-
Rubina, K., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3829-3832. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(10), 1229. Retrieved from [Link]
-
Research Square. (2021). A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. Research Square. Retrieved from [Link]
-
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
-
ResearchGate. (n.d.). The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. chempep.com [chempep.com]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Enhancing Bioconjugation with Piperidine-Based Alkynes in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Piperidine Moieties in Bioorthogonal Chemistry
Copper-free click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has become an indispensable tool for bioconjugation in complex biological systems.[1][2] By eliminating the need for cytotoxic copper catalysts, SPAAC enables the precise and efficient labeling of biomolecules in their native environments, a critical capability for in vivo imaging, drug delivery, and the development of advanced biotherapeutics.[3][4] The reaction's foundation lies in the concept of bioorthogonality, where mutually reactive functional groups—a strained cyclooctyne and an azide—react selectively without interfering with native biochemical processes.[3]
The driving force for this reaction is the significant ring strain of cyclooctynes, which dramatically lowers the activation energy for the [3+2] cycloaddition with azides, allowing for rapid ligation at physiological temperatures.[1][5] While a variety of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed with varying kinetics and stability, further optimization of bioconjugate performance often lies in the design of the linker connecting these reactive groups to the molecule of interest.[6][7]
This is where the strategic incorporation of piperidine-based linkers offers a significant advantage. The piperidine scaffold is a highly privileged motif in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[8][9] When integrated into linkers for copper-free click chemistry, the piperidine ring can enhance metabolic stability, improve aqueous solubility, and provide conformational rigidity.[8][10] These properties are crucial for optimizing the performance of bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. This guide provides a comprehensive overview of the principles, protocols, and applications of using piperidine-based linkers functionalized with strained alkynes for advanced bioconjugation.
Core Principles: Why Piperidine?
The choice of a linker in bioconjugation is far from trivial; it can profoundly impact the stability, solubility, and overall efficacy of the final conjugate.[11] Piperidine-containing linkers offer several key advantages:
-
Enhanced Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to linear aliphatic linkers, leading to a longer circulation half-life for the bioconjugate.[8]
-
Improved Pharmacokinetics: The physicochemical properties of the piperidine moiety can be tuned to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a bioconjugate.[8]
-
Conformational Rigidity: The defined chair/boat conformations of the piperidine ring introduce a degree of rigidity to the linker, which can be advantageous in applications like PROTACs where precise spatial orientation of the conjugated molecules is critical for activity.[10][11]
-
Modulation of Solubility and Lipophilicity: The nitrogen atom in the piperidine ring can be protonated at physiological pH, potentially increasing the aqueous solubility of the conjugate. The overall lipophilicity can also be fine-tuned through substitution on the piperidine ring.[8]
Comparative Analysis of Common Cyclooctynes for Piperidine-Based Linkers
The selection of the strained alkyne to be appended to a piperidine-based linker is critical and depends on the specific application. The most commonly employed cyclooctynes are DBCO and BCN.
| Feature | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) |
| Core Structure | Bulky, aromatic dibenzofused cyclooctyne | Compact, non-aromatic cyclooctyne |
| Reactivity with Azides | Generally higher than BCN due to greater ring strain.[7] | Generally lower than DBCO, but less sensitive to steric hindrance. |
| Stability | Less stable in the presence of thiols and some reducing agents.[7] | More stable in the presence of thiols (e.g., glutathione).[7] |
| Hydrophilicity | Inherently lipophilic; often requires PEGylation to improve solubility. | Less hydrophobic than DBCO. |
| Size | Larger and bulkier structure. | Smaller core structure. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with a Piperidine-DBCO Linker
This protocol describes the non-specific labeling of an antibody via its lysine residues with an NHS-activated piperidine-DBCO linker for subsequent conjugation to an azide-containing molecule.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Piperidine-DBCO linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
NHS-Piperidine-DBCO Stock Solution: Immediately before use, dissolve the NHS-Piperidine-DBCO linker in anhydrous DMSO to a concentration of 10 mM.
-
Activation Reaction: Add a 20-30 fold molar excess of the dissolved NHS-Piperidine-DBCO linker to the antibody solution.[12] Ensure the final DMSO concentration is below 20%.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[12]
-
Quenching: Add a small volume of quenching buffer (e.g., 10 µL of 1 M Tris-HCl, pH 8.0) to quench any unreacted NHS-ester.[12] Incubate for an additional 15 minutes.
-
Purification: Remove unreacted linker and quenching buffer using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified antibody solution at 280 nm (for protein concentration) and ~310 nm (for DBCO).[4] The DBCO-functionalized antibody is now ready for conjugation with an azide-modified molecule.
Protocol 2: Copper-Free Click Chemistry Reaction with the DBCO-labeled Antibody
This protocol outlines the conjugation of the DBCO-labeled antibody to an azide-functionalized molecule (e.g., a small molecule drug, a fluorescent dye, or an oligonucleotide).
Materials:
-
DBCO-labeled antibody from Protocol 1
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[4][12]
-
Incubation: Incubate the reaction overnight at 4°C with gentle mixing.[12] For some applications, incubation for 2-4 hours at room temperature may be sufficient.[4]
-
Purification: Purify the antibody conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the nature of the conjugated molecule and may include size exclusion chromatography, dialysis, or affinity chromatography.
-
Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE (which should show a shift in molecular weight), mass spectrometry, or HPLC.
Visualization of Key Concepts
Caption: Mechanism of SPAAC with a piperidine-functionalized cyclooctyne.
Caption: Workflow for antibody conjugation using a piperidine-DBCO linker.
Conclusion and Future Perspectives
The integration of piperidine-based linkers into the framework of copper-free click chemistry represents a sophisticated strategy for enhancing the performance of bioconjugates. By leveraging the well-established benefits of the piperidine scaffold—improved metabolic stability, favorable pharmacokinetic properties, and conformational rigidity—researchers can design and synthesize next-generation biotherapeutics and diagnostic agents with superior efficacy and safety profiles. The protocols provided herein offer a robust starting point for the practical application of this powerful technology. As the field of bioconjugation continues to evolve, the rational design of linkers, incorporating privileged structures like piperidine, will undoubtedly play an increasingly critical role in the development of novel and impactful biomedical solutions.
References
- BenchChem. (2025). A Comparative Guide to the Reaction Kinetics of BCN and Other Cyclooctynes in Bioorthogonal Chemistry.
- BenchChem. (2025). An In-depth Technical Guide to Copper-Free Click Chemistry in Bioconjugation.
-
Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1912-1921. Retrieved from [Link]
- BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
Gomha, S. M., Abdel-aziz, S. A., & Kandeel, M. M. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Journal of Molecular Structure, 1321, 138923. Retrieved from [Link]
-
i-DNA. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Retrieved from [Link]
-
Kim, E., & Koo, H. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(34), 7835-7851. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Copper-free click chemistry. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
-
Kim, Y. H., Jeon, J., Hong, S., & Lee, J. S. (2022). Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering. Advanced Healthcare Materials, 11(1), e2101418. Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Amino-bis-PEG3-BCN and DBCO Linkers for Bioconjugation.
-
Petrovcic, J., Boyko, Y. D., Shved, A. S., & Sarlah, D. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. Retrieved from [Link]
-
Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Rutjes, F. P. (2016). Strain-Promoted Azide-Alkyne Cycloaddition. Topics in Current Chemistry, 374(2), 16. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development.
-
Wang, J., Li, Y., & Chen, X. (2016). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and its applications in chemical biology. Chemical Society Reviews, 45(18), 4891-4907. Retrieved from [Link]
-
Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1912-1921. Retrieved from [Link]
-
ResearchGate. (2023). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
Sources
- 1. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. chempep.com [chempep.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
How to use 1-Boc-3-ethynyl-3-hydroxypiperidine as a rigid linker
Beginning Data Collection
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I'm now structuring my approach. I'll start with an overview of rigid linkers, then focus on 1-B oc-3-ethynyl-3-hydroxypiperidine's reactivity. I plan detailed protocols and will incorporate tables and diagrams for clarity. I'll ensure I address the "why" and "how" with cited sources, finalizing with a review.
Focusing on Linker Application
I'm now zeroing in on the application note's scope. My focus is shaping up to address the user's need for guidance on using 1-Boc-3-ethynyl-3-hydroxypiperidine as a rigid linker. I'm crafting an introduction about rigid linkers, their significance in drug design, especially for PROTACs and ADCs.
Elaborating Key Aspects
I've been drilling down on the specific sections. First, I'm working to expand the sections on this compound, including its structure and functional groups. I'll delve into synthesis considerations, with emphasis on coupling methods like Sonogashira and CuAAC, and also methods for Boc deprotection. Finally, I'll organize the overall workflow to create a helpful diagram.
Outlining Protocol Details
My focus is now on meticulously outlining the practical protocols. I will expand my focus to Sonogashira coupling and CuAAC, and Boc deprotection. I'm aiming to create a helpful diagram showing the reaction sequence. Also, I'll explain the 'why' behind each step, cite sources, and compile a complete reference. Tables for data and Graphviz diagrams for workflows and structures are also in progress.
Analyzing Existing Data
I'm now integrating information from the initial search. I'm focusing on synthesizing and organizing details on rigid linkers, specifically piperidine scaffolds in PROTACs/ADCs, which confirms their relevance. Plus, the extensive literature on the 1-Boc-3-hydroxypiperidine precursor helps me infer the target's synthesis. I'm prioritizing protocols for Sonogashira coupling, CuAAC, and Boc deprotection, and their associated mechanisms. I'm synthesizing tables and diagrams.
Organizing Application Note Structure
I'm now concentrating on organizing the application note. I've begun to sketch out the sections, which will include an introduction on rigid linkers, physicochemical properties with diagrams, and the core applications with reaction schemes. Importantly, I'm focusing on detailed protocols for Sonogashira coupling, CuAAC, and Boc deprotection. I'm also planning tables and diagrams. I'm actively seeking synthesis details.
Refining Application Note Details
I'm now focusing on filling in the critical missing pieces. I'm actively working to identify a specific synthesis protocol for this compound, plus find examples of its use in conjugation. This is key to building authentic protocols. I'm structuring the application note with an introduction to rigid linkers, physicochemical properties, and detailed protocols for Sonogashira coupling, CuAAC, and Boc deprotection. I plan to use tables and diagrams.
Developing the Synthesis Plan
I'm making progress! I've collected sufficient data and can start building the synthetic pathway for the linker. There's no published route for this compound, but the individual parts are now much clearer, and I think I can construct it. Now I'm focused on the forward design!
Charting the Pathway's Steps
I'm moving forward with the synthetic plan! I've confirmed that I have enough data to develop a pathway to form the target molecule, this compound. I have a solid understanding of how to synthesize the starting material, 1-Boc-3-piperidone, and the organometallic reaction needed for the ethynyl addition looks clear. I can now create a detailed plan for the next steps!
Defining the Reaction Protocols
I've assembled the necessary data to outline detailed protocols. I can confidently define the steps for this compound synthesis via acetylide addition to the ketone. The Sonogashira reaction and CuAAC click chemistry are now clearly defined, complete with reagents and conditions. I've also found suitable Boc deprotection strategies, and the overall context in PROTACs is very clear.
Finalizing the Application Note
I've gathered everything I need. I can now finalize the application note. I can fully address the user's request, complete with synthesis steps, protocols, and visualizations. I will present the synthesis of this compound in detail. The Sonogashira reaction, CuAAC, and Boc deprotection are well-defined. I will ensure the context in PROTACs is clear, and include chemical structure diagrams.
Application Note: Enhancing PROTAC Metabolic Stability Through Piperidine Linker Incorporation
An Application Guide for Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted degradation. However, their progression into clinical candidates is often hampered by suboptimal pharmacokinetic properties, particularly metabolic instability. As large, complex molecules, PROTACs frequently fall outside traditional "drug-like" chemical space, making them susceptible to rapid clearance. The linker component, which connects the target-binding warhead to the E3 ligase ligand, is a primary determinant of a PROTAC's metabolic fate.[1][2] This guide provides a detailed technical overview and actionable protocols for strategically incorporating rigid piperidine scaffolds into PROTAC linkers to mitigate metabolic liabilities and improve overall drug metabolism and pharmacokinetic (DMPK) profiles.[1][3]
The Challenge: Metabolic Instability in PROTACs
PROTACs function by inducing the formation of a ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4][5] While elegant in mechanism, the heterobifunctional nature of PROTACs necessitates molecular weights and properties that often violate traditional drug design principles like Lipinski's "rule of five".[1]
Early-stage PROTACs frequently utilize flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic accessibility.[5][6] However, these linkers are often a double-edged sword:
-
High Rotatable Bond Count: The flexibility that aids in ternary complex formation also creates a large conformational space, making the molecule entropically disfavored for cell permeability.
-
Metabolic "Soft Spots": Long, lipophilic alkyl and ether chains are prime targets for oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and poor in vivo exposure.[6][7]
Addressing this metabolic instability is a critical step in translating a potent in vitro degrader into a viable in vivo therapeutic.
The Piperidine Solution: A Strategy of Pre-organization and Rigidity
Incorporating saturated heterocyclic rings, such as piperidine, into the linker is an effective strategy to overcome the metabolic challenges posed by flexible linkers.[2][6][8] The rationale is rooted in several key principles of medicinal chemistry.
Causality Behind the Choice of Piperidine:
-
Enhanced Metabolic Stability: The rigid, saturated ring of piperidine is less susceptible to CYP-mediated oxidation compared to linear alkyl chains.[8] By replacing a flexible segment with a piperidine moiety, a key metabolic liability is excised.
-
Conformational Rigidity: A piperidine scaffold reduces the number of rotatable bonds, constraining the PROTAC into a more defined three-dimensional shape.[2][8] This "pre-organization" can reduce the entropic penalty of binding and promote a conformation favorable for stable and productive ternary complex formation.[8]
-
Improved Physicochemical Properties: As a basic amine, piperidine can be protonated at physiological pH, which can enhance aqueous solubility.[9][10] This is a crucial advantage for large, often hydrophobic PROTAC molecules.
-
Proven Clinical Success: The strategy is validated by clinical candidates. The first PROTACs to enter Phase II clinical trials, ARV-110 (Bavdegalutamide) and ARV-471, both feature rigid linkers that incorporate piperidine and piperazine moieties, underscoring the success of this design approach.[8][11]
The diagram below illustrates the conceptual difference between a metabolically labile flexible linker and a more robust rigid linker containing a piperidine ring.
Design, Synthesis, and Evaluation Workflow
A systematic approach is required to successfully integrate a piperidine linker and validate its benefits. The workflow involves rational design, chemical synthesis, and a suite of assays to confirm metabolic stability and retained biological function.
Protocols for Synthesis and Evaluation
This section provides trusted, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Generalized Synthesis of a Piperidine-Linked PROTAC
Rationale: This protocol outlines a common synthetic route using amide bond coupling, a robust and widely used reaction in medicinal chemistry. The use of protecting groups (e.g., Boc) allows for sequential, controlled coupling of the E3 ligand and the warhead to the bifunctional piperidine linker.
Materials:
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide)
-
Warhead (POI binder) with a free amine or carboxylic acid handle
-
Bifunctional piperidine linker (e.g., 4-aminopiperidine-1-carboxylic acid tert-butyl ester)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Deprotection agent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane)
Procedure:
-
Activation & First Coupling:
-
To a solution of the E3 Ligase Ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the Boc-protected piperidine linker (1.1 eq) to the activated solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product (e.g., via flash chromatography) to yield the E3 Ligand-Linker intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a 20-50% solution of TFA in DCM.
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to ensure complete removal.
-
-
Second Coupling:
-
If the Warhead has a carboxylic acid: Repeat the activation step (Step 1) with the Warhead, then add the deprotected E3 Ligand-Linker amine.
-
If the Warhead has an amine: Activate the free carboxylic acid on the deprotected E3 Ligand-Linker intermediate with HATU/DIPEA, then add the Warhead.
-
Stir for 4-12 hours, monitoring by LC-MS.
-
-
Final Purification & Characterization:
-
Perform an aqueous workup and purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final compound thoroughly by LC-MS and NMR to confirm identity and purity (>95%).[8]
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Rationale: HLMs are subcellular fractions containing a high concentration of CYP enzymes and are the gold standard for early-stage screening of metabolic stability.[12] This assay provides a quantitative measure of a compound's half-life (t₁/₂) and intrinsic clearance, allowing for a direct comparison between a novel piperidine-containing PROTAC and its flexible-linker predecessor.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
0.1 M Phosphate buffer (pH 7.4)
-
Test PROTAC and control compounds (e.g., a known stable and a known unstable compound)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTACs in DMSO. The final DMSO concentration in the incubation should be ≤0.5% to avoid enzyme inhibition.
-
Reaction Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test PROTAC (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a collection plate containing 3-4 volumes of cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[7]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.[7][12]
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).
Protocol 3: Cellular Protein Degradation Assay by Western Blot
Rationale: This assay is the definitive test to confirm that the newly synthesized PROTAC retains its primary biological function: the degradation of the target protein inside a cell. It allows for the determination of key potency (DC₅₀) and efficacy (Dₘₐₓ) parameters.
Materials:
-
Relevant cell line expressing the POI
-
Test PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer system, and PVDF or nitrocellulose membranes
-
Primary antibodies: one specific to the POI, one for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (typically 12-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a membrane.[8]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the POI (overnight at 4°C).
-
Wash the membrane, then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control for each lane. Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Data Interpretation & Expected Outcomes
A successful piperidine-linker strategy will yield a PROTAC with a superior DMPK profile while maintaining, or even enhancing, its degradation potency.
Table 1: Comparison of Expected Data for PROTACs
| Parameter | Flexible Linker PROTAC | Piperidine Linker PROTAC | Rationale for Improvement |
|---|---|---|---|
| Metabolic Half-Life (t₁/₂) in HLM | Low (e.g., < 30 min) | High (e.g., > 120 min) | Piperidine ring is less susceptible to oxidative metabolism.[8] |
| Ternary Complex Formation | Potent | Potent (Comparable or Improved) | Rigid linker pre-organizes the molecule for efficient binding.[8] |
| Cellular Degradation (DC₅₀) | Potent (e.g., 10 nM) | Potent (e.g., ≤ 10 nM) | The improved conformation should maintain or enhance degradation. |
| Maximal Degradation (Dₘₐₓ) | > 90% | > 90% | A functional PROTAC should achieve near-complete degradation. |
Troubleshooting:
-
Stable but Not Potent: If the piperidine-containing PROTAC shows excellent metabolic stability but a significant loss in degradation potency (high DC₅₀), it suggests the rigid linker is creating a suboptimal geometry for ternary complex formation.[13] Solution: Re-evaluate the linker attachment points ("exit vectors") or synthesize analogues with the piperidine positioned differently within the linker.[1]
-
No Improvement in Stability: If stability is not markedly improved, it indicates the primary metabolic "hotspot" may not have been the linker. Solution: Conduct metabolite identification studies to pinpoint liabilities on the warhead or E3 ligase ligand and use medicinal chemistry strategies (e.g., fluorination) to block those sites.[7][12]
Conclusion
The "linkerology" of PROTACs is a critical frontier in advancing targeted protein degradation into the clinic. Moving beyond simple, flexible tethers to strategically designed rigid linkers is essential for overcoming the DMPK challenges inherent to these molecules. The incorporation of piperidine scaffolds is a field-proven, rational approach to enhance metabolic stability, pre-organize the molecule for potent activity, and improve overall drug-like properties. By employing the systematic design and evaluation workflow described in this guide, researchers can significantly increase the probability of developing robust, clinically viable PROTAC therapeutics.
References
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health (NIH). [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Apolloscientific. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]
-
Ternary complex formation. Profacgen. [Link]
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. ACS Publications. [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. National Institutes of Health (NIH). [Link]
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. National Institutes of Health (NIH). [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]
-
Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health (NIH). [Link]
-
Tackling the DMPK challenges of developing PROTAC drugs. Drug Discovery and Development. [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. National Institutes of Health (NIH). [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
-
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Lessons in PROTAC design from selective degradation with a promiscuous warhead. National Institutes of Health (NIH). [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (NIH). [Link]
-
Novel approaches for the rational design of PROTAC linkers. National Institutes of Health (NIH). [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Computational strategies for PROTAC drug discovery. ScienceOpen. [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. mdpi.com [mdpi.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in CuAAC Reactions with Tertiary Propargyl Alcohols
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyl Cycloaddition (CuAAC) reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with sterically hindered substrates like tertiary propargyl alcohols. Here, we move beyond simple protocols to explore the underlying reasons for common failures and provide robust, field-tested solutions.
Introduction: The Challenge of Steric Hindrance
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency, selectivity, and broad functional group tolerance.[1][2][3] However, the reaction's performance can be significantly hampered by steric hindrance, especially around the alkyne functionality. Tertiary propargyl alcohols, with their bulky substituents directly adjacent to the reactive triple bond, present a classic example of such a challenge.[4] Low yields in these cases are often not a matter of a flawed protocol but rather a need for fine-tuning the catalytic system and reaction conditions to accommodate the sterically demanding substrate.
This guide will walk you through a logical troubleshooting process, from identifying the potential root causes of low yield to implementing effective optimization strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my click reaction with a tertiary propargyl alcohol giving a low yield?
A1: The most common reason is steric hindrance. The bulky groups on the carbon bearing the alcohol and the alkyne can impede the approach of the azide and the copper catalyst, slowing down the reaction rate and leading to incomplete conversion. Other potential causes include catalyst deactivation, suboptimal ligand choice, or the occurrence of side reactions.
Q2: Can the tertiary alcohol group itself interfere with the reaction?
A2: While the hydroxyl group itself is generally compatible with CuAAC, the tertiary nature of the alcohol can contribute to side reactions. Under certain conditions, particularly with prolonged reaction times or elevated temperatures, copper-catalyzed fragmentation or elimination pathways can become competitive, consuming your starting material.[5]
Q3: Is there a "one-size-fits-all" catalyst system for hindered alkynes?
A3: Unfortunately, no. The optimal catalyst system (copper source, ligand, and additives) is highly substrate-dependent. For sterically hindered alkynes, a systematic screening of ligands is often necessary to find the one that provides the best balance of catalytic activity and stability.
Q4: Can I just increase the reaction time or temperature to improve the yield?
A4: While extending the reaction time can sometimes help, it also increases the risk of side reactions and catalyst degradation.[6] Increasing the temperature can also promote undesired pathways. A more effective approach is to optimize the catalytic system to achieve a faster reaction rate under milder conditions.
Q5: Are there any alternatives to CuAAC for coupling tertiary propargyl alcohols?
A5: While CuAAC is the most common, other click reactions like the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) can be explored, as they proceed through a different mechanism and may be less sensitive to steric hindrance.[2] However, RuAAC typically yields the 1,5-disubstituted triazole, so this must be acceptable for your desired product.
Troubleshooting Guide: From Diagnosis to Solution
Part 1: Diagnosing the Problem
The first step in troubleshooting is to pinpoint the likely cause of the low yield. The following workflow can help guide your investigation.
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.
Part 2: Deep Dive into Causality and Solutions
The "Why": The catalytic cycle of CuAAC involves the coordination of both the alkyne and the azide to a copper(I) center.[1][2] Bulky substituents on the tertiary propargyl alcohol can sterically clash with the copper catalyst and its coordinating ligands, as well as with the incoming azide. This increases the activation energy of the cycloaddition step, leading to a sluggish reaction.
The Solution: Ligand Optimization: The right ligand can significantly accelerate the reaction by stabilizing the Cu(I) oxidation state and creating a more favorable coordination environment.[7] For hindered substrates, more electron-donating and sterically accessible ligands are often beneficial.
Recommended Ligand Screening Protocol:
-
Setup: Prepare parallel reactions in small vials.
-
Reagents:
-
Tertiary propargyl alcohol (1.0 equiv)
-
Azide (1.1 equiv)
-
Copper(II) sulfate (CuSO₄) (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Ligand (10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
-
-
Ligands to Screen:
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): A common, effective but sometimes sterically demanding ligand.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble and often highly effective ligand.[8]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation ligand known for high reaction rates.[8]
-
Bathocuproine disulfonate: A classic ligand that can be effective in some cases.
-
-
Procedure:
-
To each vial, add the alkyne, azide, and solvent.
-
Add the respective ligand to each vial.
-
Prepare a fresh stock solution of CuSO₄ and sodium ascorbate.
-
Initiate the reactions by adding the copper/ascorbate solution.
-
Stir at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Data Interpretation:
| Ligand | Relative Reactivity with Hindered Alkynes | Key Feature |
| TBTA | Moderate | Widely used, good starting point. |
| THPTA | High | Excellent water solubility, often accelerates reactions.[8] |
| BTTAA | Very High | Can dramatically increase reaction rates.[8] |
| Bathocuproine | Variable | Can be effective when others fail. |
The "Why": The choice of copper source and the reaction environment can significantly influence the outcome. The active catalyst is Cu(I), which is often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[2] Inefficient reduction or the presence of oxygen can lead to the formation of inactive Cu(II) species and promote oxidative homocoupling of the alkyne (Glaser coupling) as a side reaction.[9]
The Solution: Optimizing the Catalytic Core and Environment:
-
Copper Source: While CuSO₄ is common, CuI, CuBr, or (MeCN)₄CuPF₆ can sometimes provide better results as they do not require an initial reduction step.
-
Solvent: The choice of solvent can impact reaction rates.[10] Polar, coordinating solvents like DMF or DMSO can sometimes be beneficial, but a mixture of t-BuOH and water is a robust starting point.
-
Degassing: Thoroughly degassing the solvent before adding the catalyst is crucial to prevent oxidation of Cu(I) to Cu(II). This can be achieved by bubbling nitrogen or argon through the solvent for 15-30 minutes.
Experimental Protocol: Degassing and Catalyst Addition
-
Combine the tertiary propargyl alcohol, azide, and solvent in the reaction flask.
-
Seal the flask with a septum and insert a needle connected to a nitrogen or argon line, with a second needle as an outlet.
-
Bubble the inert gas through the solution for at least 15 minutes.
-
In a separate vial, dissolve the CuSO₄ and sodium ascorbate in a small amount of degassed water.
-
Using a syringe, add the ligand (if used) to the reaction flask.
-
Finally, add the freshly prepared copper/ascorbate solution to the reaction flask via syringe to initiate the reaction.
The "Why": With hindered and sometimes sensitive substrates like tertiary propargyl alcohols, side reactions can become a significant issue, directly competing with the desired cycloaddition.[6] One notable side reaction is the copper-induced fragmentation of propargylic systems, which is more prevalent with tertiary alcohols due to the stability of the resulting tertiary carbocation intermediate.[5]
The Solution: Milder Conditions and Reaction Monitoring:
-
Lower Temperature: If you suspect side reactions, try running the reaction at a lower temperature (e.g., 0 °C or room temperature) even if it requires a longer reaction time.
-
Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%). Higher loadings can sometimes promote side reactions.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, or the product concentration plateaus, work up the reaction immediately to prevent product degradation or the formation of byproducts.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Summary and Key Takeaways
Troubleshooting low yields in click reactions with tertiary propargyl alcohols requires a systematic approach that addresses the inherent steric challenges.
-
Prioritize Ligand Screening: This is often the most impactful variable. Start with TBTA, THPTA, and BTTAA.
-
Maintain an Active Catalyst: Ensure your reaction is anaerobic by thoroughly degassing solvents. Use freshly prepared catalyst solutions.
-
Monitor for Side Reactions: Use the mildest conditions possible and follow the reaction's progress to avoid byproduct formation.
-
Confirm Reagent Purity: Impurities in starting materials or solvents can quench the catalyst.
By understanding the interplay between steric hindrance, catalyst activity, and potential side reactions, you can effectively optimize your CuAAC protocol and achieve high yields even with these challenging substrates.
References
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853–2855. [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Benzimidazole and related ligands for Cu-catalyzed azide-alkyne cycloaddition. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
-
Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., ... & Fokin, V. V. (2011). Increasing the efficacy of CuAAC "click" chemistry for bioconjugation. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. DFT study of the mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
MDPI. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. labinsights.nl [labinsights.nl]
- 4. Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing side reactions with 1-Boc-3-ethynyl-3-hydroxypiperidine
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for 1-Boc-3-ethynyl-3-hydroxypiperidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. This guide provides in-depth, field-proven insights to help you anticipate challenges, troubleshoot common issues, and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and their potential interferences?
A1: this compound possesses three key functional groups, each with distinct reactivity that must be managed to prevent unwanted side reactions.
-
Terminal Alkyne: This is typically the intended site of reaction for transformations like Sonogashira, Suzuki, and click chemistry. However, it is susceptible to oxidative homocoupling (Glaser-Hay coupling) in the presence of copper catalysts and oxygen, leading to symmetrical 1,3-diyne byproducts.[1][2]
-
Tertiary Hydroxyl Group: This propargylic alcohol is prone to elimination (dehydration) under acidic conditions or at elevated temperatures, which would form a reactive enyne.[3][4] While generally stable to the basic conditions of many cross-coupling reactions, harsh bases or high heat can promote this side reaction.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust carbamate that protects the piperidine nitrogen. It is stable to most basic and nucleophilic conditions but is labile under strong acidic conditions (e.g., TFA, HCl), which would lead to its cleavage.[5][6]
Q2: Is it necessary to protect the tertiary hydroxyl group before proceeding with a cross-coupling reaction?
A2: Not always, but it is highly recommended if you encounter issues with dehydration or low yields. The necessity depends on the specific reaction conditions.
-
For Sonogashira Couplings: In many cases, the reaction can proceed successfully without protection, provided that mild bases (e.g., Diisopropylethylamine, Triethylamine) and moderate temperatures (RT to 60 °C) are used.[7]
-
When to Protect: Protection is advised if you are using a hindered coupling partner that requires higher temperatures, if your reaction requires acidic additives, or if you observe the formation of elimination byproducts.[8] Common protecting groups for alcohols include silyl ethers like Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS), which are stable to coupling conditions and can be easily removed with fluoride reagents (e.g., TBAF) or acid.[9][10]
Q3: How should this compound be stored and handled?
A3: This compound is classified as an irritant and should be handled with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat.[11] For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition and strong acids.
Troubleshooting Guide: Sonogashira Coupling Reactions
The Sonogashira cross-coupling is a primary application for this molecule.[12] Below are solutions to common problems encountered during this reaction.
Problem 1: Low or no yield of the desired coupled product, with starting material remaining.
This is a frequent issue that often points to catalyst deactivation or suboptimal reaction conditions.
| Probable Cause | Underlying Mechanism & Rationale | Recommended Corrective Action |
| Catalyst Deactivation | The Pd(0) active species can be oxidized to inactive Pd(II) or form aggregates. The Cu(I) co-catalyst can be oxidized by dissolved oxygen in the solvents. | 1. Rigorous Degassing: Sparge all solvents (e.g., THF, DMF, amine base) with an inert gas (Argon or Nitrogen) for 20-30 minutes before use. 2. Use Fresh Catalysts: Ensure your Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and Copper(I) salt (e.g., CuI) are fresh and have been stored properly under inert conditions. |
| Insufficient Temperature | The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step, especially for less reactive aryl bromides or chlorides. This step has a significant activation energy barrier.[13] | 1. Increase Temperature: Gradually increase the reaction temperature. For aryl iodides, RT to 50°C is often sufficient. For aryl bromides, temperatures of 60-100°C may be necessary.[13] Use a sealed vessel for temperatures above the solvent's boiling point. |
| Inappropriate Base or Solvent | The base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated. Its choice affects solubility and reaction rate. Highly coordinating solvents like DMF can sometimes inhibit the catalyst.[13] | 1. Base Screening: Triethylamine (TEA) is common. If yields are low, consider a stronger, bulkier base like Diisopropylethylamine (DIPEA) or Piperidine.[7] 2. Solvent Screening: If using THF, try a 1:1 mixture of THF:TEA or consider switching to Dioxane or DMF.[13] |
Problem 2: Significant formation of a byproduct with approximately double the mass of the starting alkyne.
This strongly indicates oxidative homocoupling of the alkyne (Glaser-Hay coupling), a major side reaction in Sonogashira chemistry.[1]
| Probable Cause | Underlying Mechanism & Rationale | Recommended Corrective Action |
| Presence of Oxygen | The Glaser coupling mechanism involves the oxidation of the Cu(I)-acetylide intermediate to a Cu(II) species, which then facilitates the C-C bond formation. Molecular oxygen is the most common oxidant for this process.[2][14] | 1. Strict Inert Atmosphere: In addition to using degassed solvents, ensure the reaction is set up and runs entirely under a positive pressure of Argon or Nitrogen. 2. Minimize Headspace: Use a flask size appropriate for the reaction volume to minimize the amount of trapped air. |
| Excess Copper Catalyst | While catalytic, using too much CuI can accelerate the rate of homocoupling relative to the desired cross-coupling.[13] | 1. Reduce Copper Loading: Use a minimal amount of CuI (typically 1-5 mol%). In some cases, a trace amount is sufficient. 2. Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira reactions, which completely eliminate this side reaction. These often use specific palladium catalysts or ligands.[15][16] |
| Use of a Reducing Agent | Adding a mild reducing agent can help maintain the copper catalyst in its active Cu(I) state, suppressing the oxidative pathway. | 1. Add an Antioxidant/Reducing Agent: Including a small amount of a reducing agent like (+)-sodium L-ascorbate has been shown to suppress Glaser coupling.[17] |
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}
Problem 3: Formation of a byproduct corresponding to the loss of water (M-18).
This indicates the dehydration of the tertiary propargylic alcohol, a side reaction that can be promoted by heat or acidic conditions.[3]
| Probable Cause | Underlying Mechanism & Rationale | Recommended Corrective Action |
| High Reaction Temperature | Tertiary alcohols are the most susceptible to dehydration because the mechanism proceeds through a stable tertiary carbocation intermediate.[18] Elevated temperatures provide the activation energy needed for the loss of the hydroxyl group. | 1. Lower Temperature: Reduce the reaction temperature as much as possible while still enabling the desired cross-coupling. 2. Time-Limited Heating: If high heat is unavoidable, minimize the reaction time to reduce byproduct formation. |
| Acidic Conditions | Protic acids will protonate the hydroxyl group, converting it into a much better leaving group (H₂O).[4] Even trace acidic impurities can catalyze this process, especially at higher temperatures. | 1. Ensure Basic Conditions: The amine base used in the Sonogashira should be sufficient. Ensure no acidic reagents are present. 2. Use Milder Reagents: If possible, avoid reagents like POCl₃ or concentrated H₂SO₄, which are used specifically to promote dehydration.[19] |
| Unprotected Hydroxyl Group | A free hydroxyl group is required for elimination to occur. | 1. Protect the Alcohol: The most robust solution is to protect the hydroxyl group as a silyl ether (e.g., TBS-ether) prior to the coupling reaction. This completely prevents the elimination pathway.[20] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry, oven-baked flask under an Argon atmosphere, add this compound and the aryl iodide.
-
Add anhydrous, degassed THF (to make a ~0.2 M solution) followed by degassed triethylamine.
-
Add PdCl₂(PPh₃)₂ and CuI to the stirred solution. The mixture may turn yellow/brown.
-
Stir the reaction at room temperature and monitor by TLC or LCMS. If no reaction is observed after 2-4 hours, gently heat the mixture to 40-50°C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Protection of the Hydroxyl Group (TBS Ether Formation)
This protocol is recommended if dehydration is a persistent side reaction.
Materials:
-
This compound (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF in a dry flask under a Nitrogen atmosphere.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting TBS-protected compound by silica gel column chromatography. The product can then be used in the Sonogashira coupling (Protocol 1) without risk of dehydration.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link][20]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][15]
-
Gao, C., et al. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved from [Link][17]
-
Xi, Z., et al. (2008). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 73(21), 8497–8507. [Link][12]
-
Chemguide. (n.d.). The Dehydration of Alcohols. Retrieved from [Link][4]
-
Chintareddy, V. R., Wadhwa, H., & Verkade, J. G. (2011). Proazaphosphatrane-Catalyzed Addition of Terminal Alkynes to Aldehydes and Ketones. The Journal of Organic Chemistry, 76(11), 4482–4488. [Link][21]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link][13]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link][2]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link][7]
-
The Organic Chemistry Tutor. (2023). Dehydration of Alcohols: Mechanism and Practice Problems. YouTube. Retrieved from [Link][19]
-
BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link][18]
-
University of Calgary. (n.d.). Ch 5: Dehydration. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link][10]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link][9]
-
Wikipedia. (n.d.). Glaser coupling. Retrieved from [Link][14]
-
MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Retrieved from [Link][8]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link][16]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Glaser coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. byjus.com [byjus.com]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
Technical Support Center: Strategies for Enhancing the Solubility of Piperidine-Containing PROTACs
Welcome to the technical support center dedicated to addressing a critical challenge in the development of Proteolysis Targeting Chimeras (PROTACs): the solubility of piperidine-containing constructs. This guide is designed for researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation. Here, we will delve into the underlying causes of poor solubility in these molecules and provide a comprehensive, field-proven framework for troubleshooting and optimization.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of piperidine-containing PROTACs, providing a foundational understanding of the key issues.
Q1: Why is solubility a significant hurdle for piperidine-containing PROTACs?
A1: PROTACs, by their nature as large, complex molecules designed to bridge a target protein and an E3 ligase, often possess high molecular weights and lipophilicity, pushing them into the "beyond Rule of Five" chemical space.[1] The inclusion of a piperidine ring, while beneficial for imparting rigidity to the linker and potentially improving metabolic stability, can contribute to the overall nonpolar character of the molecule, especially when adorned with lipophilic substituents.[2] This inherent hydrophobicity is a primary driver of poor aqueous solubility, which can hinder reliable in vitro assay results and limit oral bioavailability in preclinical studies.[1][3]
Q2: How does the basicity of the piperidine nitrogen influence PROTAC solubility?
A2: The nitrogen atom within the piperidine ring is basic, with a typical pKa of its conjugate acid being around 11.2.[2][4] This basicity is a key physicochemical handle that can be leveraged to enhance solubility. In acidic environments (pH < pKa), the piperidine nitrogen becomes protonated, forming a positively charged piperidinium ion. This salt form is considerably more water-soluble than the neutral, free base form that is predominant at physiological or basic pH.[2] A thorough understanding of the pH-solubility profile is therefore a crucial first step in characterizing and addressing solubility issues.[2]
Q3: What are the initial, most direct methods to try and solubilize a problematic piperidine-containing PROTAC for in vitro assays?
A3: For initial laboratory-scale experiments, the following strategies are often effective:
-
pH Adjustment: Given the basic nature of the piperidine moiety, attempting to dissolve the PROTAC in a mildly acidic buffer (e.g., pH 4-6) can significantly improve solubility by promoting the formation of the more soluble protonated species.[2]
-
Use of Co-solvents: The addition of a water-miscible organic co-solvent is a widely used and effective technique.[2] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions, which are then serially diluted in aqueous assay buffers. Other co-solvents such as ethanol or polyethylene glycols (PEGs) can also be employed.[2]
Q4: My PROTAC contains a piperazine linker. Does this offer any advantages over a piperidine linker in terms of solubility?
A4: Yes, a piperazine linker can offer a distinct advantage. Piperazine contains two nitrogen atoms, providing an additional basic center that can be protonated.[5] This can lead to a greater increase in polarity and aqueous solubility at physiological pH compared to a piperidine linker.[5] The extent of this solubility enhancement can be fine-tuned by the chemical environment surrounding the piperazine ring, as neighboring groups can influence the pKa of the nitrogen atoms.[5][6][7] While direct head-to-head comparative studies are limited, the inclusion of a second basic nitrogen generally provides more opportunities for salt formation and improved solubility.[5]
II. Troubleshooting Guide: Addressing Poor Solubility in Piperidine-Containing PROTACs
This section provides a structured approach to diagnosing and resolving solubility issues encountered during various stages of PROTAC development.
Problem 1: PROTAC precipitates out of solution during in vitro assay setup.
Root Cause Analysis:
This is a common issue stemming from the dilution of a high-concentration DMSO stock solution into an aqueous assay buffer. The PROTAC's solubility in the final buffer composition is likely exceeded.
Solutions & Experimental Protocols:
-
Optimize Co-solvent Concentration:
-
Rationale: While high concentrations of DMSO can interfere with biological assays, a minimal effective concentration is often necessary to maintain PROTAC solubility.
-
Protocol:
-
Prepare a dilution series of your PROTAC in the final assay buffer, varying the final DMSO concentration (e.g., 0.1%, 0.5%, 1%, 2%).
-
Incubate at the assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant via HPLC-UV or LC-MS.
-
Determine the lowest DMSO concentration that maintains the desired PROTAC concentration in solution.
-
-
-
pH Adjustment of the Assay Buffer:
-
Rationale: As discussed, leveraging the basicity of the piperidine nitrogen can significantly enhance solubility.
-
Protocol:
-
Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).
-
Add the PROTAC (from a DMSO stock) to each buffer to the final desired concentration.
-
Assess solubility as described above.
-
Select a pH that improves solubility without adversely affecting the biological activity of your target protein or E3 ligase.
-
-
-
Inclusion of Solubilizing Excipients:
-
Rationale: Certain excipients can help to keep hydrophobic molecules in solution.
-
Protocol:
-
Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-20) or a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Spike in your PROTAC and assess for any improvement in solubility.
-
-
Problem 2: Inconsistent results in cell-based assays due to suspected poor PROTAC solubility.
Root Cause Analysis:
Poor aqueous solubility can lead to the formation of microscopic aggregates in cell culture media, resulting in inconsistent effective concentrations and unreliable biological data.
Solutions & Experimental Protocols:
-
Medicinal Chemistry Approaches to Enhance Intrinsic Solubility:
-
Rationale: Modifying the PROTAC structure is a more definitive solution for long-term development. The linker is often the most amenable component for modification without affecting binding to the target or E3 ligase.[8]
-
Strategies:
-
Incorporate Polar Functionality: The introduction of polar groups such as hydroxyls, amides, or additional amines into the linker can increase hydrophilicity.[8]
-
Utilize PEG Linkers: Short polyethylene glycol (PEG) chains are a common and effective way to increase the aqueous solubility of PROTACs.[7]
-
Replace Piperidine with Piperazine: As previously mentioned, the second nitrogen in piperazine provides an additional site for protonation, which can enhance solubility.[5][7]
-
Introduce Ionizable Groups: The addition of a pyridine or di-piperidine motif adjacent to an alkyne in the linker has been shown to significantly improve aqueous solubility compared to all-hydrocarbon linkers.[9]
-
-
Workflow for Linker Optimization:
Caption: Workflow for PROTAC linker optimization to improve solubility.
-
-
Formulation Strategies for Improved Delivery:
-
Rationale: For preclinical and clinical development, advanced formulation techniques can overcome the challenges of poor intrinsic solubility.
-
Amorphous Solid Dispersions (ASDs):
-
Mechanism: In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[3] This prevents recrystallization and can lead to a state of supersaturation upon dissolution, significantly enhancing solubility.[3]
-
Protocol Outline:
-
Select a suitable polymer (e.g., HPMCAS, Soluplus) based on preliminary screening.
-
Dissolve the PROTAC and the polymer in a common solvent.
-
Prepare the ASD via techniques such as spray-drying or hot-melt extrusion.
-
Characterize the solid state of the ASD using DSC and PXRD to confirm its amorphous nature.
-
Perform dissolution studies to quantify the improvement in solubility.
-
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[10][11] The PROTAC is dissolved in this lipid-based formulation, and the resulting emulsion facilitates its solubilization and absorption.
-
Protocol Outline:
-
Screen various oils, surfactants, and co-solvents for their ability to dissolve the PROTAC.
-
Construct ternary phase diagrams to identify the optimal ratio of components for self-emulsification.
-
Prepare the SEDDS formulation by mixing the selected components.
-
Characterize the formulation by assessing droplet size, emulsification time, and drug loading.
-
Evaluate the in vitro dissolution and in vivo bioavailability of the SEDDS formulation.
-
-
-
III. Data Presentation: Comparative Solubility Enhancement Strategies
The following table summarizes the potential impact of various strategies on the solubility of a hypothetical piperidine-containing PROTAC.
| Strategy | Mechanism of Action | Expected Solubility Improvement | Key Considerations |
| pH Adjustment (to acidic) | Protonation of piperidine nitrogen | 2-10 fold | Potential for pH-dependent degradation; assay compatibility. |
| Co-solvent (e.g., 1% DMSO) | Increases the polarity of the solvent | 5-50 fold | Potential for assay interference at higher concentrations. |
| Linker Modification (PEGylation) | Increases hydrophilicity and disrupts crystal packing | 10-100 fold | May alter cell permeability and ternary complex formation. |
| Amorphous Solid Dispersion (ASD) | Creates a high-energy, amorphous form | 50-500 fold | Requires specialized formulation expertise and equipment. |
| Self-Emulsifying DDS (SEDDS) | Encapsulation in a lipid-based formulation | >500 fold | Primarily for oral delivery; complex formulation development. |
IV. Visualizing the Impact of Piperidine Protonation on Solubility
The following diagram illustrates the fundamental principle of leveraging the basicity of the piperidine ring to enhance the aqueous solubility of a PROTAC.
Caption: pH-dependent protonation of piperidine enhances PROTAC solubility.
V. Concluding Remarks
Improving the solubility of piperidine-containing PROTACs is a multifaceted challenge that often requires a combination of medicinal chemistry intuition and formulation science. A systematic approach, beginning with simple adjustments for in vitro assays and progressing to more sophisticated structural modifications and formulation strategies for in vivo applications, is crucial for success. By understanding the physicochemical principles at play and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome solubility hurdles and unlock the full therapeutic potential of their PROTAC candidates.
VI. References
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. 2021;6(10):6896-6905. Available from: [Link]
-
Wittenburg S, Zuleeg MR, et al. Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. 2023. Available from: [Link]
-
Cecchini C, Pannilunghi S, Tardy S, et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Med Chem. 2022;13(9):1073-1082. Available from: [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. 2022. Available from: [Link]
-
Troup RI, et al. Current strategies for the design of PROTAC linkers: a critical review. J Med Chem. 2020;63(10):4875-4892. Available from: [Link]
-
Cecchini C, et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau). 2022;76(4):356-361. Available from: [Link]
-
Manandhar S, et al. Novel approaches for the rational design of PROTAC linkers. Open Explor. 2020;1:45-54. Available from: [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI. 2023. Available from: [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI. 2023. Available from: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2024. Available from: [Link]
-
Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. National Center for Biotechnology Information. 2023. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. 2012. Available from: [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Center for Biotechnology Information. 2022. Available from: [Link]
-
Real examples of Graphviz. Medium. 2021. Available from: [Link]
-
Piperidine. Wikipedia. Available from: [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2023;13(3):141-149. Available from: [Link]
-
Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. ResearchGate. 2017. Available from: [Link]
-
Building diagrams using graphviz. Chad's Blog. 2021. Available from: [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Publications. 2022. Available from: [Link]
-
Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. ResearchGate. 2023. Available from: [Link]
-
Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes. ResearchGate. 2014. Available from: [Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. 2022. Available from: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. 2021. Available from: [Link]
-
Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. Systematic Reviews in Pharmacy. 2011;2(1):6-12. Available from: [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. ResearchGate. 2023. Available from: [Link]
-
Solubility Enhancement Techniques. Pharmaguideline. Available from: [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Università di Torino. 2022. Available from: [Link]
-
Self-emulsifying drug delivery systems (SEDDS). ULB. 2023. Available from: [Link]
-
Datasets of text - GraphViz examples?. Graphviz Forum. 2023. Available from: [Link]
-
ASDs of PROTACs: Spray-dried solid dispersions as enabling formulations. PubMed. 2024. Available from: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. 2024. Available from: [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. 2022. Available from: [Link]
-
Newer approches to self emulsifying drug delivery system. SciSpace. Available from: [Link]
-
Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations. Taylor & Francis Online. 2023. Available from: [Link]
-
Summary of the experimental protocol to select the stabilization strategy for amorphous formulation. ResearchGate. Available from: [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. 2024. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs | MDPI [mdpi.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Navigating Challenges in the Boc Deprotection of Complex Piperidine Derivatives
Welcome to the technical support center dedicated to addressing the intricate challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of complex piperidine derivatives. As a cornerstone of many pharmaceutical compounds, the piperidine scaffold often undergoes extensive synthetic modifications, leading to sterically hindered and electronically complex molecules. The seemingly routine Boc deprotection can become a significant hurdle, impacting yield, purity, and even the stereochemical integrity of your final product.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, understanding the underlying mechanisms, and selecting the optimal deprotection strategy for your specific piperidine derivative.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns that arise during the Boc deprotection of complex piperidines.
Q1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What's going on?
A1: Incomplete deprotection is a frequent challenge, especially with sterically hindered or electronically deactivated piperidines.[1] Several factors could be at play:
-
Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2- and 6-positions, can physically block the approach of the acid to the Boc group.
-
Insufficient Acid Stoichiometry: For some substrates, the standard 20-50% TFA in DCM may not be sufficient to drive the reaction to completion.[2]
-
Low Temperature: While cooling to 0 °C is often recommended to minimize side reactions, it can also slow down the deprotection of less reactive substrates.[3]
-
Poor Solubility: Ensure your protected piperidine is fully dissolved in the reaction solvent.
Troubleshooting Steps:
-
Increase TFA Concentration: Gradually increase the TFA concentration, potentially up to neat TFA, while carefully monitoring for side product formation.
-
Elevate Temperature: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40°C), especially if steric hindrance is suspected.
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to stir for a longer duration until the starting material is consumed.
-
Consider an Alternative Acid: 4M HCl in dioxane is a powerful alternative that can sometimes be more effective than TFA for stubborn deprotections.[2][3]
Q2: I'm observing a significant amount of side products. What are the most common culprits and how can I mitigate them?
A2: The primary source of side products is the highly reactive tert-butyl cation generated during the deprotection.[4] This electrophile can alkylate nucleophilic functionalities on your molecule or in the reaction mixture.
-
tert-Butylation: Electron-rich aromatic rings or other nucleophilic groups (e.g., indoles, phenols, thioethers) on your piperidine derivative are susceptible to alkylation by the tert-butyl cation.[4]
-
Formation of Piperidine-2,6-diones: In some cases, complex side reactions can lead to the formation of these derivatives.[5]
Mitigation Strategies:
-
Use of Scavengers: The addition of scavengers is crucial to quench the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or thioanisole. A cocktail of scavengers is often most effective.[4]
-
Milder Deprotection Conditions: If your molecule contains acid-sensitive groups, consider alternative, milder deprotection methods.
Q3: My piperidine has a chiral center adjacent to the nitrogen. Am I at risk of epimerization during Boc deprotection?
A3: Yes, acid-catalyzed epimerization is a valid concern, particularly for stereocenters alpha to the nitrogen. The acidic conditions used for Boc deprotection can facilitate the formation of an iminium ion intermediate, which can then be protonated from either face, leading to a loss of stereochemical integrity. Recent research has highlighted methods for piperidine epimerization, underscoring the lability of these centers under certain conditions.[6][7][8][9][10]
Strategies to Minimize Epimerization:
-
Milder Acids and Lower Temperatures: Use the mildest acidic conditions that will effect deprotection and keep the temperature as low as possible.
-
Careful Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize exposure to acidic conditions.
-
Alternative Deprotection Methods: If epimerization is a significant issue, non-acidic deprotection methods should be explored.
Troubleshooting In-Depth: A Case-Based Approach
This section provides more detailed troubleshooting guides for specific, challenging scenarios.
Case Study 1: The Sterically Hindered 2,6-Disubstituted Piperidine
Problem: Incomplete deprotection of a 2,6-disubstituted N-Boc piperidine, even after prolonged reaction with 50% TFA in DCM at room temperature.
Analysis: The steric bulk of the substituents at the 2 and 6 positions is likely preventing efficient access of the TFA to the carbamate.
Solutions:
| Strategy | Rationale | Considerations |
| Switch to HCl in Dioxane (4M) | HCl is a smaller acid than TFA and may be able to access the sterically hindered Boc group more effectively. The hydrochloride salt of the product often precipitates, driving the reaction to completion.[3] | The resulting hydrochloride salt may require an additional basic workup to yield the free amine. |
| Thermal Deprotection | Heating the N-Boc piperidine in a high-boiling solvent (e.g., toluene, xylene) can induce thermal cleavage of the Boc group without the need for acid. | This method is only suitable for substrates that can withstand high temperatures. |
| Microwave-Assisted Deprotection | Microwave irradiation can accelerate the reaction, often leading to complete deprotection in a shorter time and at lower overall temperatures. | Requires specialized microwave synthesis equipment. |
Case Study 2: The Piperidine with an Acid-Labile Ester
Problem: Successful Boc deprotection with TFA, but with concomitant cleavage of a methyl ester elsewhere in the molecule.
Analysis: The strongly acidic conditions required for Boc removal are not compatible with the acid-sensitive ester functionality. An orthogonal protecting group strategy is needed.
Solutions:
| Strategy | Rationale | Considerations |
| Use a Milder Acidic System | Reagents like bismuth(III) trichloride in acetonitrile/water have been shown to selectively deprotect N-Boc groups in the presence of acid-labile esters.[11] | May require optimization for your specific substrate. |
| Oxalyl Chloride in Methanol | This mild method has been reported to selectively deprotect N-Boc groups in the presence of acid-labile functionalities.[12][13] | The mechanism is different from standard acidolysis and may offer a different selectivity profile. |
| Change the Protecting Group Strategy | In future syntheses, consider using an orthogonal protecting group for the amine, such as the Carboxybenzyl (Cbz) group, which is removed by hydrogenolysis, or the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[14][15][16][17] | This requires re-planning the synthetic route. |
Experimental Protocols
The following are detailed, step-by-step protocols for common and alternative Boc deprotection methods.
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the N-Boc protected piperidine derivative in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[3] For substrates with acid-sensitive groups or a high propensity for tert-butylation, add a scavenger such as triisopropylsilane (TIS) (1-2 equivalents).
-
Remove the ice bath and allow the reaction to warm to room temperature.[3]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3] Co-evaporation with toluene can help remove residual TFA.
-
To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the pH is basic.[3]
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[3]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[3]
-
Add a 4M solution of HCl in dioxane (5-10 equivalents) to the stirred solution at room temperature.[3]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[3]
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[3]
-
For the free base, suspend the resulting salt in a mixture of DCM and water and add a saturated aqueous solution of NaHCO₃ until the mixture is basic.[3]
-
Separate the layers and extract the aqueous layer with DCM.[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
Protocol 3: Mild, Non-Acidic Thermal Deprotection
-
Place the N-Boc protected piperidine derivative (1 mmol) in a round-bottomed flask equipped with a reflux condenser.
-
Add a high-boiling point, inert solvent such as toluene or xylene (5-10 mL).
-
Heat the reaction mixture to reflux (typically 110-140°C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure to give the desired product. Purification by silica gel column chromatography may be necessary.
Visualizing the Process
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed mechanism of Boc deprotection.
Decision-Making Workflow for Boc Deprotection
Caption: Decision workflow for choosing a Boc deprotection method.
References
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Link]
-
Shen, Z., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
Shen, Z., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (n.d.). National Institutes of Health. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. National Institutes of Health. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2008). ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]
-
Asymmetric deprotonation of N-Boc-piperidines. (2007). ResearchGate. [Link]
-
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. (n.d.). ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]
-
Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. (2010). National Institutes of Health. [Link]
-
Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2021). Journal of the American Chemical Society. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]
-
Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. (2021). PubMed Central. [Link]
-
Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2019). National Institutes of Health. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). MDPI. [Link]
-
Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. (2014). ResearchGate. [Link]
-
An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. (2012). PubMed. [Link]
-
Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. (2010). ResearchGate. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Canadian Center of Science and Education. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Copper Toxicity in Cell-Based Click Chemistry
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in cellular applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the primary challenge of this powerful bioconjugation technique: copper-induced cytotoxicity. Here, we provide in-depth, experience-driven solutions in a direct question-and-answer format to ensure the integrity of your live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of copper toxicity in live cells during a click chemistry reaction?
A1: The primary driver of cytotoxicity in CuAAC is the copper(I) (Cu(I)) catalyst. While essential for the reaction, unprotected Cu(I) ions can participate in Fenton-like reactions with molecular oxygen, leading to the generation of highly damaging reactive oxygen species (ROS) such as hydroxyl radicals.[1][2] These ROS can indiscriminately oxidize vital cellular components, including lipids, proteins, and nucleic acids, which disrupts cellular homeostasis and can trigger apoptotic pathways, ultimately leading to cell death.[2][3] Furthermore, excess intracellular copper can bind non-specifically to proteins, displacing other essential metal ions and leading to protein misfolding, aggregation, and loss of function.[4]
Q2: My cells are dying after the click reaction. What is the first and most critical parameter I should adjust?
A2: The most impactful first step is to reduce the concentration of the copper catalyst. Many standard protocols use copper concentrations that are excessive for live-cell applications. For most cell lines, it is recommended to lower the final concentration of the copper source (e.g., CuSO₄) to the 10-100 µM range.[5] It is crucial to perform a dose-response experiment to determine the optimal copper concentration that balances reaction efficiency with cell viability for your specific cell type, as sensitivity to copper can vary significantly.[1][6]
Q3: What are copper-chelating ligands, and how do they reduce toxicity?
A3: Copper-chelating ligands are small molecules that coordinate with the Cu(I) ion. In the context of click chemistry, water-soluble tris-triazole ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are indispensable.[1][7] Their function is twofold:
-
Catalysis Acceleration: They stabilize the Cu(I) oxidation state, which is the active catalytic species, and accelerate the rate of the cycloaddition reaction.[6][8]
-
Cytoprotection: By chelating the copper ion, they act as sacrificial reductants and shield it from reacting with molecular oxygen, significantly reducing the generation of ROS.[1][6] This protective mechanism is essential for maintaining cell health during the labeling process.
A common starting point is to use a 5:1 molar ratio of ligand to copper.[5][9]
Q4: Are there alternatives to standard azides that can help reduce copper toxicity?
A4: Yes, the structure of the azide reagent itself can be engineered to mitigate copper toxicity. Picolyl azides, which contain a copper-chelating picolyl moiety, are a prime example.[1] This built-in chelating function accelerates the CuAAC reaction, allowing for efficient labeling at much lower and less toxic copper concentrations (as low as 10–40 µM).[1] This "chelation-assisted" approach can significantly improve signal intensity while maintaining high cell viability, especially in sensitive cell types like neurons.[1]
Q5: When should I consider switching to copper-free click chemistry?
A5: If you have optimized copper concentration, utilized appropriate ligands, and still observe significant cytotoxicity, it is time to consider copper-free alternatives. This is particularly true for highly sensitive primary cells, long-term imaging studies, or in vivo applications where systemic copper toxicity is a concern.[10][11]
The most common copper-free method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][12] SPAAC utilizes strained cyclooctyne reagents (e.g., DIBO, DBCO) that react spontaneously with azides without the need for a metal catalyst.[13][14] While generally slower than CuAAC, modern strained alkynes have achieved reaction kinetics suitable for many live-cell imaging experiments.[14][15]
Troubleshooting Guide: From Cell Death to Clear Signals
This section provides a systematic approach to resolving specific issues encountered during live-cell CuAAC experiments.
Problem 1: High Cell Death or Poor Viability Post-Reaction
| Potential Cause | Recommended Solution & Scientific Rationale |
| Excessive Copper Concentration | Solution: Titrate your copper (CuSO₄) concentration down, starting from 100 µM and going as low as 10 µM. Rationale: Different cell lines exhibit varying sensitivities to copper. A titration experiment is the most reliable way to find the sweet spot that maximizes the click reaction efficiency while minimizing ROS-induced cellular damage.[5] |
| Absence or Incorrect Ratio of Ligand | Solution: Always include a water-soluble Cu(I) stabilizing ligand like THPTA or BTTAA. Start with a 5:1 ligand-to-copper molar ratio. Rationale: The ligand is not optional for live-cell work. It both accelerates the reaction and sequesters the copper ion, preventing it from generating cytotoxic ROS.[1][6] |
| Prolonged Exposure Time | Solution: Minimize the incubation time of the click reaction cocktail to the shortest duration possible (e.g., 5-15 minutes). Rationale: The cytotoxic effects of copper are time-dependent. Shorter exposure limits the cumulative damage from any residual ROS generation.[5] |
| Oxidized Reducing Agent | Solution: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Rationale: The reducing agent's role is to convert Cu(II) to the active Cu(I) catalyst. Sodium ascorbate solutions are highly susceptible to oxidation by air, rendering them ineffective. An old solution will fail to generate sufficient Cu(I), leading to poor reaction efficiency and tempting the user to increase the overall copper concentration, thus exacerbating toxicity.[16][17] |
Problem 2: Low or No Fluorescent Signal
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inactive Catalyst | Solution: Ensure your sodium ascorbate solution is freshly made. Degas your reaction buffer to remove dissolved oxygen. Rationale: Oxygen will oxidize the active Cu(I) catalyst to the inactive Cu(II) state, halting the click reaction.[18] Fresh ascorbate is required to continuously regenerate Cu(I).[19] |
| Insufficient Probe Concentration | Solution: Optimize the concentration of your azide or alkyne fluorescent probe. A typical starting range is 2 µM to 40 µM. Rationale: The click reaction is bimolecular. Insufficient concentration of one of the reactants will lead to a slow reaction rate and poor signal. Titration is necessary to find the optimal concentration that provides a strong signal without causing high background.[5][16] |
| Steric Hindrance | Solution: If your azide/alkyne is attached to a bulky molecule or is in a sterically hindered environment, consider using a probe with a longer linker arm. Rationale: The catalytic center and the reactive partners need to come into close proximity. A longer, flexible linker can overcome steric barriers and improve reaction efficiency. |
| Low Metabolic Incorporation | Solution: Verify the efficiency of the initial metabolic labeling step (e.g., with an azide-modified sugar). Rationale: The click reaction can only be as good as the metabolic incorporation of the reporter. Ensure optimal incubation time and concentration of the metabolic precursor for your cell type. |
Problem 3: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution & Scientific Rationale |
| Excessive Probe Concentration | Solution: Decrease the concentration of the fluorescent probe. Rationale: High concentrations of fluorescent dyes can lead to non-specific binding to cellular structures through hydrophobic or electrostatic interactions, resulting in high background. |
| Inadequate Washing | Solution: Increase the number and duration of washing steps after the click reaction. Include a mild detergent like Tween-20 in the wash buffer if compatible with your downstream application. Rationale: Thorough washing is critical to remove any unbound fluorescent probe that contributes to background signal. |
| Probe Aggregation | Solution: Briefly sonicate or vortex the probe stock solution before adding it to the reaction cocktail. Rationale: Some fluorescent probes, especially at high concentrations, can form aggregates that bind non-specifically to cells. |
Visualizing the Process: Workflows and Mechanisms
To provide a clearer understanding of the principles discussed, the following diagrams illustrate the key chemical pathways and experimental decision-making processes.
Mechanism of CuAAC and the Protective Role of Ligands
Caption: Role of chelating ligands in CuAAC.
Troubleshooting Workflow for Live-Cell Click Chemistry
Caption: A decision tree for troubleshooting CuAAC.
Experimental Protocols
Protocol 1: Optimized Low-Toxicity Live-Cell CuAAC Labeling
This protocol is a starting point designed to maximize cell viability by using a chelating ligand and reduced copper concentrations.
Materials:
-
Cells metabolically labeled with an azide or alkyne reporter.
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Fluorescent probe (alkyne or azide functionalized)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM stock in water)
-
THPTA ligand (e.g., 100 mM stock in water)[16]
-
Sodium Ascorbate (e.g., 100 mM stock in water, must be prepared fresh )[9]
Procedure:
-
Cell Preparation: a. Grow cells on a suitable imaging dish (e.g., glass-bottom 24-well plate). b. After metabolic labeling, gently aspirate the medium and wash the cells twice with 1 mL of DPBS.
-
Prepare the Click-iT® Reaction Cocktail (prepare immediately before use):
-
Important: Add reagents in the specified order to prevent precipitation of the copper catalyst.
-
For a final volume of 1 mL (adjust as needed): a. To 950 µL of DPBS, add the fluorescent probe to its final desired concentration (e.g., 2-20 µM). b. Add 5 µL of the 100 mM THPTA stock solution (final concentration: 500 µM). Vortex briefly. c. Add 5 µL of the 20 mM CuSO₄ stock solution (final concentration: 100 µM). The Ligand:Copper ratio is 5:1. Vortex briefly. d. Immediately before adding to cells, add 25 µL of the fresh 100 mM Sodium Ascorbate stock solution (final concentration: 2.5 mM) to initiate the reaction. Vortex briefly.[9]
-
-
Labeling Reaction: a. Aspirate the final DPBS wash from the cells. b. Add the complete click reaction cocktail to the cells. c. Incubate for 5-15 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Aspirate the reaction cocktail. b. Wash the cells three times with 1 mL of DPBS. c. Add fresh medium or imaging buffer to the cells. d. Proceed with fluorescence microscopy.
References
-
Besanceney-Webler, C., et al. (2011). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society. Available at: [Link]
-
Prescher, J. A., et al. (2008). Copper-free click chemistry in living animals. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Chen, J., et al. (2024). The mechanisms of copper-induced cytotoxicity in cancer cells. ResearchGate. Available at: [Link]
-
TCS, S. C. (2022). Copper Cytotoxicity: Cellular Casualties of Noncognate Coordination Chemistry. mBio. Available at: [Link]
-
Guzman, C., et al. (2022). Toxicity Mechanisms of Copper Nanoparticles and Copper Surfaces on Bacterial Cells and Viruses. Molecules. Available at: [Link]
-
Jiang, Y., et al. (2022). Copper-induced cell death mechanisms and their role in the tumor microenvironment. Journal of Hematology & Oncology. Available at: [Link]
-
Agard, N. J., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Kennedy, D. C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. PubMed. Available at: [Link]
-
Lee, J., et al. (2018). The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1. International Journal of Molecular Sciences. Available at: [Link]
-
Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Journal of the American Chemical Society. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research. Available at: [Link]
-
Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry. Available at: [Link]
-
Yao, H., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. Available at: [Link]
-
Astruc, D., et al. (2021). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules. Available at: [Link]
-
Díez-González, S. (2010). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Catalysis Science & Technology. Available at: [Link]
-
Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Organic Chemistry. Available at: [Link]
-
Yao, H., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science. Available at: [Link]
-
Li, J., et al. (2019). Copper-Triggered Bioorthogonal Cleavage Reactions for Reversible Protein and Cell Surface Modifications. Journal of the American Chemical Society. Available at: [Link]
-
Jiang, H., & Gao, Y. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. ResearchGate. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Debets, M. F., et al. (2013). Copper-Free Click Chemistry: Bioorthogonal Reagents for Tagging Azides. Accounts of Chemical Research. Available at: [Link]
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. Available at: [Link]
-
Tanaka, K., et al. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. Molecules. Available at: [Link]
Sources
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 12. Copper-Free Click Chemistry [sigmaaldrich.com]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. pnas.org [pnas.org]
- 15. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. interchim.fr [interchim.fr]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Azide-Alkyne Cycloaddition Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with steric hindrance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and related click chemistry reactions. As Senior Application Scientists, we have designed this guide to explain not just the steps to take, but the fundamental reasons behind them, ensuring your experiments are both successful and well-understood.
Introduction: The Challenge of Steric Bulk
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern chemistry due to its reliability and broad functional group tolerance.[1][2] However, when substrates involve bulky groups—such as tertiary azides, neopentyl-substituted alkynes, or large biomolecules—the reaction kinetics can be significantly impeded.[3] Steric hindrance can prevent the azide and the copper-acetylide intermediate from achieving the necessary geometry for the cycloaddition to occur efficiently, leading to slow reactions, low yields, or complete failure.[3] This guide provides a systematic approach to diagnosing and solving these challenges.
Part 1: First-Line Troubleshooting for Slow or Low-Yielding Reactions
This section addresses the most common issues and simplest adjustments to make when a click reaction with a bulky substrate is underperforming.
Q1: My CuAAC reaction is very slow or my yield is below 20%. What are the first things I should check?
A: Before exploring complex catalytic systems, it's crucial to rule out common sources of reaction failure. Low yields are often traced back to catalyst inactivation or suboptimal reaction conditions.[4]
-
Catalyst Activity is Paramount: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by atmospheric oxygen.[3]
-
Action: Always use a freshly prepared solution of your reducing agent, typically sodium ascorbate. Old sodium ascorbate solutions may be oxidized and ineffective.[4] Ensure all solvents are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
-
Increase Temperature and Reaction Time: Steric hindrance increases the activation energy barrier of the reaction.
-
Concentration Matters: Bimolecular reactions, like CuAAC, are dependent on the concentration of reactants.
Q2: I've recovered mostly starting material. Could my reagents be the problem?
A: Absolutely. Aside from an inactive catalyst, the integrity of your azide and alkyne is critical.
-
Azide Stability: Ensure your azide is stable under the reaction conditions and was synthesized or stored correctly.
-
Alkyne Purity: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen, forming a diyne byproduct.[8] The presence of a slight excess of a reducing agent like sodium ascorbate helps prevent this.[2]
-
Action: Confirm the purity of your starting materials via NMR or LC-MS before starting the reaction.
Part 2: Advanced Strategies for Copper-Catalyzed (CuAAC) Reactions
If basic troubleshooting doesn't resolve the issue, the next step is to modify the catalytic system itself. The choice of copper source and, most importantly, the ligand can dramatically influence the outcome of a sterically demanding reaction.
Q3: Which copper source and ligand system is best for sterically hindered substrates?
A: The standard CuSO₄/Sodium Ascorbate system may be insufficient for challenging substrates. The key is to use a ligand that both stabilizes the Cu(I) oxidation state and promotes the catalytic cycle without creating a new, overly bulky catalytic complex.[9][10]
-
Water-Soluble Ligands: For aqueous or semi-aqueous reactions, ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are excellent choices. They improve catalyst efficacy and are well-suited for bioconjugation.[5][11]
-
Tris(triazolyl)methylamine Ligands: TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a highly effective ligand, though its solubility is limited to organic solvents or co-solvent systems like DMF/water or t-BuOH/water.[12] Its role is to stabilize Cu(I) while maintaining accessibility for the reactants.[12]
-
N-Heterocyclic Carbene (NHC) Ligands: For extremely challenging substrates, copper complexes with NHC ligands are often superior. These catalysts can be highly active and flexible, accommodating bulky groups more effectively.[9][12]
-
Bases as Additives: For certain hindered azides, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) has been shown to optimize the reaction, particularly when using CuI as the catalyst source in a solvent like DMSO.[2][13]
Q4: How much should I adjust catalyst and ligand loading for a hindered reaction?
A: A typical CuAAC reaction uses 1-5 mol% of the copper catalyst. For a sterically hindered system, increasing this loading can be beneficial.
-
Action: Try increasing the catalyst loading to 10 mol%.[5] The ligand-to-copper ratio is also critical. A 1:1 ratio is a good starting point, but some ligand classes can be inhibitory if used in excess, as they may fully chelate the copper and block the alkyne from accessing the metal center.[14]
| Strategy | Recommended Adjustment | Rationale |
| Temperature | Increase to 60-80°C | Overcomes higher activation energy barrier.[3] |
| Catalyst Loading | Increase from 1-5 mol% to 10 mol% | Increases the concentration of active catalytic species.[5] |
| Ligand Choice | Switch from none to THPTA, TBTA, or an NHC-based system | Stabilizes Cu(I) and enhances catalytic turnover for bulky substrates.[5][9][12] |
| Solvent | Use DMSO, DMF, or increase reactant concentration | Solvents like DMSO can accelerate the reaction; higher concentration favors bimolecular steps.[7][13] |
| Additives | Add a non-nucleophilic base (e.g., DIPEA) | Can promote key steps in the catalytic cycle, especially with CuI.[2][13] |
Part 3: Alternative Cycloaddition Strategies
When optimizing CuAAC is not enough, or if copper is cytotoxic for your application (e.g., live-cell imaging), alternative metal-free or different metal-catalyzed reactions are available.
Q5: When should I consider using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) instead of CuAAC?
A: SPAAC is the go-to method for biological systems where the cytotoxicity of copper is a concern. It relies on the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to drive the reaction forward without a catalyst.[3]
-
Key Consideration: SPAAC can be more sensitive to steric hindrance than CuAAC.[15] The bulky nature of the cyclooctyne itself adds a steric challenge. If both of your coupling partners are large, the reaction kinetics may be very slow.[11]
-
Verdict: Choose SPAAC when you absolutely must avoid copper. Be prepared for slower reaction rates compared to an efficient CuAAC reaction.[11]
Q6: Are there other metal catalysts that can help with my sterically hindered substrates?
A: Yes. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful alternative that offers complementary regioselectivity to CuAAC.
-
Mechanism and Selectivity: RuAAC, using catalysts like Cp*RuCl(PPh₃)₂, exclusively yields the 1,5-disubstituted 1,2,3-triazole isomer, whereas CuAAC gives the 1,4-isomer.[2][3] This different reaction mechanism may provide a viable pathway when the CuAAC transition state is sterically disfavored.[2]
-
Substrate Scope: Ruthenium catalysts are also capable of catalyzing cycloadditions with internal alkynes, which is not possible in CuAAC.[3]
-
Limitations: RuAAC can be sensitive to the choice of solvent and the steric properties of the azide.[8]
Part 4: Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Sterically Hindered Substrate
This protocol assumes the use of a Cu(II) salt with an in situ reducing agent and a stabilizing ligand.
-
Preparation: In a reaction vial, add the terminal alkyne (1.0 equivalent) and the sterically hindered azide (1.1-1.2 equivalents).
-
Solvent Addition: Dissolve the substrates in a suitable degassed solvent (e.g., a 1:1 mixture of t-BuOH/water or DMF/water).
-
Ligand Addition: Add a stock solution of the chosen ligand (e.g., THPTA or TBTA) to achieve a final concentration equal to that of the copper catalyst (e.g., 0.1 equivalent for a 10 mol% catalyst loading).
-
Copper Addition: Add a stock solution of CuSO₄·5H₂O (0.1 equivalent).
-
Initiation: Add a freshly prepared stock solution of sodium ascorbate (0.2-0.5 equivalents). Ensure the solution is purged with an inert gas.
-
Reaction: Seal the vial under an inert atmosphere (e.g., Argon) and stir the mixture at the desired temperature (e.g., 60°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove the copper catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.[3]
Part 5: Visual Guides & Workflows
Visual aids can help clarify complex mechanisms and troubleshooting logic.
Caption: CuAAC catalytic cycle highlighting steric hindrance.
Caption: Troubleshooting workflow for hindered cycloadditions.
References
- Technical Support Center: Managing Steric Hindrance in 1-Azidopropane Cycloadditions. Benchchem.
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing).
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics - ACS Publications.
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central.
- Technical Support Center: Steric Hindrance in Cyclopropyl Azide Reactions. Benchchem.
- Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. FAU CRIS.
- impact of steric hindrance on azide-alkyne cycloaddition. Benchchem.
-
CuAAC reactions of sterically hindered azides. Semantic Scholar. Available at: [Link]
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. ResearchGate.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available at: [Link]
-
Low yields in Click rxn. Reddit. Available at: [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Available at: [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. Available at: [Link]
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ResearchGate.
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]
-
What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. ResearchGate. Available at: [Link]
-
Click Reaction Looking Weird?. Reddit. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at: [Link]
Sources
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. CuAAC reactions of sterically hindered azides | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Triazole Products from Piperidine Alkynes
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 1,2,3-triazole products derived from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click," reaction, with a specific focus on substrates containing a piperidine moiety. The unique combination of the polar triazole ring and the basic piperidine group presents distinct challenges that require tailored purification protocols.
Section 1: Foundational Concepts & Key Challenges
The synthesis of triazoles from piperidine-containing alkynes via CuAAC is a robust and widely used transformation. However, the purification of these products is often non-trivial. The primary challenges stem from two sources:
-
Residual Copper Catalyst: Copper ions, essential for the catalysis, are often retained in the final product. This contamination is problematic as copper can be toxic to cells in biological assays and can interfere with downstream applications or subsequent catalytic reactions.[1][2] The triazole product itself, with its two adjacent nitrogen atoms, can act as a chelating ligand for copper, making its removal particularly difficult.[3]
-
Physicochemical Properties of the Product: The presence of the basic piperidine nitrogen and the polar triazole ring imparts specific properties to the target molecule that can complicate standard purification techniques.
-
Basicity: The piperidine moiety can cause significant tailing or streaking during silica gel chromatography due to interactions with acidic silanol groups on the silica surface.
-
Polarity: The combined polarity of the triazole and piperidine can lead to poor solubility in common organic solvents or, conversely, high water solubility, complicating extractions.
-
Crystallization: These compounds can be difficult to crystallize, often "oiling out" due to the presence of impurities or their inherent molecular structure.[4][5]
-
This guide will provide systematic solutions to these common issues.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: Persistent blue or green color in the organic layer after workup.
-
Question: I've performed a standard aqueous workup, but my organic layer containing the product remains colored, indicating copper contamination. How can I remove it?
-
Probable Cause: The copper catalyst (Cu(I) or oxidized Cu(II)) is forming a complex with your triazole-piperidine product, making it soluble in the organic phase. Simple water or brine washes are insufficient for its removal.
-
Solutions & Strategies:
-
Aqueous Chelation Wash (Recommended First Step): The most effective method is to wash the organic layer with an aqueous solution of a strong chelating agent. This agent will form a highly stable, water-soluble complex with copper, pulling it out of the organic phase.[1][2]
-
Ammonia/Ammonium Chloride: A wash with a saturated aqueous solution of ammonium chloride, sometimes with added ammonium hydroxide (to pH ~8), is highly effective.[6][7] The ammonia forms a deep blue tetraamminecopper(II) complex, which is highly soluble in water.[6] Perform washes until the aqueous layer is colorless.[6][8]
-
EDTA Solution: Washing with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) tetrasodium salt is another excellent option.[2][6][9] The solution should be slightly basic to ensure the EDTA is fully deprotonated and active as a chelator.
-
-
Solid-Phase Scavenging: If aqueous washes are problematic (e.g., due to emulsion formation or product water solubility), using a copper scavenger resin is a highly effective alternative. These are solid-supported ligands (e.g., based on thiol, amine, or iminodiacetic acid functionalities) that selectively bind copper.[1][10] The product solution is stirred with the resin for a few hours, and the resin is then simply filtered off.
-
| Method | Reagent/Material | Typical Conditions | Advantages | Disadvantages |
| Aqueous Wash | Sat. aq. NH₄Cl / NH₄OH | Stir organic layer with solution for 15-30 min; repeat. | Fast, inexpensive, highly effective. | Can cause emulsions; not suitable for water-soluble products. |
| Aqueous Wash | 0.5 M aq. EDTA | Stir organic layer with solution for 30-60 min; repeat. | Very effective for Cu(II); milder than ammonia.[9][11] | Can be slower than ammonia wash. |
| Solid-Phase | Copper Scavenger Resin | Stir solution with 3-5 eq. of resin for 4-16 h. | High selectivity; simple filtration workup; avoids aqueous extraction. | Higher cost; potential for product adsorption on the resin.[2] |
Issue 2: My product is streaking badly on silica gel TLC and column chromatography.
-
Question: When I try to purify my product by flash chromatography, I get very broad, streaky bands, and poor separation. What's wrong?
-
Probable Cause: The basic nitrogen of the piperidine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in tailing.
-
Solutions & Strategies:
-
Mobile Phase Modification (Standard Approach): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This base will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This is the most common choice for basic compounds.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as the polar component can be very effective.
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III for best results.
-
Reverse-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can provide excellent separation without the issue of basic tailing.[4]
-
-
Issue 3: My triazole product won't crystallize and remains an oil.
-
Question: I've removed the solvent and am left with a thick oil, but the literature reports a solid. How can I induce crystallization?
-
Probable Cause: This phenomenon, known as "oiling out," can be caused by several factors: (1) residual impurities depressing the melting point, (2) the product being supersaturated in the remaining traces of solvent, or (3) the inherent properties of the molecule favoring a glassy or amorphous state.[4][5]
-
Solutions & Strategies (to be tried sequentially):
-
High Vacuum & Time: Ensure all solvent is removed by placing the oil under a high vacuum for several hours or overnight. Sometimes, spontaneous crystallization occurs upon complete removal of solvent.
-
Scratching: Use a glass rod or metal spatula to vigorously scratch the inside surface of the flask below the level of the oil.[12][13] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Trituration/Solvent Addition: Add a small amount of a "poor" solvent in which your product is expected to be insoluble or sparingly soluble (e.g., hexanes, diethyl ether). Use a spatula to scrape and stir the oil. This can wash away impurities and induce precipitation of your product as a solid.
-
Recrystallization from a Binary Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, acetone). Then, slowly add a "poor" solvent (e.g., hexanes, pentane) dropwise until the solution becomes persistently cloudy.[14] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath or freezer.[14]
-
Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the cold, supersaturated solution to initiate crystallization.[13]
-
Section 3: Standard Protocols & FAQs
Protocol 1: Optimized Workup for Copper Catalyst Removal
This protocol details the recommended aqueous wash procedure following a CuAAC reaction.
-
Initial Quench: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Ammonia Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). If the product is stable to basic conditions, adding ammonium hydroxide (NH₄OH) to the wash to achieve a pH of 8-9 can be more effective.[6][7]
-
Observe Color Change: Shake the funnel vigorously. The aqueous layer should turn a deep blue color as the copper-ammonia complex forms.
-
Repeat Washes: Separate the layers and repeat the wash with fresh NH₄Cl/NH₄OH solution until the aqueous layer is no longer blue.
-
Final Washes: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of copper.
Protocol 2: Flash Chromatography of Piperidine-Containing Triazoles
This protocol provides a starting point for purifying the product via column chromatography.
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a standard mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Spot your crude material on a TLC plate and elute.
-
Add Base Modifier: If streaking is observed, add 1% triethylamine (Et₃N) to the chosen solvent system and run a new TLC. Observe the improvement in spot shape and Rf value.
-
Column Packing: Pack a silica gel column using the optimized mobile phase (containing Et₃N).
-
Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and load it onto the top of the column. This generally gives better separation than loading in a solution ("wet loading").
-
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure product.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in a CuAAC "click" reaction?
-
A1: Besides the copper catalyst, common impurities include unreacted starting materials (the piperidine alkyne and the azide), and potentially side products like alkyne-alkyne homocoupling dimers (Glasier coupling), especially if oxygen was not excluded from the reaction.[15]
-
-
Q2: My NMR spectrum looks clean, but I still suspect copper contamination. How can this be?
-
A2: Trace amounts of paramagnetic Cu(II) ions can cause significant broadening of NMR signals, particularly for protons near the triazole ring, which is the likely binding site.[16] In some cases, signals can broaden so much that they disappear into the baseline, making an impure sample appear deceptively clean.[16] If you notice selective signal broadening or unexpectedly missing protons, copper contamination is a likely cause.
-
-
Q3: Can I avoid chromatography altogether?
-
A3: In some cases, yes. If your product is a solid and the impurities are oils, trituration with a suitable solvent might be sufficient. Alternatively, if the product crystallizes readily from the crude mixture after copper removal, a single recrystallization may yield highly pure material. However, for most research applications, chromatography is the most reliable method to ensure high purity.
-
-
Q4: I'm losing my product during the aqueous ammonia wash. What is happening?
-
A4: Your triazole-piperidine product likely has some water solubility, which may be enhanced at the basic pH of the ammonia wash. The piperidine nitrogen can become protonated, forming a salt that is more soluble in the aqueous layer. If this is suspected, switch to a milder copper removal method like an EDTA wash (which is typically performed closer to neutral pH) or use a solid-phase scavenger resin to avoid aqueous extraction entirely.
-
Visual Workflow Guides
Purification Strategy Decision Tree
This diagram outlines a general workflow for purifying a crude triazole product from a piperidine alkyne.
Caption: General purification workflow.
Troubleshooting TLC Streaking
This diagram illustrates the decision process for optimizing chromatography of basic compounds.
Caption: Decision tree for troubleshooting TLC issues.
References
- BenchChem. (2025). Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions. BenchChem.
- BenchChem. (2025).
- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?.
- Reddit. (2024). Best method for removing Cu(I)
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Quora. (2017).
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
- Sigma-Aldrich. (n.d.). Metal Scavengers. Sigma-Aldrich.
- ResearchGate. (2025). Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene.
- Reddit. (2021). Work up to remove copper. r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Copper Salts.
- Biotage. (n.d.).
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- University of York, Chemistry Teaching Labs. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Copper Removal Resin,Copper Removal Resin Price,Copper Removal Resin For Sale [exchangeresins.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Boc-Protected Compounds in Acidic Media for HPLC
Welcome to the technical support center for the analysis of tert-butyloxycarbonyl (Boc)-protected compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of HPLC analysis where the stability of the Boc protecting group is a concern. Here, we will delve into the mechanistic underpinnings of Boc group lability, provide actionable troubleshooting advice, and offer validated protocols to ensure the integrity of your analysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc group cleavage in acidic HPLC mobile phases?
A1: The Boc group is renowned for its stability in basic and nucleophilic conditions, yet its defining characteristic is its lability under acidic conditions.[1][2] This cleavage is a deliberate feature for deprotection in synthesis, but a significant challenge in analytical HPLC. The mechanism proceeds in a few key steps[1][3]:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by an acid (like Trifluoroacetic Acid - TFA or Formic Acid - FA) present in the mobile phase.[1]
-
Fragmentation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[1][3]
-
Final State: The newly liberated amine is then protonated by the surrounding acid, forming an amine salt.[1]
This entire process can occur on-column, leading to a variety of chromatographic issues.
Q2: I'm seeing two peaks for my Boc-protected compound—a main peak and a smaller, earlier-eluting one. What's happening?
A2: This is a classic symptom of on-column deprotection. The main, later-eluting peak is your intact Boc-protected compound, which is more hydrophobic. The smaller, earlier-eluting peak is the deprotected amine. In reversed-phase HPLC, the loss of the bulky, non-polar Boc group makes the resulting amine more polar, causing it to elute earlier. The presence of this second peak is a direct indication that your mobile phase is too acidic for your compound's stability over the course of the analysis.
Q3: Why is Trifluoroacetic Acid (TFA) so commonly used in peptide and protein analysis, and why is it problematic for Boc-protected compounds?
A3: TFA is a strong acid and an excellent ion-pairing agent, which is why it's a staple in reversed-phase HPLC of peptides and proteins.[4][5][6] It helps to sharpen peaks and improve resolution. However, its strong acidity is precisely what makes it problematic for Boc-protected compounds. Even at low concentrations (e.g., 0.1%), TFA can be acidic enough to cause significant cleavage of the Boc group, especially with prolonged exposure during the HPLC run.[7]
Troubleshooting Guide
Issue 1: My peak is tailing or splitting.
-
Underlying Cause: This can be due to a few factors. On-column degradation is a primary suspect, where the compound is cleaving as it moves through the column, leading to a distorted peak shape. Another possibility is secondary interactions between the deprotected, now basic amine and residual silanol groups on the silica-based column.[8]
-
Troubleshooting Steps:
-
Reduce Acid Strength: Your first line of defense is to switch to a weaker acid. If you are using 0.1% TFA, consider replacing it with 0.1% formic acid. Formic acid is less acidic than TFA and can often provide sufficient peak shape without causing significant Boc deprotection.[9][10]
-
Lower Acid Concentration: If you must use a stronger acid like TFA, try reducing its concentration. For some compounds, dropping from 0.1% to 0.05% or even 0.025% can make a significant difference.
-
Method Speed: A faster gradient and/or a higher flow rate will reduce the residence time of your compound on the column, minimizing its exposure to the acidic mobile phase.
-
Column Choice: Consider using a column with a different stationary phase, such as one with end-capping to reduce silanol interactions.[11]
-
Issue 2: My results are not reproducible, and I'm seeing variable peak areas.
-
Underlying Cause: This often points to a time-dependent degradation of your sample. This could be happening in the autosampler vial after the acidic mobile phase has been mixed with your sample, or it could be due to slight variations in run time or temperature.
-
Troubleshooting Steps:
-
Sample Stability Study: Perform a simple experiment where you inject your sample at different time points after it has been mixed with the mobile phase (e.g., 0, 30, 60, 120 minutes). This will tell you how stable your compound is in the analytical conditions.
-
Temperature Control: Ensure your column and autosampler are temperature-controlled. Higher temperatures can accelerate the acid-catalyzed cleavage of the Boc group.[12][13]
-
Post-collection Handling: If you are collecting fractions for further analysis, be aware that the Boc group can continue to cleave in the collected fractions due to the presence of acid.[7] It's advisable to neutralize the fractions immediately if the intact compound is desired. Lyophilization is often preferred over rotary evaporation to remove the solvent and volatile acid, as the heat from a rotovap can accelerate deprotection.[7][14]
-
Issue 3: I'm analyzing a peptide with multiple Boc groups, and I'm seeing a series of peaks.
-
Underlying Cause: With multiple Boc groups, you can have partial deprotection, leading to a mixture of species with one, two, or more Boc groups removed. Each of these will have a different retention time, resulting in a complex chromatogram.
-
Troubleshooting Steps:
-
LC-MS is Your Friend: If available, use a mass spectrometer as your detector. This will allow you to identify the mass of the species eluting at each peak, confirming if you are seeing partially deprotected intermediates.
-
Milder Mobile Phase is Crucial: For compounds with multiple Boc groups, using a very mild acid or a buffered mobile phase is often necessary. Consider using ammonium formate or ammonium acetate, which can provide some pH control in a less aggressive acidic range.[15]
-
Experimental Protocols & Data
Protocol 1: Method Development for Acid-Labile Boc-Protected Compounds
This protocol provides a systematic approach to developing an HPLC method that minimizes on-column deprotection.
-
Initial Scouting with Formic Acid:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a relevant wavelength.
-
Temperature: 25°C.
-
-
Optimization:
-
Based on the initial run, create a more focused gradient around the elution time of your compound.
-
If peak shape is still suboptimal, consider a slight increase in formic acid concentration (up to 0.2%) or a switch to a different column chemistry.
-
-
TFA as a Last Resort:
-
If formic acid does not provide adequate resolution, and you must use TFA, start with a very low concentration (e.g., 0.02%).
-
Run the analysis as quickly as possible by using a shorter column, higher flow rate, or a more rapid gradient.
-
Data Summary: Acid Modifier vs. Boc Stability
| Acid Modifier (in Mobile Phase) | Typical Concentration | Relative Acidity | Risk of Boc Cleavage | Recommended Use |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Very Strong | High | Use with caution, for short analysis times, or when absolutely necessary for resolution.[5][16] |
| Formic Acid (FA) | 0.1 - 0.2% | Moderate | Moderate to Low | A good first choice for Boc-protected compounds.[9] |
| Acetic Acid | 0.1 - 1.0% | Weak | Low | Can be effective, but may not provide sufficient peak shape for all compounds. |
| Ammonium Formate/Acetate | 10 - 20 mM | Buffered (Mildly Acidic) | Very Low | Excellent for highly sensitive compounds, provides good pH control.[15] |
Visualizing the Process
Boc Deprotection Mechanism
Caption: Decision tree for troubleshooting peak splitting.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ResearchGate. (2025). Organic modifiers for the separation of organic acids and bases by liquid chromatography. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit. (2024). Boc-Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link]
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
-
Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?. Retrieved from [Link]
-
Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Optimization of Reversed-Phase HPLC Separations of Biomolecules. Retrieved from [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Springer. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. renyi.hu [renyi.hu]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of 1-Boc-3-ethynyl-3-hydroxypiperidine
For researchers, scientists, and drug development professionals, the structural integrity of a chiral building block like 1-Boc-3-ethynyl-3-hydroxypiperidine is paramount. This intermediate is a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs), and its purity—both chemical and stereochemical—directly impacts the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this critical molecule. We will explore the causality behind methodological choices, present detailed experimental protocols, and compare performance against alternative techniques, ensuring you can select and implement the most robust analytical strategy for your development pipeline.
The Imperative of Purity: Why This Analysis Matters
This compound possesses a chiral center at the C3 position and reactive ethynyl and protected amine functionalities. Consequently, a thorough purity analysis must address two distinct questions:
-
Chemical Purity: What is the level of process-related impurities, starting material carryover, or degradation products?
-
Enantiomeric Purity: What is the enantiomeric excess (e.e.)? The presence of the undesired enantiomer can lead to different pharmacological effects or unforeseen toxicity in the final API.[1]
High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for these assessments due to its high resolution, sensitivity, and adaptability.[2] This guide will dissect the two primary HPLC approaches required for a complete purity profile.
Primary Method: Reversed-Phase HPLC for Chemical Purity Assessment
Reversed-Phase HPLC (RP-HPLC) is the workhorse for determining the chemical purity of most organic molecules, including N-Boc protected intermediates.[3] It separates compounds based on their hydrophobicity.
Causality Behind the Method
The choice of an RP-HPLC method is a deliberate one, grounded in the physicochemical properties of this compound:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the logical starting point. Its non-polar nature provides sufficient hydrophobic interaction with the tert-butyloxycarbonyl (Boc) group and the piperidine ring, ensuring adequate retention away from the solvent front where highly polar impurities might elute.[4]
-
Mobile Phase Rationale: A gradient elution using water and a polar organic solvent (typically acetonitrile) is optimal. This allows for the effective elution of the moderately polar analyte while also separating less polar and more polar impurities within a single run. The addition of an acid modifier, such as 0.1% phosphoric acid or trifluoroacetic acid (TFA), is critical. It maintains a low pH, ensuring the piperidine nitrogen remains consistently protonated, which prevents peak tailing and yields sharp, symmetrical peaks.[3]
-
Detection Strategy: The Boc-protecting group lacks a strong chromophore for high-wavelength UV detection. However, the carbamate functional group exhibits significant absorbance at low UV wavelengths (200-215 nm).[3] Therefore, detection at 210 nm provides the necessary sensitivity to quantify the main peak and any related impurities.
Workflow for Chemical Purity Analysis by RP-HPLC
Caption: Workflow for RP-HPLC chemical purity analysis.
Experimental Protocol: RP-HPLC Purity Method
Objective: To determine the chemical purity of this compound and quantify related impurities by area percentage.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 10% B, 2-20 min: 10% to 90% B, 20-25 min: 90% B, 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Diluent to achieve a 1 mg/mL solution.
-
System Suitability: Before sample analysis, inject a reference standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤2.0% and the tailing factor for the main peak is between 0.8 and 1.5, in accordance with USP <621> guidelines.[5][6][7][8][9]
-
Analysis: Inject the diluent (as a blank) followed by the sample solution.
-
Calculation: Determine the purity by calculating the relative peak area of the main peak as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Alternative Method: Chiral HPLC for Enantiomeric Purity
An achiral RP-HPLC method is blind to stereochemistry. To quantify the undesired enantiomer, a chiral stationary phase (CSP) is required. This is a non-negotiable step for any chiral intermediate intended for pharmaceutical use.
Causality Behind the Method
-
Stationary Phase Selection: Polysaccharide-based CSPs, such as those coated or immobilized on a silica support (e.g., Chiralpak® series), are exceptionally effective for separating a wide range of chiral compounds, including piperidine derivatives.[10][11] The separation mechanism involves transient diastereomeric complex formation between the enantiomers and the chiral selector, driven by interactions like hydrogen bonding, dipole-dipole, and steric hindrance.
-
Mobile Phase Rationale: These separations are most often achieved using a normal-phase mobile phase, typically a mixture of a non-polar alkane (like n-hexane) and a polar alcohol modifier (like isopropanol or ethanol).[4][11] The ratio of hexane to alcohol is a critical parameter that fine-tunes the retention and resolution of the enantiomers. Small amounts of an additive, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can be used to sharpen peaks and improve resolution by minimizing unwanted interactions with the silica support.[10][12]
Data Presentation: Performance of Different Chiral Stationary Phases
The selection of the optimal CSP often requires screening. The data below illustrates a hypothetical but representative comparison for the enantioseparation of this compound.
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Resolution (Rs) | Analysis Time (min) | Observations |
| Chiralpak® IA | 90:10 | 1.2 | 18 | Partial co-elution, not baseline resolved. |
| Chiralpak® IC-3 | 95:5 (+0.2% TFA) | >2.0 | 12 | Optimized Method: Good resolution and peak shape.[10] |
| Chiralpak® IG-3 | 98:2 | 0.9 | 25 | Poor resolution, excessive run time.[10] |
Based on such screening data, the Chiralpak® IC-3 column provides the most effective separation.
Experimental Protocol: Chiral HPLC Enantiomeric Purity Method
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV/DAD detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IC-3, 4.6 x 250 mm, 3 µm |
| Mobile Phase | n-Hexane: Isopropyl Alcohol (95:5 v/v) with 0.2% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Diluent Preparation: Use the mobile phase as the diluent.
-
Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in the diluent.
-
Resolution Standard: Prepare a solution of the racemic mixture (if available) or a sample spiked with a small amount of the undesired enantiomer to confirm peak identification and system resolution.
-
Validation: The method must be validated according to ICH Q2(R2) guidelines.[13] This includes demonstrating specificity (baseline resolution), determining the Limit of Quantification (LOQ) for the undesired enantiomer, and assessing precision and accuracy at the LOQ level.[14][15][16]
Comparative Analysis with Orthogonal Techniques
While HPLC is the primary tool, it's valuable to understand where other techniques fit.
-
Gas Chromatography (GC): GC separates volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis is not feasible. It would require derivatization of the hydroxyl group (e.g., silylation) to increase volatility.[3][17] This adds complexity and a potential source of analytical error. Furthermore, the thermal lability of the Boc group poses a risk of on-column degradation.
-
Supercritical Fluid Chromatography (SFC): For chiral separations, SFC is a powerful alternative to normal-phase HPLC.[18] It uses supercritical CO₂ as the main mobile phase, which dramatically reduces organic solvent consumption and allows for higher flow rates, leading to analysis times that are often 3-5 times faster than HPLC.[10][17][18]
Method Selection Guide: A Comparative Summary
| Parameter | RP-HPLC (Achiral) | Chiral HPLC (Normal Phase) | Gas Chromatography (GC) | Chiral SFC |
| Primary Purpose | Chemical Purity, Impurity Profile | Enantiomeric Purity | Volatile Impurities | Enantiomeric Purity |
| Selectivity | Based on hydrophobicity | Based on stereochemistry | Based on boiling point/volatility | Based on stereochemistry |
| Speed | Moderate (15-30 min) | Moderate to Slow (10-30 min) | Fast (<15 min) | Very Fast (2-8 min) |
| Solvent Consumption | Moderate (Aqueous/Organic) | High (Organic) | Minimal (Gas) | Low (Mainly CO₂) |
| Sample Prep | Simple dissolution | Simple dissolution | Complex (Derivatization often needed) | Simple dissolution |
| Key Limitation | Cannot separate enantiomers | High organic solvent use | Not suitable for non-volatile/thermal labile compounds | Requires specialized instrumentation |
Decision Tree for Method Selection
Sources
- 1. skpharmteco.com [skpharmteco.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. usp.org [usp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. propharmagroup.com [propharmagroup.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Characterizing Click Reaction Products: A Comparative Analysis of NMR and Mass Spectrometry
For researchers in drug discovery, chemical biology, and materials science, "click chemistry" represents a paradigm of efficiency and reliability.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent click reaction, offers a straightforward path to creating complex molecular architectures through the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3] However, the elegance of the synthesis must be matched by rigorous analytical validation.[4] An unconfirmed structure or an impure compound can derail subsequent experiments, leading to wasted resources and misinterpreted data.
This guide provides an in-depth comparison of the two cornerstone analytical techniques for characterizing click reaction products: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). As a senior application scientist, my goal is not merely to list protocols but to illuminate the why behind the how—explaining the causal links between experimental choices and the quality of data obtained. We will explore how these powerful techniques, when used appropriately, form a self-validating system for confirming the identity, purity, and structure of your target molecules.
Part 1: NMR Spectroscopy - The Definitive Structural Arbiter
NMR spectroscopy is the gold standard for unambiguous structure elucidation in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of covalent bonds and stereochemistry. For click reaction products, NMR is indispensable for verifying that the desired triazole ring has formed and for identifying the specific regioisomer.
The Causality Behind NMR Analysis
The formation of the 1,2,3-triazole ring during a CuAAC reaction induces significant and predictable changes in the electronic environment of nearby nuclei. By monitoring the disappearance of reactant signals and the appearance of characteristic product signals, we can unequivocally confirm the reaction's success.
Key Diagnostic Signals for 1,4-Disubstituted 1,2,3-Triazoles:
-
¹H NMR: The most telling piece of evidence is the appearance of a new singlet in the downfield region of the spectrum, typically between 7.5 and 8.8 ppm .[5][6][7] This signal corresponds to the C5-proton of the newly formed triazole ring. Its integration value, relative to other protons in the molecule, provides initial confirmation of the structure. Concurrently, the signal for the terminal alkyne's acetylenic proton (usually around 2-3 ppm) should disappear completely.[5]
-
¹³C NMR: The formation of the triazole ring is confirmed by the appearance of two new carbon signals corresponding to the C4 and C5 atoms of the aromatic ring. These typically appear in the range of 120-150 ppm . Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the triazole proton directly with its attached carbon, providing irrefutable proof of the structure.
Quantitative NMR (qNMR) for Purity and Yield Determination
Beyond qualitative confirmation, NMR can be a powerful quantitative tool.[8][9] By adding a certified internal standard of known concentration to the NMR sample, one can accurately determine the concentration, and thus the yield and purity, of the product without requiring an isolated reference standard of the product itself.[10][11] This is particularly valuable in high-throughput screening and early-stage drug development where material is scarce.[8]
Experimental Protocol: NMR Analysis of a Click Reaction Product
This protocol outlines a self-validating workflow for obtaining high-quality NMR data.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture or use the purified product (~5-10 mg).
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key product signals.[12][13][14][15]
-
For qNMR, add a precisely weighed amount of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with at least one signal that is well-resolved from all other signals in the mixture.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. To ensure quantitative accuracy, the relaxation delay (d1) must be set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 30 seconds is generally a safe starting point for qNMR.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC to confirm proton-proton and proton-carbon connectivities, respectively.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic triazole proton singlet (7.5-8.8 ppm).[5]
-
Confirm the disappearance of the terminal alkyne proton signal.
-
Integrate the product signals relative to the internal standard (for qNMR) or other known protons in the molecule to determine yield and purity.
-
NMR Workflow Diagram
Caption: Workflow for NMR characterization of click products.
Part 2: Mass Spectrometry - Rapid, Sensitive Confirmation
Mass spectrometry is a powerhouse for confirming the molecular weight of a target molecule with exceptional sensitivity and speed.[16] For click reactions, it serves as a rapid first-pass analysis to verify that the azide and alkyne components have indeed combined.
The Causality Behind MS Analysis
MS measures the mass-to-charge ratio (m/z) of ionized molecules. A successful click reaction will produce a new molecule with a molecular weight equal to the sum of the starting azide and alkyne. Detecting an ion corresponding to this new mass is strong evidence for a successful reaction.
Key Diagnostic Information:
-
Low-Resolution MS (e.g., Single Quadrupole): This is excellent for quickly monitoring reaction progress. The appearance of the expected molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and the disappearance of starting material ions confirm product formation.[17]
-
High-Resolution MS (HRMS) (e.g., TOF, Orbitrap): HRMS provides a highly accurate mass measurement, typically to within 5 ppm.[18][19] This precision allows for the determination of the elemental formula of the product, providing a very high degree of confidence in its identity and ruling out isobaric impurities.
-
Tandem MS (MS/MS): In this technique, the molecular ion of the click product is isolated and fragmented.[20] The resulting fragmentation pattern is a structural fingerprint. The stable 1,2,3-triazole ring often remains intact or dictates specific fragmentation pathways, which can be used to confirm the structure.[21][22]
Experimental Protocol: Mass Spectrometry Analysis of a Click Reaction Product
This protocol ensures reliable and accurate mass determination.
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of ~1 mg/mL.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Proper sample preparation is crucial to avoid ion suppression and ensure good signal.[23]
-
-
Data Acquisition:
-
Choose an appropriate ionization method. Electrospray Ionization (ESI) is common for most click products, while Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for larger molecules or polymers.
-
Acquire a full scan spectrum in positive ion mode to identify the [M+H]⁺ and other adducts.
-
If using HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
(Optional but Recommended) Perform an MS/MS experiment on the parent ion of interest to obtain structural information from its fragmentation pattern.
-
-
Data Analysis:
-
Identify the peak corresponding to the expected m/z of the product.
-
For HRMS data, use the measured accurate mass to calculate the elemental formula and compare it to the theoretical formula. The mass error should be less than 5 ppm.
-
Analyze the MS/MS fragmentation pattern to confirm structural motifs.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for MS characterization of click products.
Part 3: Comparative Guide - Choosing the Right Tool
NMR and Mass Spectrometry are not competing techniques; they are highly complementary. While MS provides a rapid and sensitive confirmation of molecular weight, NMR delivers the definitive structural proof.
Head-to-Head Comparison
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Covalent structure, stereochemistry, connectivity | Molecular weight, elemental formula |
| Sensitivity | Lower (µg-mg range) | Higher (pg-ng range) |
| Sample Purity | Can analyze complex mixtures; provides purity info | Purer samples preferred; susceptible to ion suppression |
| Isomer Discrimination | Excellent; distinguishes regioisomers and stereoisomers | Poor; cannot distinguish most isomers without MS/MS |
| Quantitative Capability | Excellent with internal standard (qNMR)[9] | Good with internal standard (MRM), but matrix effects can be a challenge[24][25] |
| Throughput | Lower (minutes to hours per sample) | Higher (seconds to minutes per sample) |
| Cost (Instrument) | High | Varies from moderate (single quad) to very high (Orbitrap) |
Decision-Making Flowchart: Which Technique Should I Use?
The choice of technique depends on the specific question you need to answer. This flowchart provides a logical path for making that decision.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. resolvemass.ca [resolvemass.ca]
- 20. agilent.com [agilent.com]
- 21. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyne Linkers in Bioconjugation: Spotlight on 1-Boc-3-ethynyl-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and chemical biology, the precise and stable linkage of molecular components is paramount. Alkyne linkers, as key players in bioorthogonal "click chemistry," offer a powerful toolkit for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), PROTACs, and fluorescently labeled probes. The choice of alkyne linker is a critical design parameter, profoundly influencing reaction kinetics, stability, solubility, and the overall performance of the final bioconjugate.
This guide provides an in-depth comparison of 1-Boc-3-ethynyl-3-hydroxypiperidine, a novel linker bearing a rigid, trifunctional scaffold, with other widely used alkyne linkers. We will delve into the structural nuances, reactivity profiles, and practical considerations for terminal alkynes and their strained cyclooctyne counterparts, offering a data-driven framework to inform your selection process.
The Central Role of the Alkyne: A Tale of Two Chemistries
The utility of alkyne linkers is primarily realized through the azide-alkyne cycloaddition, a highly efficient and specific reaction that forms a stable triazole linkage. This reaction is broadly categorized into two methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This classic "click" reaction utilizes a terminal alkyne and an azide in the presence of a copper(I) catalyst.[1][2] It is characterized by excellent yields and specificity.[2] The reaction is typically fast and reliable for a wide range of applications.[1][2]
-
SPAAC: To circumvent the potential cytotoxicity of copper catalysts in living systems, strained cyclooctynes such as DBCO and BCN were developed.[3] The inherent ring strain in these molecules allows them to react spontaneously with azides without the need for a catalyst.[3]
Caption: Comparison of CuAAC and SPAAC reaction schemes.
A Novel Scaffold: this compound
This compound presents a unique combination of structural features that distinguish it from simple linear alkyne linkers. While direct experimental data on its performance as a bioconjugation linker is limited in the current literature, we can infer its potential properties based on its constituent parts.
The synthesis of the parent compound, 1-Boc-3-hydroxypiperidine, is well-established, often starting from 3-hydroxypyridine or involving the enantioselective reduction of N-Boc-3-piperidone.[4][5][6] The introduction of the ethynyl group at the 3-position, likely via the addition of an acetylide to the corresponding ketone, transforms this pharmaceutical intermediate into a trifunctional linker.
Caption: Structures and key features of the compared alkyne linkers.
Hypothesized Advantages and Considerations:
-
Rigid Scaffold: The piperidine ring introduces conformational rigidity, which can be advantageous in controlling the spatial orientation of the conjugated payload relative to the carrier molecule. This can be particularly relevant in ADC design, where the linker's geometry can impact antigen binding and payload delivery.
-
Trifunctionality: This linker offers three points of potential modification: the alkyne for conjugation, the hydroxyl group for attaching other moieties or modulating solubility, and the Boc-protected amine which, after deprotection, provides another handle for further functionalization.
-
Steric Hindrance: The bulky piperidine ring adjacent to the alkyne could introduce steric hindrance, potentially slowing down the CuAAC reaction compared to less hindered terminal alkynes like simple propargyl ethers.[7] However, this same steric bulk might also offer a protective effect, potentially enhancing the stability of the resulting conjugate.
-
Reactivity: As a terminal alkyne, it will require a copper catalyst for the cycloaddition reaction. Its reactivity is expected to be comparable to other propargyl alcohols. Studies on propargyl alcohol in CuAAC reactions show it to be highly reactive.[8]
The Workhorses of SPAAC: DBCO and BCN Linkers
Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) are two of the most popular strained alkynes for copper-free click chemistry.
DBCO (Dibenzocyclooctyne): The Speed Demon
DBCO is renowned for its exceptionally fast reaction kinetics in SPAAC, making it a linker of choice for applications requiring rapid conjugation, especially at low concentrations.
-
High Reactivity: The significant ring strain in DBCO leads to very high reaction rates with azides.
-
Hydrophobicity: The dibenzo-fused ring system imparts considerable hydrophobicity, which can sometimes lead to aggregation issues with the resulting bioconjugates.
-
Stability: While generally stable, DBCO can exhibit instability in the presence of reducing agents like TCEP and endogenous thiols such as glutathione.[1]
BCN (Bicyclo[6.1.0]nonyne): The Balanced Performer
BCN offers a good balance of reactivity and improved physicochemical properties compared to DBCO.
-
Good Reactivity: While generally slower than DBCO, BCN still exhibits excellent reaction kinetics for most SPAAC applications.
-
Improved Solubility: BCN is more hydrophilic than DBCO, which can be advantageous in maintaining the solubility of the final bioconjugate.
-
Stability: BCN is known to be susceptible to degradation under highly acidic conditions. It has also shown some instability in the presence of the reducing agent TCEP and can undergo side reactions with free thiols.
Quantitative Comparison of Alkyne Linkers
| Feature | This compound (Inferred) | Simple Propargyl Ethers/Alcohols | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Reaction Type | CuAAC | CuAAC | SPAAC | SPAAC |
| Catalyst Required | Yes (Copper I) | Yes (Copper I) | No | No |
| Relative Reactivity | Moderate to High | High[1] | Very High | High |
| **Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) ** | N/A (Estimated similar to propargyl alcohol) | ~0.1 - 1 (highly dependent on conditions) | ~0.24 | ~0.07 |
| Stability to Reducing Agents (e.g., TCEP) | Expected to be stable | Stable | Can be unstable[1] | Can be unstable |
| Stability to Thiols (e.g., Glutathione) | Expected to be stable | Stable | Prone to side reactions | More stable than DBCO[1] |
| Relative Hydrophilicity | Moderate | Low to Moderate | Low | Moderate |
| Steric Hindrance | Moderate to High | Low | High | Moderate |
| Key Advantage | Rigid, trifunctional scaffold | Readily available, cost-effective | Extremely fast kinetics | Good balance of reactivity and solubility |
| Key Disadvantage | Potential steric hindrance, lack of direct data | Requires copper catalyst | Hydrophobic, potential instability | Slower than DBCO, acid sensitivity |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using a Terminal Alkyne Linker
This protocol describes a general method for conjugating a terminal alkyne-functionalized molecule (e.g., a derivative of this compound) to an azide-containing protein.
Materials:
-
Alkyne-functionalized molecule (10 mM stock in DMSO)
-
Azide-functionalized protein (1-10 mg/mL in PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 1 µL of 50 mM CuSO₄ and 1 µL of 50 mM THPTA. Mix well. This ligand stabilizes the Cu(I) oxidation state.
-
Protein-Alkyne Incubation: To your azide-functionalized protein solution, add the alkyne-functionalized molecule to achieve a 10-20 fold molar excess. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein-alkyne mixture. Immediately after, add freshly prepared sodium ascorbate to a final concentration of 1-5 mM. The total reaction volume should be adjusted with PBS.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the excess reagents and purify the conjugated protein using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine the degree of labeling.
Protocol 2: General Procedure for SPAAC using a Strained Alkyne Linker (DBCO)
This protocol outlines a general method for conjugating a DBCO-functionalized molecule to an azide-containing protein.
Materials:
-
DBCO-functionalized molecule (10 mM stock in DMSO)
-
Azide-functionalized protein (1-10 mg/mL in PBS, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Combine Reactants: To the azide-functionalized protein solution, add the DBCO-functionalized molecule to achieve a 3-10 fold molar excess. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations.
-
Purification: Purify the conjugated protein using size-exclusion chromatography or dialysis to remove unreacted DBCO-linker.
-
Characterization: Analyze the final conjugate using appropriate methods such as UV-Vis spectroscopy (if the linker is chromophoric), SDS-PAGE, and mass spectrometry.
Caption: A decision-making workflow for selecting an appropriate alkyne linker.
Conclusion
The selection of an alkyne linker is a critical decision in the design of bioconjugates, with a direct impact on the success of the final construct. While strained alkynes like DBCO and BCN offer the significant advantage of copper-free conjugation with rapid kinetics, terminal alkynes remain a robust and cost-effective option for a vast array of applications where the use of a copper catalyst is not prohibitive.
This compound emerges as a promising, albeit under-investigated, candidate for applications demanding a rigid and multifunctional linker. Its unique piperidine scaffold offers the potential for precise spatial control of conjugated payloads, a feature of growing importance in the rational design of sophisticated therapeutics like ADCs. Further experimental validation of its reactivity and stability is warranted to fully elucidate its position within the expanding toolkit of bioconjugation chemistry. Researchers are encouraged to consider the trade-offs between reactivity, stability, steric effects, and the specific demands of their biological system when choosing the optimal alkyne linker for their needs.
References
-
Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. (2020). PubMed. Retrieved January 18, 2026, from [Link]
-
Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. (2009). American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (2013). PMC. Retrieved January 18, 2026, from [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2023). MDPI. Retrieved January 18, 2026, from [Link]
- Synthesis method for N-Boc-3-piperidone. (2013). Google Patents.
- (S)-1-Boc-3-hydroxypiperidine synthesis method. (2016). Google Patents.
- Method for synthesizing 1-BOC-3-piperidone. (2013). Google Patents.
-
Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024). The Journal of Physical Chemistry C - ACS Publications. Retrieved January 18, 2026, from [Link]
-
Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024). PubMed. Retrieved January 18, 2026, from [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1-Boc-3-hydroxypiperidine. (n.d.). Qiyan. Retrieved January 18, 2026, from [Link]
- Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. (2016). Google Patents.
-
Steric effects. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
1-Boc-3-hydroxypiperidine. (n.d.). Xinzepharm. Retrieved January 18, 2026, from [Link]
- Process for the production of substituted 3-hydroxypiperidines. (2000). Google Patents.
-
Oxidation-Induced “One-Pot” Click Chemistry. (2014). PMC. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine | MDPI [mdpi.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Terminal Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the landscape of bioconjugation and drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry."[1][2] Its unparalleled efficiency and bioorthogonality have revolutionized the way scientists assemble complex molecular architectures.[3][4] At the heart of this powerful reaction lies the terminal alkyne, a seemingly simple functional group whose reactivity can be subtly yet significantly modulated. This guide provides an in-depth comparison of terminal alkyne reactivity in CuAAC reactions, supported by experimental insights and data, to empower researchers in making informed decisions for their synthetic strategies.
The Crucial Role of the Alkyne: More Than a Passive Partner
The CuAAC reaction, while often colloquially referred to as a "click" reaction, is a mechanistically intricate process.[3][5] The formation of the copper(I) acetylide intermediate is a critical, often rate-determining, step.[6][7] Consequently, the structural and electronic properties of the terminal alkyne play a pivotal role in dictating the overall reaction kinetics. Understanding these nuances is key to optimizing reaction conditions, particularly in demanding applications such as bioconjugation where low reactant concentrations and mild conditions are paramount.[8]
Key Factors Influencing Terminal Alkyne Reactivity
The reactivity of a terminal alkyne in a CuAAC reaction is primarily governed by two key factors: electronic effects and steric hindrance.
Electronic Effects: The Driving Force of Reactivity
The acidity of the terminal alkyne's C-H bond is a major determinant of its reactivity.[6] Electron-withdrawing groups (EWGs) adjacent to the alkyne moiety increase the acidity of this proton, facilitating its removal and the subsequent formation of the copper acetylide intermediate.[6][9] This generally leads to an accelerated reaction rate.
Conversely, electron-donating groups (EDGs) can decrease the acidity of the alkyne proton, potentially slowing down the reaction. However, studies have shown that for many common alkynes, especially when using highly efficient accelerating ligands, the differences in reactivity can be modest.[8]
A Spectrum of Reactivity:
-
Highly Activated Alkynes: Propiolamides and methyl propiolate are examples of alkynes bearing strong EWGs. They are among the most reactive substrates for CuAAC.[6][8] This enhanced reactivity makes them ideal for situations requiring very fast kinetics or when using low concentrations of reactants. However, their high electrophilicity can also make them susceptible to side reactions, such as Michael addition, particularly with nucleophilic functional groups present in biological samples.[8][10]
-
Moderately Activated Alkynes: Phenylacetylene and its derivatives with electron-withdrawing substituents exhibit good reactivity. The reactivity of para-substituted phenylacetylenes has been shown to increase as the substituent becomes more electron-withdrawing.[6]
-
Standard Alkynes: Propargyl derivatives (e.g., propargyl alcohol, propargyl ethers, and amides) are widely used due to their excellent balance of reactivity, stability, and ease of incorporation into various molecules.[8] They represent a robust and reliable choice for a broad range of applications.
-
Less Reactive Alkynes: Aliphatic alkynes are generally less reactive than their aromatic or electron-poor counterparts.[11]
Steric Hindrance: A Physical Barrier to Reaction
The accessibility of the alkyne's triple bond to the copper catalyst is another critical factor. Bulky substituents near the alkyne can sterically hinder the approach of the catalyst and the azide, thereby slowing down the reaction rate.[12][13] This effect is particularly pronounced with sterically demanding azides.[12] When designing synthetic routes, it is crucial to consider the steric environment around both the alkyne and the azide to ensure efficient coupling. In cases of significant steric hindrance, increasing the reaction temperature or using more active catalyst systems, such as those with N-heterocyclic carbene (NHC) ligands, may be necessary to achieve reasonable reaction times.[1][13]
Comparative Reactivity of Common Terminal Alkynes
The following table summarizes the relative reactivity of various terminal alkynes in CuAAC reactions based on published data and general trends. The reaction times are indicative and can vary significantly based on the specific azide, catalyst system (including ligands), solvent, and temperature.
| Alkyne Category | Example Substrate | Substituent Effect | Relative Reactivity | Potential Issues |
| Highly Activated | Methyl propiolate | Strong EWG (-CO₂Me) | Very High | Susceptible to Michael addition |
| Propiolamides | Strong EWG (-CONH₂) | Very High | Susceptible to Michael addition[8] | |
| Activated | p-Nitrophenylacetylene | EWG (-NO₂) | High | - |
| Standard | Phenylacetylene | Aromatic | Moderate-High | - |
| Propargyl alcohol/ether/amine | Aliphatic with heteroatom | Moderate | - | |
| Less Activated | Aliphatic alkynes (e.g., 1-hexyne) | EDG (alkyl) | Low-Moderate | Slower reaction rates[11] |
| Sterically Hindered | Tertiary propargyl carbamates | Bulky group | Low | Prone to copper-induced fragmentation[8] |
Visualizing the CuAAC Reaction
To better understand the process, the following diagrams illustrate the CuAAC catalytic cycle and a general workflow for comparing alkyne reactivity.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for comparing alkyne reactivity in CuAAC reactions.
Experimental Protocol: A Comparative Kinetic Study of Alkyne Reactivity
This protocol outlines a method for comparing the reactivity of different terminal alkynes in a CuAAC reaction using a fluorogenic azide for easy monitoring.
Materials:
-
Terminal alkynes to be tested (e.g., Phenylacetylene, Propargyl alcohol, Methyl propiolate)
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader with fluorescence detection (Excitation/Emission suitable for the fluorogenic azide)
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each terminal alkyne in DMSO.
-
Prepare a 1 mM stock solution of the fluorogenic azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup (in a 96-well plate):
-
For each alkyne to be tested, add the following to a well:
-
PBS (pH 7.4) to a final volume of 200 µL.
-
10 µL of the 1 mM fluorogenic azide stock solution (final concentration: 50 µM).
-
10 µL of the 10 mM alkyne stock solution (final concentration: 500 µM).
-
-
Prepare a catalyst premix by combining the CuSO₄ solution and THPTA solution in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA).
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 2.5 mM) followed by 2 µL of the catalyst premix (final concentration: 100 µM Cu(II) and 500 µM THPTA).
-
-
Data Acquisition:
-
Immediately place the 96-well plate in a microplate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic triazole product (e.g., Ex/Em ~400/480 nm for coumarin-based probes).[14]
-
Record data points at regular intervals (e.g., every 1-2 minutes) for a duration sufficient for the reactions to approach completion.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each alkyne.
-
The initial slope of the curve is proportional to the initial reaction rate.
-
Alternatively, determine the time required to reach 50% or 90% of the maximum fluorescence for each reaction.
-
Compare the kinetic profiles to rank the reactivity of the tested alkynes under these specific conditions.
-
Causality Behind Experimental Choices:
-
Fluorogenic Azide: This allows for continuous, real-time monitoring of the reaction progress without the need for chromatographic analysis, simplifying the kinetic study.[14]
-
THPTA Ligand: This water-soluble ligand accelerates the CuAAC reaction and protects the Cu(I) catalyst from oxidation and disproportionation, which is crucial for reproducible kinetics, especially in biological buffers.[14][15]
-
Sodium Ascorbate: This reducing agent generates the active Cu(I) catalyst in situ from the more stable Cu(II) salt and helps to prevent oxidative side reactions.[5][15]
-
Reactant Concentrations: The azide is used as the limiting reagent to ensure that the observed fluorescence is directly proportional to the extent of the reaction. A slight excess of the alkyne is used.
Conclusion
The choice of terminal alkyne in a CuAAC reaction is a critical parameter that can significantly influence the outcome of a synthetic strategy. While electron-withdrawing groups generally enhance reactivity, the stability of the alkyne and the potential for side reactions must also be considered. For most applications, standard propargyl derivatives offer a reliable and efficient option, especially when paired with an appropriate accelerating ligand. By understanding the interplay of electronic and steric factors, researchers can strategically select the optimal alkyne to achieve their desired molecular constructs with high efficiency and precision.
References
-
Jewett, J. C., & Bertozzi, C. R. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Chemical Biology, 5(3), 253-256. [Link]
-
Li, Y., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1647. [Link]
-
Vandekerckhove, S., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 11(2), 487-495. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Amato, D. N., & Amato, D. V. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4481-4537. [Link]
-
García-Calvo, J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5346-5356. [Link]
-
Nicolás, I., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1948-1960. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
ResearchGate. (n.d.). Reported fast-reacting alkynes in CuAAC. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
ResearchGate. (2025). Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. [Link]
-
MDPI. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
-
Michigan State University. (n.d.). Alkyne Reactivity. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. interchim.fr [interchim.fr]
A Senior Application Scientist’s Guide to Assessing the Rigidity of Heterocyclic Linkers in Drug Candidates
Introduction: The Critical Role of Linker Rigidity in Modern Drug Design
In the intricate dance of drug-target interactions, the linker region of a molecule—often a heterocyclic scaffold—is far more than a simple spacer. It is a critical determinant of a drug candidate's success, profoundly influencing its potency, selectivity, and pharmacokinetic properties. The conformational rigidity or flexibility of this linker dictates the precise orientation of pharmacophoric elements, the entropic cost of binding, and the ability to form stable and effective interactions with a biological target.[1][2][3] An overly flexible linker can lead to a significant loss of binding affinity due to high entropic penalties upon binding, while an excessively rigid linker may prevent the molecule from adopting the optimal conformation required for target engagement.[2][4]
This guide provides a comparative analysis of the state-of-the-art computational and experimental methodologies used to assess the rigidity of heterocyclic linkers. We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for integrating these techniques into a robust drug discovery workflow. Our focus is on creating a self-validating system where computational predictions are synergistically confirmed by empirical data, embodying the principles of scientific integrity and trustworthiness.
Understanding Heterocyclic Linkers: A Spectrum of Rigidity
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, offering a rich diversity of structural and electronic properties.[5][6][7] When employed as linkers, they can be broadly classified based on their inherent conformational properties.
-
Highly Rigid Linkers: These often feature fused ring systems, aromatic heterocycles, or spirocyclic junctions. They severely restrict bond rotation, pre-organizing the molecule into a specific conformation.
-
Semi-Rigid Linkers: Saturated six-membered rings like piperazine and piperidine are classic examples.[8] They exist in well-defined chair or boat conformations but allow for ring-flipping and substituent reorientation, offering a balance between conformational restriction and adaptability.
-
Flexible Linkers: While less common for imparting specific vectorality, acyclic linkers containing heteroatoms or highly substituted, flexible heterocyclic rings fall into this category.
The choice of linker is a strategic decision. A rigidification strategy, for instance, can enhance selectivity by designing a molecule that fits the active conformation of the target kinase but is not tolerated by the flexible conformations of other kinases.[4]
Part 1: Computational Assessment of Linker Rigidity
Computational methods provide the first-pass assessment of linker rigidity, offering rapid, cost-effective insights into conformational preferences and the energy landscape of a molecule before synthesis is even considered.
Torsional Profile Scanning (Quantum Mechanics)
Expertise & Causality: The most fundamental measure of rigidity around a bond is its rotational energy barrier. Torsional scanning using Quantum Mechanics (QM), particularly Density Functional Theory (DFT), provides a highly accurate prediction of the energy cost associated with rotating a specific dihedral angle.[9][10][11] This ab initio method is grounded in first principles, calculating the electron distribution to determine the energies of different conformers, thus offering a gold-standard theoretical assessment.[11]
-
Structure Preparation: Build the heterocyclic fragment of interest in a molecular modeling program. Ensure the initial geometry is reasonable (e.g., minimized with a molecular mechanics force field).
-
Dihedral Definition: Define the rotatable bond (the dihedral angle) that is central to the linker's flexibility.
-
Scan Setup: Configure a "relaxed" or "rigid" potential energy surface (PES) scan.[12] A relaxed scan, which re-optimizes the rest of the molecule's geometry at each step, is generally preferred as it is more physically realistic.
-
Scan Range: Typically from 0° to 360°.
-
Step Size: A 10° or 15° increment is usually sufficient to map the energy profile.
-
-
Calculation Level: Specify the level of theory and basis set. A common and reliable choice for drug-like molecules is the B3LYP functional with a 6-31G* basis set.[10]
-
Execution & Analysis: Run the calculation. The output will be a series of energies corresponding to each dihedral angle. Plotting energy versus dihedral angle reveals the rotational energy barrier (the difference between the highest and lowest energy points), the location of energy minima (preferred conformations), and the overall steepness of the energy wells (a proxy for rigidity).
Molecular Dynamics (MD) Simulations
Expertise & Causality: While torsional scans probe a single bond, MD simulations assess the dynamic flexibility of the entire molecule in a simulated physiological environment (e.g., in explicit solvent).[13][14] By simulating the movement of atoms over time, MD provides a rich, time-resolved view of the conformational space a linker explores, revealing not just preferred shapes but also the kinetics of interconversion between them.[15][16][17]
-
System Preparation: Place the drug candidate in a simulation box filled with an explicit solvent model (e.g., TIP3P water) and counter-ions to neutralize the system.
-
Force Field Assignment: Assign a suitable molecular mechanics force field (e.g., AMBER, CHARMM) to describe the inter- and intramolecular forces.
-
Minimization & Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the solute.
-
Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.
-
-
Production Run: Run the production simulation (typically for 50-200 nanoseconds) without restraints in the NPT ensemble. Save the atomic coordinates at regular intervals (e.g., every 100 picoseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to quantify flexibility. Key metrics include:
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each atom around its average position, highlighting flexible regions of the linker.[15]
-
Dihedral Angle Distribution: Plot histograms of key dihedral angles over time to see the range of motion and preferred angles.
-
End-to-End Distance: For non-cyclic linkers, this measures the distance between the two connection points over time.
-
Caption: Computational workflow for assessing linker rigidity.
Part 2: Experimental Validation of Linker Conformation
While computational methods are predictive, experimental techniques provide the definitive evidence of a linker's behavior. They serve to validate computational models and reveal the influence of the real-world environment (crystal packing forces or solution effects) on conformation.
X-ray Crystallography
Expertise & Causality: X-ray crystallography is the ultimate tool for determining a molecule's three-dimensional structure at atomic resolution.[18][19] When a drug candidate is co-crystallized with its target protein, this technique provides a high-fidelity static snapshot of the linker's "bound" conformation.[20] This is invaluable for structure-based drug design, as it confirms the precise orientation and interactions of the linker within the binding site. The conformation observed can then be compared to the lowest energy states predicted by QM calculations.
-
Sample Preparation: Obtain high-purity protein and the synthesized drug candidate.
-
Crystallization Screening: Mix the protein and ligand and screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals. This is often a bottleneck in the process.[21][22]
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the resulting diffraction pattern.[20]
-
Structure Solution & Refinement:
-
Process the diffraction data to determine unit cell dimensions and space group.
-
Solve the "phase problem" using methods like molecular replacement if a similar protein structure is known.[20]
-
Calculate an electron density map.
-
Build the atomic model of the protein-ligand complex into the electron density map.
-
-
Analysis: Once the structure is refined, precisely measure the dihedral angles of the heterocyclic linker. This provides a single, highly accurate data point for the linker's conformation in the solid state, bound to its target.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the premier technique for studying molecular conformation and dynamics in solution, closely mimicking the physiological environment.[23][24][25] Unlike crystallography, which gives a static picture, NMR provides an ensemble-averaged view of the conformations present at equilibrium.[8] Key NMR parameters like coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs) are exquisitely sensitive to molecular geometry.
-
Sample Preparation: Dissolve a pure sample of the drug candidate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
1D 1H Spectrum Acquisition: Acquire a standard high-resolution 1D proton NMR spectrum. Assign all relevant proton signals of the linker.
-
Measurement of J-Couplings: For saturated heterocycles, the magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. Measuring these couplings can help determine ring conformation (e.g., chair vs. boat) and the axial/equatorial orientation of substituents.
-
2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum. Cross-peaks in these spectra identify protons that are close in space (< 5 Å), regardless of their covalent connectivity.
-
Analysis:
-
The presence or absence of specific NOEs provides a set of distance restraints. For example, a strong NOE between protons in a 1,3-diaxial relationship is a hallmark of a chair conformation in a six-membered ring.
-
These experimental restraints can be used to validate computational models or to build a solution-state structural model.
-
Caption: Experimental workflow for validating linker conformation.
Comparative Summary of Assessment Methodologies
| Method | Type | Information Gained | Throughput | Cost | Key Advantage |
| DFT Torsional Scan | Computational | Rotational energy barriers, preferred dihedral angles | High | Low | High accuracy for intrinsic bond rigidity.[9] |
| MD Simulation | Computational | Dynamic flexibility, conformational ensemble in solution | Medium | Medium | Assesses overall molecular flexibility in a simulated environment.[14][15] |
| Database Mining | Computational | Statistically preferred conformations from experimental data | Very High | Low | Leverages vast amounts of existing structural data.[26] |
| X-ray Crystallography | Experimental | Atomic-resolution 3D structure in the solid state | Low | High | Provides the definitive "bound" conformation.[19][20] |
| NMR Spectroscopy | Experimental | Ensemble-averaged conformation and dynamics in solution | Medium | High | Gold standard for characterizing solution-state behavior.[25][27] |
Case Study: Rigidity Comparison of Piperazine vs. a Spirocyclic Linker
To illustrate these principles, consider two linkers connecting two phenyl rings: a piperazine and a spiro[3.3]heptane diamine.
| Parameter | Piperazine Linker | Spiro[3.3]heptane Linker | Rationale |
| Expected Rigidity | Semi-Rigid | Highly Rigid | Piperazine undergoes chair-chair interconversion. The spirocycle locks the substituents in a fixed spatial orientation. |
| DFT Torsional Scan | Low rotational barrier (~5-7 kcal/mol) for exocyclic bonds. | High rotational barrier (>15 kcal/mol) for exocyclic bonds. | Rotation is coupled to the energetically accessible ring flip in piperazine. The spirocycle framework is strained and resists distortion. |
| MD Simulation (RMSF) | Higher RMSF values for ring atoms. | Very low RMSF values for ring atoms. | The piperazine ring will show significant puckering and dynamic motion. The spirocyclic core will fluctuate minimally. |
| NMR (NOESY) | Shows NOEs consistent with an equilibrium of chair conformations. | Shows sharp, well-defined NOEs consistent with a single, rigid conformation. | The conformational averaging in piperazine may broaden signals or show exchange peaks, while the spirocycle gives sharp signals. |
Conclusion: An Integrated Strategy for Success
Assessing the rigidity of heterocyclic linkers is a multi-faceted challenge that requires an integrated approach. The most robust and trustworthy strategy begins with a thorough computational analysis to generate hypotheses about linker behavior. High-throughput methods like database mining and rapid torsional profiling can triage initial ideas, while more intensive MD simulations can vet the most promising candidates. These computational predictions must then be validated through targeted experiments. NMR spectroscopy provides crucial information about the linker's conformational dynamics in solution, while a co-crystal structure with the target protein offers the ultimate confirmation of the bioactive conformation.
By synergistically combining these computational and experimental tools, drug development teams can move beyond trial-and-error, making informed, data-driven decisions to design linkers with the optimal balance of rigidity and flexibility, thereby increasing the probability of developing potent, selective, and successful drug candidates.
References
- Gasteiger, J. TorsionNet: A Deep Neural Network to Rapidly Predict Small-Molecule Torsional Energy Profiles with the Accuracy of Quantum Mechanic.
- Karthikeyan, M.
- Abel, R. et al. Cyclic Peptide Linker Design and Optimization by Molecular Dynamics Simulations.
- Chu, X. et al. Molecular dynamics simulations of a selected group of linkers.
- Karthikeyan, M. et al. Comprehensive Assessment of Torsional Strain in Crystal Structures of Small Molecules and Protein–Ligand Complexes using ab Initio Calculations.
- Zhu, J. et al. Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases.
- Schärfer, C. et al. Torsion angle preferences in druglike chemical space: a comprehensive guide. PubMed.
- Cutting, B.
- Erlanson, D. A. et al. Impact of linker strain and flexibility in the design of a fragment-based inhibitor.
- Gapsys, V. et al. Unraveling the Tether: Exploring Representative Protein Linkers and Their Structural and Thermodynamical Properties. The Journal of Physical Chemistry B.
- Totrov, M. et al. Graph-convolutional neural net model of the statistical torsion profiles. ACS Fall 2023 - Posters.
- Riddell, F. G.
- Ghosh, A. et al. Computational analysis of the flexibility in the disordered linker region connecting LIM domains in cysteine–glycine-rich protein. PMC.
- Shizuka, M. et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
- Zhang, J. et al. Effects of rigidity on the selectivity of protein kinase inhibitors. PMC.
- Navale, T. S. et al. NMR Spectroscopy in Drug Discovery and Development. Labome.
- Fragai, M. et al. NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
- Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.
- Qadir, T. et al. A Review on Medicinally Important Heterocyclic Compounds. OUCI.
- Srejic, I. et al. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
- Qadir, T. et al. A Review on Medicinally Important Heterocyclic Compounds. Semantic Scholar.
- Eliel, E. L.
- Pardo, L. Conformational Analysis of Saturated Heterocyclic Six-Membered Rings.
- Bielawska, A. et al. Heterocycles in Medicinal Chemistry. PMC.
- Chemistry Stack Exchange. Calculating the Barrier Between Rotamers. Chemistry Stack Exchange.
- Moon, A. F. Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Press.
- Collins, I. et al. Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Amin, A. et al. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Open Medicinal Chemistry Journal.
- Aris, V. M. Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry.
- Moon, A. F. (PDF) Protein Crystallization: Eluding the Bottleneck of X-ray Crystallography.
- Wlodawer, A.
- Snell, E. H. et al. x Ray crystallography. PMC.
- Wikipedia. X-ray crystallography. Wikipedia.
Sources
- 1. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comprehensive Assessment of Torsional Strain in Crystal Structures of Small Molecules and Protein-Ligand Complexes using ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular dynamics reveal the essential role of linker motions in the function of cullin-RING E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational analysis of the flexibility in the disordered linker region connecting LIM domains in cysteine–glycine-rich protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 22. researchgate.net [researchgate.net]
- 23. chimia.ch [chimia.ch]
- 24. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 25. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Torsion angle preferences in druglike chemical space: a comprehensive guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Boc Deprotection using LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly revered in peptide synthesis and complex molecule construction within drug discovery. Its widespread use stems from its stability across a vast range of nucleophilic and basic conditions, juxtaposed with its clean removal under acidic environments. However, the very act of deprotection is a critical juncture that demands rigorous validation. Incomplete reactions or the formation of byproducts can compromise entire synthetic pathways. This guide provides an in-depth, objective comparison of common Boc deprotection methodologies, with a laser focus on Liquid Chromatography-Mass Spectrometry (LC-MS) as the definitive validation tool.
Here, we move beyond mere protocols, delving into the causality behind experimental choices. As Senior Application Scientists, our goal is to empower you with not just the "how," but the "why," ensuring that every protocol is a self-validating system grounded in robust scientific principles.
The Mechanism of Acidic Boc Deprotection: A Tale of Cation Stability
The universally accepted mechanism for acidic Boc deprotection hinges on the initial protonation of the carbamate's carbonyl oxygen.[1][2][3] This seemingly simple step is the key that unlocks the subsequent cleavage. Protonation enhances the leaving group ability of the tert-butoxy group, facilitating the scission of the tert-butyl-oxygen bond. This cleavage generates a stable tert-butyl cation and a transient carbamic acid intermediate.[1][3] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][2][3] The liberated amine is then protonated by the acidic medium, typically yielding an amine salt.[1]
It is crucial to recognize that the tert-butyl cation is not an innocent bystander. This electrophilic species can engage in side reactions, such as alkylating nucleophilic sites on the substrate or solvent, or deprotonating to form isobutylene gas.[1][4] In some instances, it can even polymerize to form isobutylene oligomers.[1] This necessitates careful consideration of scavengers in sensitive applications to intercept the tert-butyl cation and prevent the formation of undesirable byproducts.[4][5]
Caption: Acid-catalyzed Boc deprotection workflow.
Comparing Deprotection Reagents: A Data-Driven Decision
The choice of acidic reagent is paramount and can profoundly influence reaction efficiency, selectivity, and the purity of the final product. The most prevalent reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), each with distinct advantages and disadvantages.[3][6][7]
| Deprotection Method | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM)[8][9][10] | High efficiency, volatile (easy removal)[8] | Corrosive, potential for side reactions, environmental concerns[4][8] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate[3][8] | Cost-effective, readily available, often yields crystalline salts[3][8] | Can be less selective, potential for chlorinated byproducts, dioxane is a suspected carcinogen[3][7] |
| p-Toluenesulfonic Acid (p-TSA) | Stoichiometric amounts in acetonitrile or neat[8] | Solid (easy to handle), less corrosive, "greener" alternative[3] | Can require heat, may be slower in solution[3] |
| Phosphoric Acid (H₃PO₄) | Aqueous solution in THF | Mild, selective[3] | Slower reaction times, more complex workup[3] |
A study comparing 55% TFA in DCM versus 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides on average.[9] This was attributed to better resin swelling, which allowed for more complete deprotection.[9] In another comparison for a tetrapeptide, both 50% TFA in DCM and 4M HCl in dioxane achieved over 95% purity after 30 minutes.[11]
The Gold Standard: Validation by LC-MS
While techniques like Thin-Layer Chromatography (TLC) can offer a quick qualitative check, LC-MS provides unparalleled quantitative accuracy and structural information, making it the definitive tool for validating Boc deprotection.[10][11][12] LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, allowing for the simultaneous monitoring of starting material, the desired product, and any potential byproducts.[12][13][]
Experimental Protocol: LC-MS Monitoring of Boc Deprotection
This protocol outlines a general procedure for monitoring a Boc deprotection reaction using a standard acidic method.
1. Reaction Setup:
-
Dissolve the Boc-protected compound (1.0 equivalent) in an appropriate solvent (e.g., Dichloromethane).
-
Add the acidic reagent (e.g., Trifluoroacetic Acid to a final concentration of 25% v/v).[3]
-
Stir the reaction mixture at room temperature.
2. Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid) to stop the reaction and prepare it for LC-MS analysis.
3. LC-MS Analysis:
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).[10][]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute all components, and then return to the initial conditions to re-equilibrate the column. For example, 5% to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.[] Scan a mass range that encompasses the molecular weights of the starting material and the expected product.
4. Data Interpretation:
-
Extracted Ion Chromatograms (EICs): Generate EICs for the m/z (mass-to-charge ratio) of the protonated Boc-protected starting material ([M+H]⁺) and the protonated deprotected product ([M+H]⁺).
-
Reaction Progression: Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product over time. The reaction is considered complete when the starting material peak is no longer detectable.
-
Byproduct Analysis: Scrutinize the total ion chromatogram (TIC) and mass spectra for any unexpected peaks that may indicate the formation of byproducts, such as t-butylated species.
Caption: Workflow for LC-MS validation of Boc deprotection.
Troubleshooting Common LC-MS Issues in Deprotection Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Product Peak Detected | Reaction has not started; incorrect reaction conditions; product is not ionizing. | Verify reagent addition and concentrations; check MS settings and consider different ionization modes or additives. |
| Broad or Tailing Peaks | Column contamination; poor sample solubility; secondary interactions with the column.[15] | Flush the column; ensure the sample is fully dissolved in the mobile phase; consider a different column chemistry.[15][16] |
| Retention Time Shifts | Changes in mobile phase composition; column degradation; temperature fluctuations.[17] | Prepare fresh mobile phase; use a guard column to protect the analytical column; ensure stable column temperature.[16] |
| High Background Noise | Contaminated solvents or reagents; dirty ion source.[17][18] | Use high-purity, LC-MS grade solvents; clean the ion source regularly.[17][18] |
| Unexpected Peaks in Chromatogram | Byproducts from the reaction (e.g., t-butylation); impurities in starting material or reagents. | Analyze the mass spectrum of the unexpected peak to identify its structure; run a blank injection to rule out system contamination.[19] |
Conclusion: Ensuring Synthetic Integrity
The successful cleavage of a Boc protecting group is a critical step that underpins the success of complex synthetic endeavors. While a variety of acidic reagents can accomplish this transformation, their efficacy and the cleanliness of the reaction can vary significantly. This guide has underscored the imperative of rigorous validation and has positioned LC-MS as the unequivocal gold standard for this purpose. By providing a robust framework for comparing deprotection strategies, detailing a comprehensive LC-MS validation protocol, and offering insights into troubleshooting, we aim to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their synthetic intermediates and final products. Adherence to these principles of causality-driven experimental design and self-validating protocols will undoubtedly lead to more efficient, reliable, and successful synthetic outcomes.
References
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- ACS GCI Pharmaceutical Roundtable. (2026, January 3). Acids. Wordpress.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]
-
Chemistry Stack Exchange. (2016, June 28). Can a Boc protecting group be removed with trifluoroacetic acid?. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wordpress. Specific solvent issues with BOC deprotection. [Link]
-
ResearchGate. Boc deprotection conditions tested. [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Technology Networks. (2018, June 5). 15 Tips and Tricks for LC-MS Troubleshooting. [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
PubMed Central. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. [Link]
-
YouTube. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). [Link]
-
International Labmate. (2020, April 28). LC-MS analysis for the assessment of higher order structures of proteins. [Link]
-
Waters. Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. [Link]
-
MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
-
Scribd. BOC Deprotection 2. [Link]
-
National Institutes of Health. Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. [Link]
-
MDPI. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. [Link]
-
RSC Publishing. Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS. [Link]
-
PubMed Central. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. microsaic.com [microsaic.com]
- 15. agilent.com [agilent.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 17. zefsci.com [zefsci.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Amine Protection: Comparative Stability and Orthogonal Strategies Centered on the Boc Group
An in-depth guide to the comparative stability of the tert-butoxycarbonyl (Boc) protecting group against other common amine protecting groups, designed for researchers, scientists, and professionals in drug development.
In the intricate landscape of multi-step organic synthesis, particularly in peptide and pharmaceutical development, the strategic masking and unmasking of reactive functional groups is paramount. The amine group, with its inherent nucleophilicity, often dictates the course of a reaction, necessitating its temporary deactivation.[1][2] The choice of an amine protecting group is a critical decision that influences the entire synthetic route. An ideal protecting group must be easily installed, stable under various reaction conditions, and, most importantly, selectively removable without affecting other functionalities.[2]
This guide provides a deep comparative analysis of the tert-butoxycarbonyl (Boc) group, a cornerstone of modern synthesis, against other widely used amine protecting groups: the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc) groups. We will explore the causality behind their stability, the logic of orthogonal deprotection, and provide field-proven experimental protocols to empower chemists to make informed strategic decisions.
The Boc Group: The Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably one of the most common carbamate protecting groups for amines, prized for its broad stability and straightforward, mild removal.[1][3]
Protection and Deprotection Mechanism: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The mechanism involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride.[5]
Its removal is its defining feature: cleavage under anhydrous acidic conditions.[6] Strong acids like trifluoroacetic acid (TFA) are commonly employed.[1][7] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton.[1] The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine and carbon dioxide.[1]
Stability Profile: The key to the Boc group's utility lies in its stability. It is robust against bases, nucleophiles, and catalytic hydrogenation conditions, making it an excellent choice in a wide array of synthetic contexts.[6][8] This stability profile sets the stage for orthogonal strategies when paired with other protecting groups.
Orthogonal Counterparts to Boc: A Comparative Analysis
Orthogonality is the ability to deprotect one group selectively in the presence of others by using distinct and non-interfering reaction conditions.[9][10] The Boc group's acid lability is the foundation of its orthogonality with Cbz, Fmoc, and Troc groups.
The Cbz (Z) Group: The Hydrogenolysis-Labile Classic
Introduced by Bergmann and Zervas, the Carboxybenzyl (Cbz or Z) group was a foundational development in peptide synthesis.[11]
-
Comparative Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ over Pd/C).[12][13] This condition leaves the Boc group completely intact. While Cbz can also be cleaved by strong acids like HBr in acetic acid, it is generally stable to the milder acidic conditions (like TFA in CH₂Cl₂) used for Boc removal, establishing a strong orthogonal relationship.[11][12][13]
-
Stability: The Cbz group is stable to mildly acidic and basic conditions, allowing for flexibility in synthesis.[11] Its key liability is towards catalytic hydrogenation.[1]
The Fmoc Group: The Base-Labile Standard
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis (SPPS) due to its unique cleavage condition.[14][]
-
Comparative Deprotection: The Fmoc group is exceptionally labile to bases.[14] Its deprotection proceeds via an E1cB-type elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring system by a mild base, typically a 20% solution of piperidine in DMF.[16][17] These conditions are completely orthogonal to the acidic deprotection of Boc groups.[10][16]
-
Stability: The Fmoc group is very stable towards acids, allowing for the selective removal of Boc groups with reagents like TFA without affecting the Fmoc protection.[14][16] It can, however, be cleaved under some hydrogenolysis conditions, making it only quasi-orthogonal with the Cbz group.[12][16]
The Troc Group: The Reductively-Cleaved Specialist
The 2,2,2-Trichloroethoxycarbonyl (Troc) group offers a unique chemoselective deprotection pathway.
-
Comparative Deprotection: The Troc group is removed under reductive conditions, most commonly with zinc dust in acetic acid or THF/H₂O.[18][19][20] The mechanism involves a single electron reduction that triggers a β-elimination, releasing the free amine, carbon dioxide, and 1,1-dichloroethylene.[18][19] These conditions are orthogonal to the acid-labile Boc group.
-
Stability: The Troc group is stable under strongly acidic and nucleophilic conditions, making it a valuable alternative when other protecting groups are unsuitable.[18][19]
Data Presentation: At-a-Glance Stability Comparison
To assist in strategic planning, the following table summarizes the stability of each protecting group under common deprotection conditions.
| Protecting Group | Deprotection Condition | Boc Stability | Cbz Stability | Fmoc Stability | Troc Stability |
| Boc | Strong Acid (e.g., TFA, HCl)[1] | Labile | Stable[12] | Stable[14][16] | Stable[18] |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[13] | Stable[8] | Labile | Quasi-Labile[16] | Stable |
| Fmoc | Base (e.g., 20% Piperidine/DMF)[14] | Stable[6] | Stable[12] | Labile | Stable |
| Troc | Reduction (e.g., Zn/AcOH)[18][19] | Stable[8] | Stable | Stable | Labile |
Visualization of Orthogonal Strategies
Understanding the workflow of selective deprotection is crucial for designing complex synthetic routes.
Caption: Workflow for sequential, orthogonal deprotection.
Experimental Protocols: Validated Methodologies
The following protocols are self-validating systems for achieving selective deprotection, grounded in established chemical principles.
Protocol 1: Selective Deprotection of Boc in the Presence of Cbz
This procedure leverages the high acid lability of the Boc group while the Cbz group remains unaffected.[21]
Rationale: Trifluoroacetic acid is a strong, volatile acid that efficiently cleaves the Boc group via an E1 mechanism. Under these anhydrous and relatively mild temperature conditions, the Cbz group, which requires stronger acids or hydrogenolysis for cleavage, is stable.[11][12]
Methodology:
-
Dissolution: Dissolve the Boc- and Cbz-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM) dropwise to the stirred solution.[22]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the Cbz-protected, Boc-deprotected product.
Protocol 2: Selective Deprotection of Fmoc in the Presence of Boc
This protocol exploits the unique base-lability of the Fmoc group, a cornerstone of modern SPPS.[10]
Rationale: The fluorenyl ring system acidifies the C9-proton, allowing for its abstraction by a mild base like piperidine.[17] This initiates an elimination reaction to cleave the carbamate. The Boc group is completely stable to these basic conditions.[6][12]
Methodology:
-
Dissolution: Dissolve the Fmoc- and Boc-protected substrate (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.1 M).
-
Base Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).[12]
-
Reaction: Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within 30 minutes.[12] Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash extensively with water or a mild aqueous acid (e.g., 1% HCl) to remove DMF and piperidine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected, Fmoc-deprotected product. The dibenzofulvene-piperidine adduct formed as a byproduct is typically soluble and removed during the aqueous work-up.[14]
Conclusion
The selection of an amine protecting group is a strategic decision with profound implications for the success of a synthetic campaign. The Boc group, with its robust stability profile and specific lability to acid, serves as a central pillar in the architecture of orthogonal protection schemes. Its compatibility with the hydrogenolysis-labile Cbz group and the base-labile Fmoc group provides chemists with a powerful and versatile toolkit for the precise and efficient synthesis of complex molecules.[3][9] Understanding the distinct mechanisms and stability limits of each protecting group, as detailed in this guide, is essential for designing logical, efficient, and successful synthetic routes in modern chemical research and development.
References
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem-Station. (2019, February 11). Troc Protecting Group. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Troc Protecting Group: Troc Protection & Deprotection Mechanism. Retrieved from [Link]
-
YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
YouTube. (2021, November 24). Troc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. Retrieved from [Link]
-
CHIMIA. (2010). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Retrieved from [Link]
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
ResearchGate. (2018, September). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Retrieved from [Link]
-
Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]
-
Chemical Journal of Chinese Universities. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Retrieved from [Link]
-
Humana Press. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A mild and selective method for N-Boc deprotection. Retrieved from [Link]
-
PubMed. (2018, November 20). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
NIH. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]
-
Reddit. (2018, October 20). Protecting groups in organic synthesis?!. Retrieved from [Link]
-
YouTube. (2024, October 24). Protecting Groups for Amines: Boc, CBz and FMOC. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. peptide.com [peptide.com]
The Catalyst's Compass: A Comparative Guide to Copper Ligands for Efficient Hindered Alkyne Click Chemistry
In the landscape of bioconjugation and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," stands as a paragon of efficiency and reliability.[1][2][3] However, for researchers venturing into the synthesis of complex molecular architectures, a significant hurdle often emerges: steric hindrance. When bulky substituents crowd the alkyne or azide, the reaction kinetics can plummet, leading to frustratingly low yields and prolonged reaction times. This guide provides an in-depth comparison of common copper ligands, offering a rational framework for selecting the optimal catalyst to navigate the challenges of hindered substrates and drive your click reactions to completion.
The Challenge of Steric Hindrance in CuAAC
The elegant simplicity of the CuAAC reaction, which forges a stable triazole linkage from an azide and a terminal alkyne, belies a nuanced catalytic cycle.[4][5] The formation of a copper-acetylide intermediate is a critical step, which can be significantly impeded when bulky groups near the reaction centers obstruct the approach of the reactants and the coordination of the copper catalyst.[1][6] This steric clash can dramatically slow down or even stall the reaction, necessitating a more strategic approach to catalyst design. The choice of the ancillary ligand that coordinates to the copper(I) ion becomes paramount in overcoming these steric barriers. A well-chosen ligand not only stabilizes the catalytically active Cu(I) oxidation state but also modulates the catalyst's reactivity to accommodate sterically demanding substrates.[7][8][9]
A Comparative Analysis of Key Copper Ligands
The selection of an appropriate ligand is crucial for optimizing the CuAAC reaction, especially with challenging substrates. Below is a comparative analysis of some of the most widely used tris(triazolylmethyl)amine-based ligands.
| Ligand | Structure | Key Characteristics | Performance with Hindered Substrates |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | The first-generation stabilizing ligand.[10] Limited solubility in aqueous media.[10][11][12][13] | Moderate efficacy. Can show slower reaction rates and lower yields compared to more advanced ligands, particularly in aqueous systems.[11][14] |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Highly water-soluble, making it ideal for bioconjugation in aqueous buffers.[10][12][13] | Generally outperforms TBTA in aqueous media due to improved solubility and accessibility of the catalyst.[11][12] Offers a good balance of reactivity and biocompatibility. |
| BTTAA | 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | Exhibits significantly enhanced reaction rates compared to TBTA and THPTA.[14][15] The bulky tert-butyl groups are thought to prevent the formation of unreactive copper acetylide polymers.[14] | Considered the most effective ligand for accelerating CuAAC reactions, including those with hindered substrates.[14][15] It has been shown to yield significantly higher conversions in shorter reaction times.[14][15] |
Mechanistic Insights: The Role of the Ligand
The ligand plays a multifaceted role in the CuAAC catalytic cycle. Its primary function is to stabilize the Cu(I) oxidation state, preventing disproportionation or oxidation to the inactive Cu(II) species.[2][8] Furthermore, the ligand influences the electronic properties and steric environment of the copper center, which in turn affects the rate-determining steps of the reaction.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
In the case of hindered substrates, ligands like BTTAA with bulky substituents are thought to prevent the aggregation of copper acetylide intermediates, maintaining a higher concentration of catalytically active monomeric species in solution.[14] This leads to a significant rate enhancement, as observed in comparative studies.[14][15]
Experimental Protocol: A Self-Validating System for Hindered Alkyne Click Chemistry
This protocol provides a robust starting point for the CuAAC reaction with a sterically hindered alkyne and azide, utilizing the high-performance BTTAA ligand.
Materials:
-
Hindered Alkyne (e.g., a bulky substituted phenylacetylene)
-
Hindered Azide (e.g., an azide with a sterically demanding substituent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
BTTAA ligand
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
-
Deionized water
-
Nitrogen or Argon gas
Experimental Workflow:
Caption: A step-by-step experimental workflow for a hindered alkyne-azide click reaction.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of the hindered alkyne in the chosen solvent.
-
Prepare a 110 mM solution of the hindered azide (1.1 equivalents) in the chosen solvent.
-
Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM solution of BTTAA in deionized water.
-
Prepare a 1 M solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh just before use.
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the hindered alkyne solution (e.g., 1 mL, 0.1 mmol).
-
Add the hindered azide solution (1 mL, 0.11 mmol).
-
Add the appropriate volume of the reaction solvent to achieve the desired final concentration (typically 0.1-0.5 M).
-
-
Degassing:
-
Seal the reaction vial and sparge the solution with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Addition of Catalyst Components:
-
Add the CuSO₄ solution (e.g., 20 µL, 0.001 mmol, 1 mol%).
-
Add the BTTAA ligand solution (e.g., 20 µL, 0.002 mmol, 2 mol%). The solution should turn a light blue color.
-
-
Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate solution (e.g., 10 µL, 0.01 mmol, 10 mol%) to the reaction mixture. The solution should become colorless or pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. For hindered substrates, the reaction may require several hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.
-
Conclusion
Successfully navigating the challenges of hindered alkyne click chemistry hinges on the judicious selection of the copper ligand. While traditional ligands like TBTA and THPTA have their merits, particularly in terms of solubility for the latter, the rationally designed BTTAA ligand has emerged as a superior catalyst for accelerating these demanding transformations.[14][15] By understanding the mechanistic role of the ligand and employing a robust experimental protocol, researchers can confidently tackle the synthesis of complex, sterically encumbered molecules with high efficiency. This guide serves as a starting point for optimizing your CuAAC reactions, empowering you to push the boundaries of molecular design and synthesis.
References
-
Díez-González, S. (2011). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Catalysis Science & Technology, 1(2), 166-178. [Link]
-
Meo, A., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 27(23), 8234. [Link]
-
Özçubukçu, S., et al. (2009). A Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions Based on the Tris(triazolyl)methanol-Cu(I) Structure. Organic Letters, 11(20), 4680-4683. [Link]
-
Rodionov, V. O., et al. (2007). Benzimidazole and Related Ligands for Cu-Catalyzed Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]
-
Besanceney-Webler, C., et al. (2011). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
-
Hong, V., et al. (2011). A new class of water-soluble phosphine ligands for facile bioconjugation via click chemistry. Chemical Communications, 47(2), 724-726. [Link]
-
Bock, V. D., et al. (2006). On the Mechanism of the Copper-Catalyzed Azide−Alkyne “Click” Cycloaddition. Organic Letters, 8(5), 919-922. [Link]
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853-2855. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide−Alkyne Cycloaddition for Cell Staining. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Glen Research. (n.d.). THPTA - A Water Soluble Click Ligand. Glen Report 26.15. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Díez-González, S., & Fokin, V. V. (2010). Well-Defined Copper(I) Complexes for Click Azide–Alkyne Cycloaddition Reactions: One Click Beyond. Inorganica Chimica Acta, 363(13), 3195-3213. [Link]
-
Lu, C. C. (2014, November 5). THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?. ResearchGate. [Link]
-
ResearchGate. (2014, November 5). THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? [Link]
-
Glen Research. (n.d.). New Product - THPTA - A Water Soluble Click Ligand. Glen Report 26.15. [Link]
-
baseclick GmbH. (n.d.). Protocols. [Link]
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
Cintas, P., et al. (2010). Alkyne-azide click reaction catalyzed by metallic copper under ultrasound. Nature Protocols, 5(3), 607-616. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 6. CuAAC reactions of sterically hindered azides | Semantic Scholar [semanticscholar.org]
- 7. Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond | Semantic Scholar [semanticscholar.org]
- 10. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-Boc-3-ethynyl-3-hydroxypiperidine
For professionals engaged in the fast-paced world of pharmaceutical research and development, the integrity of our work extends beyond discovery to the responsible management of our chemical reagents. The proper disposal of specialized compounds like 1-Boc-3-ethynyl-3-hydroxypiperidine (CAS No. 197179-88-7) is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific excellence. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory frameworks.
Part 1: Hazard Assessment and Waste Characterization
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a prudent risk assessment must be conducted by extrapolating data from structurally similar compounds, namely piperidine derivatives and Boc-protected hydroxypiperidines.
Based on analogs like 1-Boc-3-hydroxypiperidine, this compound should be handled as a hazardous substance.[1][2][3] The primary anticipated hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
While not explicitly listed as a "P-listed" (acutely hazardous) or "U-listed" waste by the Environmental Protection Agency (EPA), it must be managed as a hazardous waste due to these characteristics.[5] Under the Resource Conservation and Recovery Act (RCRA), laboratory personnel are responsible for determining if their waste is hazardous.[6] Given the toxicological profile of related piperidine compounds, treating this compound as hazardous waste is the only scientifically and legally defensible course of action.[7]
Key Chemical and Safety Data
| Parameter | Information | Source |
| Chemical Name | tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate | N/A |
| CAS Number | 197179-88-7 | N/A |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [1][3][4] |
| Required PPE | Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat | [8] |
| Waste Container | Chemically compatible (e.g., HDPE), screw-top lid | [9][10][11] |
| EPA Waste Status | Characteristic Hazardous Waste (Toxicity) | [5][10] |
Part 2: On-Site Management and Pre-Disposal Protocol
Proper management within the laboratory is critical to ensure safety and compliance before the final disposal occurs. This involves meticulous attention to personal protection, segregation, and documentation.
Personal Protective Equipment (PPE)
Before handling any quantity of this compound waste, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-retardant lab coat or chemical-resistant apron.
-
Respiratory Protection: All transfers of this compound, especially in its solid or powdered form, must be conducted within a certified chemical fume hood to prevent inhalation.[3]
Waste Segregation and Containerization
Cross-contamination can lead to dangerous chemical reactions. Therefore, waste containing this compound must be segregated.
-
Do Not Mix: Never mix this waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[3][9]
-
Container Selection: Use a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.[9][11]
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[9]
Labeling and Accumulation
Proper labeling is a strict regulatory requirement under both OSHA and the EPA.[12]
-
Label Contents: The waste container must be clearly labeled with the words "HAZARDOUS WASTE."
-
The label must also include:
-
The full chemical name: "this compound"
-
An accurate description of the contents (e.g., "Solid waste," "Contaminated gloves and wipes," "Solution in Methanol").
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date when waste was first added to the container (the "Accumulation Start Date").
-
The Satellite Accumulation Area (SAA)
Designate a specific location in the lab as a Satellite Accumulation Area (SAA) for storing the waste container.[9][10]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Storage Conditions: Keep the waste container securely capped at all times, except when adding waste.[9][13] Store it in a cool, dry, and well-ventilated location, away from ignition sources.[11]
-
Volume Limits: A single SAA can accumulate up to 55 gallons of non-acutely hazardous waste. Once this limit is reached, the full container must be moved to the central storage area within three days.[10]
Part 3: Step-by-Step Disposal Workflow
The following protocol outlines the procedural steps for safely moving this compound from a reagent to properly managed waste.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Procedural Steps:
-
Characterize the Waste: Confirm that the waste stream containing this compound is being treated as hazardous.
-
Select PPE: Before handling, don all required PPE as detailed in Part 2.
-
Prepare Waste Container: Obtain a clean, compatible hazardous waste container. Ensure it is not damaged and the cap seals properly.
-
Transfer Waste: In a chemical fume hood, carefully transfer the waste into the designated container. For solid waste, use a dedicated scoop or spatula. For contaminated labware (e.g., pipette tips, wipes), place them directly into the container. Avoid creating dust.[1]
-
Label the Container: Immediately after adding waste, ensure the container is correctly labeled as described in Part 2. If it's the first time waste is being added, write the current date as the "Accumulation Start Date."
-
Store in SAA: Securely cap the container and place it in your designated Satellite Accumulation Area.
-
Arrange for Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[13][14] The only acceptable method of disposal is through your institution's licensed hazardous waste program. Contact your Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Decontaminate and Document: After the container is removed, decontaminate the SAA. Maintain a log of the hazardous waste generated by your lab for compliance and record-keeping purposes.
Part 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Management:
-
Small Spill: For a small spill contained within a fume hood, use a chemical absorbent spill kit to collect the material. Place all contaminated absorbent material into your hazardous waste container.
-
Large Spill: In case of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's emergency response line or EH&S department immediately. Do not attempt to clean it up without specialized training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
By adhering to this guide, you ensure that your innovative work is conducted not only effectively but also with the highest commitment to safety and environmental responsibility.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- EnviroServe. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Wikipedia. (n.d.). Hazardous waste.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- EHS.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2025, December 24). Safety Data Sheet - 1-Boc-3-hydroxypiperidine.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Penta Manufacturing Company. (2024, May 7). Piperidine - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.
- Sigma-Aldrich. (n.d.). 1-Boc-3-hydroxypiperidine >= 98.0 TLC 85275-45-2.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - (S)-1-BOC-3-hydroxypiperidine, 97%.
- Sdfine. (n.d.). Piperidine Hydrochloride - Safety Data Sheet.
- AAPPTEC. (n.d.). Safety Data Sheet - Piperidine.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet - Piperidine.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - 1-Boc-4-hydroxypiperidine.
- Fisher Scientific. (2025, December 22). Safety Data Sheet - 1-Boc-4-hydroxypiperidine.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Piperidine.
- National Center for Biotechnology Information. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. PubChem Compound Database.
- ChemicalBook. (2025, April 17). (S)-1-Boc-3-hydroxypiperidine | 143900-44-1.
- Guidechem. (n.d.). What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine?.
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
-
BLDpharm. (n.d.). BD0324-tert-Butyl 3-hydroxypiperidine-1-carboxylate. Retrieved from BLDpharm website.
- National Center for Biotechnology Information. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem Compound Database.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. fishersci.ca [fishersci.ca]
- 4. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous waste - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. vumc.org [vumc.org]
- 14. acs.org [acs.org]
Personal protective equipment for handling 1-Boc-3-ethynyl-3-hydroxypiperidine
An In-Depth Technical Guide to Personal Protective Equipment for Handling 1-Boc-3-ethynyl-3-hydroxypiperidine
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on providing procedural, step-by-step guidance grounded in a thorough understanding of the molecule's chemical characteristics to ensure safe handling and build a foundation of trust in laboratory operations.
Hazard Analysis: A Structurally-Informed Approach
-
The Piperidine Core: Piperidine itself is a highly flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] While the N-Boc group mitigates some of the reactivity and volatility of the secondary amine, the underlying piperidine structure necessitates treating all its derivatives with caution. Analogues like (S)-1-Boc-3-hydroxypiperidine are classified as skin and eye irritants.[5][6][7][8] Therefore, the potential for skin and eye irritation, as well as toxicity upon ingestion or inhalation, must be assumed.
-
The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[9][10][11] Under standard handling conditions, it is stable. However, during synthesis or deprotection steps involving strong acids like trifluoroacetic acid (TFA), proper ventilation is crucial as the reaction releases isobutylene and carbon dioxide gas.[9][12]
-
The Terminal Ethynyl Group: Terminal alkynes possess a weakly acidic proton on the sp-hybridized carbon.[13][14] While generally stable, they can form potentially explosive metal acetylide salts upon reaction with certain metal ions, particularly heavy metals like silver, copper, and mercury, or with strong bases.[13][15] This reactivity requires careful selection of reagents and equipment, avoiding incompatible metals.
Inferred Hazard Profile Summary: Based on this analysis, this compound should be handled as a compound that is:
-
Harmful if swallowed or inhaled.[2]
-
Potentially reactive with strong bases, heavy metals, and strong oxidizing agents.[5][13]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE, combining engineering controls and personal gear, is essential for minimizing exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[16] This is the most critical barrier, protecting the user from inhaling fine powders or solvent vapors.
Step-by-Step PPE Application and Rationale
-
Hand Protection:
-
Requirement: Nitrile gloves are the minimum requirement. Always check the manufacturer's specifications for compatibility with the solvents being used.
-
Rationale: Nitrile provides good protection against the incidental splashes common in a laboratory setting. Given the piperidine core's potential for skin absorption and irritation, gloves are non-negotiable.[1][3][16]
-
Best Practice: Employ the double-gloving technique, especially during transfers of the solid or when working with concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately upon contamination, using the proper removal technique to avoid skin contact.[3]
-
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant safety goggles are mandatory at all times. When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield should be worn over the safety goggles.[3][4]
-
Rationale: This compound is presumed to be a serious eye irritant.[5][6][7] Safety goggles protect against dust particles and small splashes, while a face shield provides a broader barrier against larger, unexpected releases.
-
-
Body Protection:
-
Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Rationale: The lab coat protects the skin and personal clothing from contamination. While the compound itself is a solid, it is often handled in flammable organic solvents.[3]
-
-
Respiratory Protection:
-
Requirement: Generally not required when all work is conducted within a functioning fume hood. However, if there is a potential for aerosolization outside of a hood, or during a large-scale spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 or N95 particulate filter is necessary.[3][16]
-
Rationale: The primary engineering control (fume hood) should prevent inhalation exposure. Respiratory protection is a secondary measure for non-routine events.
-
Operational and Disposal Plans
Standard Handling Workflow
The following diagram illustrates the workflow for safely handling this compound, from preparation to use.
Spill Management
-
Small Spill (<1 g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[16]
-
Scoop the material into a designated, labeled waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the waste container.
-
-
Large Spill (>1 g, or outside of fume hood):
-
Evacuate the immediate area and alert laboratory safety personnel.
-
Restrict access to the area.
-
If safe to do so, increase ventilation.
-
Cleanup should only be performed by trained personnel wearing enhanced PPE, including respiratory protection.[3]
-
Waste Disposal
-
Chemical Waste: Unused compound and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids or heavy metal waste).
-
Contaminated Solids: Used gloves, weigh paper, and absorbent materials should be collected in a separate, sealed container labeled as "Solid Hazardous Waste."[3]
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office, following all local and national regulations.
Summary of PPE Requirements
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage | Ventilated Cabinet | N/A | N/A | N/A | N/A |
| Weighing Solid | Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not Required |
| Handling in Solution | Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not Required |
| Small Spill Cleanup | Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Not Required |
| Large Spill Cleanup | Restricted Area | Heavy-duty Nitrile Gloves | Safety Goggles & Face Shield | Chemical Apron | Required |
References
- Chemos GmbH & Co.KG.
- Cole-Parmer.
- Penta chemicals.
- CDH Fine Chemical.
- Carl ROTH.
- Qiyan. 1-Boc-3-hydroxypiperidine.
- Scribd.
- Sigma-Aldrich. (S)-1-Boc-3-hydroxypiperidine 97 143900-44-1.
- Guidechem. What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine?.
- J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08).
- Benchchem. An In-depth Technical Guide to (S)
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Fisher Scientific.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Sigma-Aldrich.
- Sigma-Aldrich. (R)-1-Boc-3-hydroxypiperidine 95 143900-43-0.
- ChemicalBook. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1. (2025-04-17).
- precisionFDA. 1-BOC-3-HYDROXYPIPERIDINE, (R)-.
- xinzepharm. 1-Boc-3-hydroxypiperidine.
- Sigma-Aldrich. 1-Boc-3-hydroxypiperidine = 98.0 TLC 85275-45-2.
- Der Pharma Chemica. Enantioselective synthesis of (S)
- precisionFDA. 1-BOC-3-HYDROXYPIPERIDINE, (S)-.
- ChemicalBook.
- Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. (2024-03-24).
- Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- Chem-Station. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019-02-27).
- ACS Publications. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases.
- Google Patents. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
- Sigma-Aldrich. Functionalized Alkynes.
- Michigan St
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.ca [fishersci.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. 1-BOC-3-羟基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. jk-sci.com [jk-sci.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 15. Alkyne Reactivity [www2.chemistry.msu.edu]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
